(2-pyridyldithio)-PEG4-propargyl
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZYWOQKSZANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197561 | |
| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170240-99-8 | |
| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170240-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-pyridyldithio)-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4-propargyl is a versatile, heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive pyridyldithio group and an azide-reactive propargyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.
The pyridyldithio moiety allows for the formation of a reversible disulfide bond with thiol-containing molecules, such as cysteine residues in proteins and peptides. This reaction is highly specific and proceeds efficiently over a broad pH range. The terminal propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and bioorthogonal ligation to azide-functionalized molecules. The intervening PEG4 linker enhances aqueous solubility, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules. These properties make this compound an invaluable tool in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biomolecular constructs.[1][2]
Structure and Physicochemical Properties
The chemical structure of this compound is characterized by its three key functional components: the pyridyldithio group, the PEG4 spacer, and the propargyl group.
Chemical Structure:
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C16H23NO4S2 | [1] |
| Molecular Weight | 357.5 g/mol | [1] |
| CAS Number | 2170240-99-8 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, stored under inert gas | [1] |
Experimental Protocols
This section provides detailed methodologies for the two primary conjugation reactions involving this compound: thiol-disulfide exchange and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol for Thiol-Disulfide Exchange Reaction
This protocol describes the conjugation of this compound to a cysteine-containing peptide or protein.
Materials:
-
This compound
-
Cysteine-containing peptide or protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide/Protein Preparation:
-
Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide/protein contains disulfide bonds that need to be reduced to free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound stock solution to the peptide/protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The progress of the reaction can be monitored by observing the release of pyridine-2-thione, which absorbs at 343 nm.
-
-
Quenching:
-
To quench any unreacted linker, add a 50-fold molar excess of L-cysteine and incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the resulting conjugate using SEC or RP-HPLC to remove excess linker, quenching reagent, and byproducts.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized molecule (obtained from the previous protocol) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: SEC or RP-HPLC
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the propargyl-functionalized molecule in the reaction buffer.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the propargyl-functionalized molecule to the desired final concentration.
-
Add the azide-containing molecule to the reaction mixture at a 1.2- to 1.5-fold molar excess over the propargyl-functionalized molecule.
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for 2-3 minutes.
-
Add the catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Purify the final conjugate using SEC or RP-HPLC to remove the copper catalyst and unreacted starting materials.
-
Applications in PROTAC Development
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand that binds to the target protein of interest (POI) to a ligand that recruits an E3 ubiquitin ligase.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this linker typically involves a two-step process. First, the pyridyldithio group is reacted with a cysteine residue on either the POI ligand or the E3 ligase ligand. Subsequently, the propargyl group is "clicked" to an azide-functionalized version of the other ligand.
The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Logical Workflow for PROTAC Action
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.
Caption: Workflow of PROTAC synthesis and targeted protein degradation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. Its dual reactivity, coupled with the beneficial properties of the PEG spacer, makes it an ideal tool for researchers in drug development, proteomics, and materials science. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective utilization of this important chemical entity in a variety of advanced applications.
References
An In-Depth Technical Guide to (2-pyridyldithio)-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4-propargyl is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology and drug discovery. Its unique architecture, featuring a 2-pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propargyl group, enables the sequential and specific conjugation of two different molecules. This makes it an invaluable tool for the construction of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
The 2-pyridyldithio moiety allows for the selective reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, through a stable disulfide bond. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The intervening PEG4 linker enhances aqueous solubility and provides a flexible spacer, which is often crucial for maintaining the biological activity of the conjugated molecules.
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, intended to facilitate its effective use in research and development.
Core Properties and Specifications
The key physicochemical properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful conjugation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃NO₄S₂ | [1][2] |
| Molecular Weight | 357.49 g/mol | [1][2] |
| CAS Number | 2170240-99-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |
Mechanism of Action and Key Applications
The utility of this compound lies in its ability to act as a molecular bridge, connecting two distinct molecular entities. This is achieved through a two-step sequential conjugation process.
Step 1: Thiol-Disulfide Exchange
The 2-pyridyldithio group reacts specifically with a free thiol group (e.g., from a cysteine residue in a protein) to form a stable disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction is highly selective for thiols over a wide pH range.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl group (an alkyne) readily undergoes a click reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient, bioorthogonal, and results in the formation of a stable triazole linkage.
Primary Application: PROTAC Synthesis
A major application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the linker connects a ligand for the target protein to a ligand for the E3 ligase.
Experimental Protocols
The following are representative protocols for the two-step conjugation of this compound. Optimization may be required depending on the specific molecules being conjugated.
Protocol 1: Conjugation of a Thiol-Containing Molecule to this compound
This protocol describes the reaction of a protein or peptide containing a free cysteine residue with the 2-pyridyldithio group of the linker.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in the protein)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: If the protein's target cysteine is in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.
-
Dissolve the Linker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a reaction tube, dissolve the thiol-containing protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.
-
Purification: Remove the excess linker and pyridine-2-thione by size-exclusion chromatography or dialysis against the reaction buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized intermediate from Protocol 1 and an azide-containing molecule.
Materials:
-
Propargyl-functionalized intermediate (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the propargyl-functionalized intermediate in the reaction buffer.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, add the propargyl-functionalized intermediate to a final concentration of 1 mM in the reaction buffer.
-
Addition of Azide: Add the azide-containing molecule to the reaction mixture at a 1.2- to 2-fold molar excess over the propargyl-functionalized intermediate.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Initiation of Reaction: Add the catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM. Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and the catalyst.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and degradation of a target protein.
Experimental Workflow: Two-Step Conjugation
Caption: A workflow diagram illustrating the sequential two-step conjugation process using this compound.
Logical Relationship: Chemical Reactions
Caption: The chemical transformations involved in the two-step conjugation using this compound.
References
An In-depth Technical Guide to Pyridyldithio Thiol Exchange Chemistry
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is paramount. Pyridyldithio thiol exchange chemistry stands out as a robust and versatile bioconjugation technique. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this powerful reaction, enabling its effective implementation in various research and development endeavors.
Core Principles of Pyridyldithio Thiol Exchange
Pyridyldithio thiol exchange is a chemical reaction that forms a disulfide bond between a molecule containing a pyridyldithio group and a molecule bearing a free thiol (sulfhydryl) group. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the pyridyldithio group. This results in the formation of a new, mixed disulfide bond and the release of a byproduct, pyridine-2-thione.
The reaction is highly specific for thiols and proceeds efficiently under mild conditions, typically at physiological pH and room temperature.[1] A key advantage of this chemistry is that the release of pyridine-2-thione can be monitored spectrophotometrically in real-time at approximately 343 nm, providing a convenient method to track the progress of the reaction.[2]
The disulfide bond formed is stable under physiological conditions but can be cleaved in a reducing environment, such as the intracellular space with high concentrations of glutathione (B108866).[2][3] This redox-responsiveness makes pyridyldithio chemistry particularly attractive for applications requiring the controlled release of therapeutic agents or probes inside cells.[3][4]
Reaction Mechanism and Workflow
The overall reaction can be summarized as follows:
Molecule₁-S-S-Py + Molecule₂-SH ⇌ Molecule₁-S-S-Molecule₂ + Pyridine-2-thione
This reversible reaction is driven to completion by the formation of the stable pyridine-2-thione leaving group.[2]
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for bioconjugation.
Quantitative Data
The efficiency and kinetics of the pyridyldithio thiol exchange reaction are influenced by several factors, including pH, temperature, and the specific reactants involved. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | pH 7.0 | [2] |
| Optimal pH Range | 6.5 - 7.5 | Ambient Temperature | [1] |
| Typical Reaction Time | 1 - 4 hours | Ambient Temperature | [5] |
| Conjugation Efficiency | >50% in 15 min | Cellular uptake of Py-Ds-appended polymers | [5][6] |
| Reactants | Second-order rate constant (k) | pH | Temperature (°C) |
| 2,2'-dipyridyl disulfide + Cysteine | 0.11 M⁻¹s⁻¹ | 7.0 | 25 |
| 4,4'-dipyridyl disulfide + Cysteine | 0.04 M⁻¹s⁻¹ | 7.0 | 25 |
Note: The rate constants can vary significantly depending on the steric and electronic properties of the reacting molecules.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Disulfide Exchange Reaction
This protocol outlines a general method for conjugating a thiol-containing molecule to a pyridyldithio-activated molecule.
Materials:
-
Pyridyldithio-activated molecule
-
Thiol-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.
-
Quenching solution (optional): e.g., N-ethylmaleimide to cap unreacted thiols.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Dissolve the pyridyldithio-activated molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Add the thiol-containing molecule solution to the pyridyldithio-activated molecule solution. A 1.1 to 2-fold molar excess of the pyridyldithio-activated molecule is often used to ensure complete reaction of the thiol.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitor the reaction progress by measuring the absorbance of the solution at 343 nm to quantify the release of pyridine-2-thione.
-
Once the reaction is complete (as indicated by the stabilization of the 343 nm absorbance), the reaction can be quenched if necessary.
-
Purify the conjugate from unreacted starting materials and the pyridine-2-thione byproduct using SEC or dialysis.
-
Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.
Protocol 2: Monitoring the Reaction via UV-Vis Spectroscopy
Materials:
-
Reaction mixture from Protocol 1
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
At time zero (before adding the thiol-containing molecule), measure the absorbance of the pyridyldithio-activated molecule solution at 343 nm. This will serve as the blank.
-
After initiating the reaction, take aliquots of the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
Measure the absorbance of each aliquot at 343 nm.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8,080 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
The concentration of the formed conjugate is equal to the concentration of the released pyridine-2-thione.
Applications in Drug Development and Research
The unique characteristics of the pyridyldithio thiol exchange reaction have led to its widespread use in various biomedical applications:
-
Antibody-Drug Conjugates (ADCs): Cysteine residues on antibodies can be targeted for the site-specific conjugation of cytotoxic drugs. The resulting disulfide linkage is stable in circulation but is cleaved within the reducing environment of tumor cells, releasing the drug.
-
Redox-Responsive Drug Delivery Systems: Pyridyldithio groups can be incorporated into polymers, nanoparticles, and hydrogels to create drug delivery vehicles that release their payload in response to high glutathione levels found in cancer cells or inflamed tissues.[3][4]
-
Biomolecule Immobilization: Proteins, peptides, and nucleic acids can be attached to surfaces or nanoparticles for applications in diagnostics, biosensors, and protein purification.[7]
-
Probing Protein Structure and Function: The reversible nature of the disulfide bond allows for its use in studying protein dynamics and interactions.
Conclusion
Pyridyldithio thiol exchange chemistry is a powerful and reliable method for the selective and reversible conjugation of molecules. Its mild reaction conditions, real-time monitoring capability, and redox-responsiveness make it an invaluable tool for researchers and scientists in the field of drug development and beyond. By understanding the core principles and following established protocols, this chemistry can be effectively harnessed to create innovative solutions for a wide range of scientific challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol‐Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Poly… [ouci.dntb.gov.ua]
- 7. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Propargyl Group: A Linchpin in Click Chemistry for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a term conceptualized by K.B. Sharpless, has fundamentally transformed the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, broad in scope, and generate minimal byproducts.[1] At the heart of the most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the versatile propargyl group.[1] This terminal alkyne moiety serves as a critical handle for the rapid and efficient covalent ligation of diverse molecular entities, propelling advancements in fields ranging from drug discovery and bioconjugation to materials science.[1][2][3]
This technical guide provides a comprehensive overview of the propargyl group's central role in click chemistry. It delves into the reaction mechanisms, presents quantitative data for reaction comparison, and offers detailed experimental protocols for key applications, empowering researchers to harness the full potential of this powerful chemical tool.
Core Principles and Reaction Mechanisms
The primary utility of the propargyl group in click chemistry is its participation in the formation of a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[3] This transformation can be achieved through two principal pathways: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical click reaction, renowned for its remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed cycloaddition.[4] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[5] The catalytic cycle, a key area of study, is initiated by the in situ generation of the active Cu(I) species, typically from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270).[6] The Cu(I) catalyst then coordinates with the terminal alkyne of the propargyl group to form a copper-acetylide intermediate. This intermediate subsequently reacts with the azide (B81097) in a stepwise process, leading to the formation of a six-membered metallacycle that rearranges to a triazolyl-copper derivative.[7] Protonolysis then yields the final triazole product and regenerates the Cu(I) catalyst.[7]
dot graph CuAAC_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=9.5, dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes R1_Alkyne [label="R¹-C≡CH\n(Propargyl Group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide [label="R²-N₃\n(Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="R¹-C≡C-Cu(I)\n(Copper-Acetylide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metallacycle [label="Six-membered\nCupracycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazolyl_Cu [label="Triazolyl-Copper\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="1,4-Disubstituted\nTriazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#202124"]; Regenerated_Cu_I [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges R1_Alkyne -> Cu_Acetylide [label="Coordination", color="#4285F4"]; Cu_I -> R1_Alkyne [color="#4285F4"]; Azide -> Metallacycle [label="Cycloaddition", color="#4285F4"]; Cu_Acetylide -> Metallacycle [color="#4285F4"]; Metallacycle -> Triazolyl_Cu [label="Rearrangement", color="#4285F4"]; Triazolyl_Cu -> Triazole [label="Protonolysis", color="#4285F4"]; H_plus -> Triazolyl_Cu [style=dashed, color="#4285F4"]; Triazolyl_Cu -> Regenerated_Cu_I [label="Catalyst\nRegeneration", style=dashed, color="#4285F4"]; } A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[8] To address this, SPAAC was developed as a bioorthogonal alternative that proceeds without the need for a metal catalyst.[9] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[10] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, leading to the formation of the triazole product.[9]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental context, with a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[11] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15 | A moderately reactive and relatively stable cyclooctyne.[10] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[10] |
Table 2: Performance of Various Propargyl Substrates in CuAAC
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
| Propargyl alcohol | Reasonably well | Reasonably well |
| N-propargylamide | Reasonably well | Reasonably well |
| Data extrapolated from a study on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting. Below are protocols for key experiments involving propargyl-modified compounds.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the CuAAC reaction between a propargyl-functionalized molecule and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (1.0 equivalent)
-
Azide-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, DMSO, or THF/water)
-
Optional: Ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (1-5 mol%)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent.
-
If using a ligand, add the ligand to the reaction mixture. For aqueous reactions, THPTA is recommended.[6]
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Add the CuSO₄·5H₂O solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by exposing it to air.
-
The crude product can be purified by standard procedures such as extraction, filtration, or column chromatography.[13]
-
Protocol 2: Synthesis of a PROTAC using a Propargyl-Linker
This protocol outlines the synthesis of a Proteolysis-Targeting Chimera (PROTAC) using a propargyl-containing linker, such as Propargyl-PEG3-acid.
Step 1: Amide Coupling
-
To a solution of Propargyl-PEG3-acid (1.0 equivalent) in anhydrous DMF, add a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing ligand (e.g., E3 ligase ligand) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an appropriate work-up, such as dilution with an organic solvent and washing with aqueous solutions.[7]
-
Purify the alkyne-functionalized intermediate.
Step 2: CuAAC "Click" Chemistry
-
Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-containing ligand (e.g., target protein ligand) (1.1 equivalents) in a suitable solvent system (e.g., t-BuOH/water).
-
Add a solution of CuSO₄ (and optionally a ligand like THPTA).
-
Initiate the reaction by adding a fresh aqueous solution of sodium ascorbate.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, perform a work-up and purify the final PROTAC product, typically by preparative HPLC.[7]
-
Characterize the purified PROTAC by LC-MS and NMR.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; propargyl_linker [label="Propargyl-PEG3-acid", fillcolor="#FBBC05", fontcolor="#202124"]; ligand1 [label="Amine-containing\nLigand 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amide_coupling [label="Amide Coupling\n(e.g., HATU, DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Alkyne-functionalized\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand2 [label="Azide-containing\nLigand 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; click_reaction [label="CuAAC Click Reaction\n(CuSO₄, Na-Ascorbate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crude_protac [label="Crude PROTAC", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_protac [label="Final PROTAC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> propargyl_linker; start -> ligand1; propargyl_linker -> amide_coupling; ligand1 -> amide_coupling; amide_coupling -> intermediate; intermediate -> click_reaction; ligand2 -> click_reaction; click_reaction -> crude_protac; crude_protac -> purification; purification -> final_protac; } Workflow for the synthesis of a PROTAC using a propargyl-containing linker.
Applications in Drug Development and Bioconjugation
The propargyl group and click chemistry have become indispensable tools in modern drug development and bioconjugation.
Antibody-Drug Conjugates (ADCs)
Click chemistry provides a powerful method for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective ADCs.[2][14][] By incorporating a propargyl or azide handle into the antibody, a drug payload can be attached with high precision, controlling the drug-to-antibody ratio (DAR) and improving the therapeutic index.[2]
// Nodes start [label="Start: Antibody Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; modification [label="Site-specific Antibody Modification\n(with propargyl or azide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; payload [label="Drug Payload Synthesis\n(with corresponding azide or propargyl)", fillcolor="#FBBC05", fontcolor="#202124"]; conjugation [label="Click Chemistry Conjugation\n(CuAAC or SPAAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="ADC Purification and\nCharacterization (e.g., DAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluation [label="In Vitro and In Vivo\nEvaluation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="ADC Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> modification; modification -> conjugation; payload -> conjugation; conjugation -> purification; purification -> evaluation; evaluation -> end; } A generalized workflow for the development of Antibody-Drug Conjugates (ADCs) using click chemistry.
Proteolysis-Targeting Chimeras (PROTACs)
As detailed in the experimental protocol, propargyl-containing linkers are instrumental in the modular synthesis of PROTACs.[7][16] The flexibility of click chemistry allows for the rapid generation of PROTAC libraries with varying linkers to optimize the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately leading to enhanced protein degradation.[7][17]
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the ability to covalently link biomolecules with precision and stability is paramount. Bifunctional crosslinkers are essential reagents that enable the formation of these crucial connections, facilitating a wide array of applications from elucidating protein-protein interactions to constructing targeted antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, their chemical reactivities, and practical applications, complete with detailed experimental protocols and structured data for informed decision-making.
Fundamental Principles of Bifunctional Crosslinkers
Bioconjugation is the process of chemically joining two or more molecules, where at least one is a biomolecule, through a covalent bond.[1] Bifunctional crosslinkers are the molecular bridges that make this possible. These reagents possess two or more reactive groups, separated by a spacer arm, which can form covalent bonds with specific functional groups on proteins, nucleic acids, and other biomolecules.[2]
The selection of an appropriate crosslinker is dictated by several factors, including the target functional groups, the desired distance between the conjugated molecules, and the intended application. Key considerations include:
-
Reactivity: The specific chemical groups the crosslinker will react with (e.g., primary amines, sulfhydryls).
-
Spacer Arm Length: The distance between the two reactive ends, which can be varied to probe spatial arrangements of molecules.[3]
-
Cleavability: Whether the linker can be cleaved under specific conditions to release the conjugated molecules.
-
Solubility and Cell Permeability: The ability of the crosslinker to function in aqueous environments and cross cell membranes.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the identity of their reactive ends.
Homobifunctional Crosslinkers
These crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[4][5] This "shotgun" approach can be useful for capturing a snapshot of all potential interactions but may lead to a mixture of products, including polymers and intramolecularly crosslinked species.[6][7]
Heterobifunctional Crosslinkers
Featuring two different reactive groups, these crosslinkers enable sequential, two-step conjugation reactions.[5][6] This provides greater control over the conjugation process, minimizing the formation of undesirable byproducts and leading to higher yields of the target conjugate.[6][7] This precision makes them the preferred choice for complex bioconjugation strategies, particularly in therapeutic development.[6]
Zero-Length Crosslinkers
These reagents facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage.[1][8] A prominent example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which mediates the formation of an amide bond between a carboxyl group and a primary amine.[1][9] This approach is ideal for applications where minimizing structural perturbation is critical.
Cleavable vs. Non-Cleavable Crosslinkers
The choice between a cleavable and non-cleavable linker depends on the experimental goal.
-
Non-cleavable linkers form stable, permanent bonds, ensuring the integrity of the conjugate in biological environments.[3][10] This stability is crucial for applications like developing antibody-drug conjugates where the linker must remain intact until it reaches its target.[3]
-
Cleavable linkers contain a bond that can be broken under specific conditions, such as changes in pH, the presence of reducing agents, or exposure to light.[10][11] This allows for the controlled release of the conjugated molecules, which is advantageous in applications like drug delivery and the analysis of crosslinked proteins.[10][11]
Core Chemistries in Bioconjugation
The reactivity of a crosslinker is determined by its functional groups. Two of the most widely used chemistries are N-hydroxysuccinimide (NHS) esters and maleimides.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, which are abundant on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[12][13] The reaction, a nucleophilic acyl substitution, forms a stable amide bond.[14]
The efficiency of NHS ester reactions is highly dependent on pH, with an optimal range of 7.2 to 8.5.[12][14] Below this range, primary amines are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester increases, inactivating the crosslinker.[14]
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimide (B117702) chemistry offers high specificity for the thiol group of cysteine residues.[15] The reaction proceeds via a Michael addition to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5 to 7.5.[15] At pH values above 7.5, maleimides can also react with primary amines.[16] The high selectivity for cysteines, which are typically less abundant than lysines, allows for more site-specific conjugation.[5]
Quantitative Data for Crosslinker Selection
The following tables summarize key quantitative data for a selection of commonly used bifunctional crosslinkers to aid in experimental design.
Table 1: Properties of Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No[17][18] | Yes[17][19] | No[17][19] |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | Yes[20] | No[20] | No[20] |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester | 12.0 | No | Yes | Yes (by reducing agents)[5] |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes | No | Yes (by reducing agents) |
Table 2: Properties of Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 8.3 | No[21] | Yes[22] | No[21] |
| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3 | Yes[23] | No | No |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester | Pyridylthiol | 6.8 | No | Yes | Yes (by reducing agents) |
| Sulfo-LC-SPDP | Sulfo-NHS ester | Pyridylthiol | 9.9 | Yes | No | Yes (by reducing agents) |
Table 3: Cleavable Crosslinkers and Their Cleavage Conditions
| Crosslinker Type | Linkage | Cleavage Condition |
| Disulfide-based (e.g., DSP, DTSSP, SPDP) | Disulfide bond | Reducing agents (e.g., DTT, TCEP)[11] |
| Hydrazone-based | Hydrazone bond | Low pH (acid-labile)[11] |
| Ester-based | Ester bond | Hydroxylamine (B1172632), high pH |
| Diol-based | Diol | Sodium periodate |
| MS-cleavable (e.g., DSSO) | Sulfoxide | Collision-induced dissociation (CID) in mass spectrometry[22] |
Experimental Protocols
The following are detailed methodologies for common applications of bifunctional crosslinkers.
Protocol for Protein-Protein Crosslinking using DSS
Objective: To covalently link interacting proteins for subsequent analysis.
Materials:
-
DSS (Disuccinimidyl suberate)
-
Dry, amine-free solvent (e.g., DMSO or DMF)
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
DSS Preparation: Immediately before use, prepare a stock solution of DSS in DMSO or DMF (e.g., 25 mM).[13] DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[12][13]
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[6]
-
The molar excess of DSS to protein will need to be optimized. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute solutions, a 20- to 50-fold molar excess may be required.[24]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
-
Reaction Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS.[13][24] Incubate for 15 minutes at room temperature.[13]
-
Removal of Excess Reagents: Remove unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis.[12]
-
Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[20]
Protocol for Antibody-Drug Conjugation using SMCC
Objective: To create a stable antibody-drug conjugate (ADC).
Materials:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Dry, amine-free solvent (e.g., DMSO or DMF)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO or DMF.[16]
-
Add the SMCC solution to the antibody solution. The molar ratio of SMCC to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).[23]
-
Incubate for 30-60 minutes at room temperature.[16]
-
Remove excess, unreacted SMCC using a desalting column or buffer exchange.[8]
-
-
Conjugation to Thiol-Containing Drug:
-
Add the thiol-containing drug to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[16]
-
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups.[8] Incubate for 15-30 minutes.[8]
-
Purification: Purify the ADC from unreacted drug, antibody, and other byproducts using a suitable chromatography method such as size-exclusion or hydrophobic interaction chromatography.[8]
-
Characterization: Characterize the ADC to determine the average DAR, purity, and aggregation state using techniques like HIC-HPLC, SEC, and mass spectrometry.[25][26]
Protocol for Zero-Length Crosslinking using EDC
Objective: To directly couple a carboxyl group to a primary amine.
Materials:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide) for a two-step reaction
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Protein #1 (with carboxyl groups) and Protein #2 (with primary amines)
Procedure (Two-Step):
-
Activation of Protein #1:
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to quench the EDC.[2] Remove excess reagents using a desalting column equilibrated with Coupling Buffer.
-
Conjugation to Protein #2:
-
Add Protein #2 to the activated Protein #1.
-
Incubate for 2 hours at room temperature.[2]
-
-
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters.[15]
-
Purification: Purify the conjugate using a desalting column or dialysis.[1]
Visualizing Bioconjugation Workflows
Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and signaling pathways.
Workflow for Identifying Protein-Protein Interactions using Crosslinking and Mass Spectrometry
Caption: Workflow for protein interaction analysis using crosslinking-mass spectrometry.
Signaling Pathway Activation and Crosslinking
Caption: Capturing a transient signaling interaction using a crosslinker.
Conclusion
Bifunctional crosslinkers are indispensable reagents in the toolkit of researchers, scientists, and drug development professionals. A thorough understanding of their chemical properties, reactivities, and the nuances of their application is critical for successful bioconjugation. By carefully selecting the appropriate crosslinker and optimizing reaction conditions, it is possible to create well-defined bioconjugates for a vast range of applications, from fundamental biological discovery to the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower users in their bioconjugation endeavors.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. manuals.plus [manuals.plus]
- 3. korambiotech.com [korambiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crosslinking Workflows | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. store.sangon.com [store.sangon.com]
- 14. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (2-pyridyldithio)-PEG4-propargyl (CAS 2170240-99-8)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2-pyridyldithio)-PEG4-propargyl is a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive pyridyldithio group and an azide-reactive propargyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the sequential and orthogonal conjugation of two distinct molecular entities. This linker has gained prominence in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its primary applications in advanced drug development.
Core Properties and Specifications
This compound is a versatile tool for covalently linking molecules. The pyridyldithio moiety reacts specifically with free sulfhydryl (thiol) groups, while the terminal alkyne (propargyl group) allows for attachment to azide-functionalized molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[2][4] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[2]
Table 1: Physicochemical and Technical Data
| Property | Value | Source(s) |
| CAS Number | 2170240-99-8 | [1][2][4][5][6] |
| Molecular Formula | C₁₆H₂₃NO₄S₂ | [2][5][6] |
| Molecular Weight | 357.5 g/mol | [1][2][5][6] |
| Appearance | Liquid (Colorless to light yellow) | [2] |
| Purity | Typically ≥98% | [5][6] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | -20°C, stored under nitrogen | [2][4][5][7] |
| Shipping Conditions | Ambient Temperature | [2][5] |
Functional Moieties and Reaction Mechanisms
The linker's utility stems from its two distinct reactive ends, allowing for a controlled, two-step conjugation strategy.
Thiol-Disulfide Exchange
The pyridyldithio group reacts with thiol-containing molecules (e.g., cysteine residues in proteins) to form a stable, yet reducible, disulfide bond. This reaction is driven by the release of the pyridine-2-thione byproduct, which can be monitored spectrophotometrically at 343 nm to quantify reaction progress. The optimal pH for this reaction is typically between 7 and 8.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group provides a terminal alkyne that undergoes a highly efficient and specific reaction with an azide-functionalized molecule in the presence of a Cu(I) catalyst. This "click chemistry" reaction forms a stable triazole ring, covalently linking the two molecules.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific applications and substrates.
Protocol 1: Thiol-Disulfide Exchange with a Protein
This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol group(s)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has protected thiols, they may need to be reduced first with a reagent like DTT, which must then be removed prior to conjugation.
-
Linker Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The exact ratio should be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
Purification: Remove the excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting product is the propargyl-PEG4-functionalized protein.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-functionalized molecule (from Protocol 1 or another source) to an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
Copper Ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Solvent: PBS, deionized water, or a mixture with a co-solvent like DMSO or t-butanol for poorly soluble reactants.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 50 mM stock solution of THPTA (in water) or TBTA (in DMSO/t-butanol).
-
-
Reaction Setup:
-
In a reaction vial, add the propargyl-functionalized molecule (1.0 equivalent).
-
Add the azide-molecule stock solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve a final concentration of 1-10 mM.
-
In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio to form the catalyst complex.
-
-
Initiation:
-
Add the catalyst complex to the main reaction tube to achieve a final copper concentration of 0.1-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by LC-MS or HPLC.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove reactants and the copper catalyst.
Applications in Drug Development
The primary application of this compound is in the synthesis of PROTACs, which are designed to eliminate specific unwanted proteins from cells.[1][3]
PROTAC Synthesis and Mechanism of Action
A PROTAC consists of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This linker is ideal for connecting these two components. Once assembled, the PROTAC forms a ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI. The cell's proteasome then recognizes and degrades the ubiquitinated protein.[1]
Conclusion
This compound (CAS 2170240-99-8) is a high-purity, versatile heterobifunctional linker essential for modern bioconjugation chemistry. Its well-defined reactive ends enable controlled, sequential conjugation strategies, while its PEG spacer imparts favorable physicochemical properties. The detailed protocols and conceptual frameworks provided in this guide equip researchers in drug development and chemical biology with the necessary information to effectively utilize this powerful tool for constructing advanced therapeutic and diagnostic agents like PROTACs and ADCs.
References
Solubility of (2-pyridyldithio)-PEG4-propargyl in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-pyridyldithio)-PEG4-propargyl, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). An understanding of its behavior in aqueous solutions is critical for the successful design and execution of experiments, ensuring reproducibility and high yields in conjugation reactions.
Core Concepts: Chemical Structure and its Influence on Solubility
This compound is an amphiphilic molecule, and its solubility is a result of the interplay between its distinct functional components:
-
Polyethylene Glycol (PEG) Spacer: The core of the linker is a four-unit PEG chain. PEG is inherently hydrophilic and flexible, which generally enhances the aqueous solubility of the molecule it is part of[1][2][3][4]. The PEG chain can help to prevent aggregation, a common issue with hydrophobic molecules in aqueous media[5].
-
2-Pyridyldithio Group: This functional group is reactive towards free sulfhydryl (thiol) groups, forming a stable disulfide bond. This reaction is most efficient in the pH range of 7 to 8[6]. While the group itself has moderate hydrophobicity, its reactivity is optimal in common biological buffers.
-
Propargyl Group: This terminal alkyne is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[7][8]. The propargyl group is hydrophobic, which can slightly decrease the overall water solubility of the molecule[9].
The combination of a hydrophilic PEG chain with hydrophobic terminal functional groups gives this linker its amphiphilic character. While the PEG chain promotes solubility in aqueous buffers, the terminal groups can influence its behavior at higher concentrations, potentially leading to aggregation[5].
Quantitative and Qualitative Solubility Data
Specific quantitative solubility data for this compound in various aqueous buffers is not extensively published. However, based on the properties of its constituent parts and data for similar PEGylated linkers, a qualitative assessment can be made. For many applications, it is common practice to first dissolve the linker in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution, which is then added to the aqueous reaction buffer[5][6][10].
Table 1: Summary of Solubility Characteristics
| Solvent/Buffer System | Qualitative Solubility | Key Considerations & Influencing Factors |
| Aqueous Buffers (PBS, TRIS, HEPES, pH 7-8) | Moderately Soluble | The hydrophilic PEG4 chain is the primary driver of aqueous solubility[11][12]. At higher concentrations, aggregation may occur due to the hydrophobic terminal groups. Solubility can be limited, and preparing a stock solution in an organic co-solvent is recommended[5][6]. |
| Water | Moderately Soluble | Similar to aqueous buffers, but the lack of buffering capacity means the pH is not controlled, which could affect the stability of the pyridyldithio group over time. |
| Organic Solvents (DMSO, DMF) | Highly Soluble | These polar aprotic solvents are recommended for preparing concentrated stock solutions[12][13]. |
| Alcohols (Ethanol, Methanol) | Soluble | Can be used as co-solvents, but their presence may affect protein stability in bioconjugation reactions. |
| Chlorinated Solvents (DCM) | Soluble | Useful for handling and purification during synthesis, but not typically used in aqueous bioconjugation reactions[12]. |
Experimental Protocol: Determination of Aqueous Solubility
The following protocol provides a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer. This method relies on the spectrophotometric detection of pyridine-2-thione, which is released upon the reduction of the 2-pyridyldithio group and has a strong absorbance at 343 nm[6].
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Dithiothreitol (DTT)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a microcentrifuge tube. An amount that is visibly in excess of what will dissolve should be used (e.g., 5-10 mg).
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the tube.
-
-
Equilibration:
-
Seal the tube tightly.
-
Place the tube in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation and Measurement:
-
Carefully remove a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant in the same aqueous buffer to a concentration that will be within the linear range of the spectrophotometer.
-
To a known volume of the diluted supernatant, add an excess of DTT to reduce the 2-pyridyldithio group. This will release pyridine-2-thione.
-
Measure the absorbance of the solution at 343 nm. The concentration of pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8080 M⁻¹cm⁻¹).
-
-
Calculation of Solubility:
-
The calculated concentration of pyridine-2-thione is equal to the concentration of the dissolved this compound.
-
Account for the dilution factor to determine the original concentration in the saturated supernatant. This value represents the equilibrium solubility.
-
Logical and Experimental Workflows
The primary application of this compound is in bioconjugation. The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for solubility issues.
Caption: Experimental workflow for bioconjugation.
Caption: Troubleshooting guide for solubility issues.
Conclusion
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 9. rawsource.com [rawsource.com]
- 10. Crosslinker Selection Tool | Thermo Fisher Scientific - US [thermofisher.com]
- 11. This compound, 2170240-99-8 | BroadPharm [broadpharm.com]
- 12. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Technical Guide: Physicochemical Properties of (2-pyridyldithio)-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular weight and related physicochemical properties of the heterobifunctional crosslinker, (2-pyridyldithio)-PEG4-propargyl. This reagent is frequently utilized in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis due to its unique functional groups.[1]
This compound is a polyethylene (B3416737) glycol (PEG) based linker molecule featuring a pyridyl disulfide group at one terminus and a propargyl group at the other.[2][3] The pyridyl disulfide moiety readily reacts with free thiol groups (sulfhydryls) on proteins and other biomolecules.[2][3] The terminal propargyl group (an alkyne) enables covalent linkage to azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition, a highly efficient and specific reaction commonly known as "Click Chemistry".[2][3][4] The incorporated hydrophilic PEG4 linker enhances the water solubility of the molecule and its conjugates.[2][3]
Physicochemical Data
The key quantitative properties of this compound are summarized below. The molecular weight is determined by its chemical formula, C₁₆H₂₃NO₄S₂.[1][2][5][6]
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₃NO₄S₂ | [2][5] |
| Molecular Weight | 357.49 g/mol | [5][6] |
| CAS Number | 2170240-99-8 | [2][5] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | -20°C | [2] |
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the chemical formula and the standard atomic weights of each element.
Experimental Protocol: Calculation of Molecular Weight
-
Determine the Chemical Formula: The first step is to identify the precise chemical formula of the molecule. From reliable sources, the formula for this compound is established as C₁₆H₂₃NO₄S₂.[1][2][5]
-
Identify Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).
-
Count Atoms of Each Element:
-
Carbon (C): 16 atoms
-
Hydrogen (H): 23 atoms
-
Nitrogen (N): 1 atom
-
Oxygen (O): 4 atoms
-
Sulfur (S): 2 atoms
-
-
Sum the Atomic Weights: Multiply the count of each atom by its standard atomic weight and sum the results.
-
Atomic Weight of C ≈ 12.011 u
-
Atomic Weight of H ≈ 1.008 u
-
Atomic Weight of N ≈ 14.007 u
-
Atomic Weight of O ≈ 15.999 u
-
Atomic Weight of S ≈ 32.065 u
-
-
Final Calculation:
-
(16 * 12.011) + (23 * 1.008) + (1 * 14.007) + (4 * 15.999) + (2 * 32.065) = 357.49 g/mol
-
Table 2: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 16 | 12.011 | 192.176 |
| Hydrogen | H | 23 | 1.008 | 23.184 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Sulfur | S | 2 | 32.065 | 64.130 |
| Total | 357.493 |
Visualization of Molecular Structure
The logical arrangement of the functional components within the this compound molecule is critical to its function as a crosslinker. The following diagram illustrates this relationship.
Caption: Logical flow of the this compound bifunctional linker.
References
The Core of Bioconjugation: An In-depth Technical Guide to the Synthesis of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics and diagnostics, precision, stability, and efficacy are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable molecular tools, providing a versatile bridge to create complex bioconjugates with enhanced performance.[1][2] These linkers consist of a polyethylene glycol chain functionalized with two different reactive groups at their termini.[1][2] This unique structural feature allows for the sequential and specific conjugation of two distinct molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[1][3]
The PEG component itself imparts several advantageous properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[1][3] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor in optimizing biological activity and stability.[1] This technical guide delves into the fundamental principles, synthetic methodologies, and applications of heterobifunctional PEG linkers, offering a comprehensive resource for professionals in drug development and biomedical research.
Core Advantages of Heterobifunctional PEG Linkers in Bioconjugation:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces the aggregation of protein-based therapeutics.[1][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which reduces renal clearance and extends its circulation half-life in the bloodstream.[1][3]
-
Reduced Immunogenicity: The PEG chain can "mask" the bioconjugate from the host's immune system, thereby reducing the potential for an immune response.[1][3]
-
Controlled Conjugation: The presence of two distinct reactive groups enables a stepwise conjugation strategy, minimizing the formation of undesirable homodimers and other side products.[2]
Common Functional Groups
The versatility of heterobifunctional PEG linkers lies in the wide array of available reactive groups, which can be chosen to target specific functional groups on biomolecules.[4]
| Functional Group | Reactive Towards | Resulting Linkage | Key Features |
| Amine-Reactive | |||
| N-Hydroxysuccinimide (NHS) Ester | Primary amines (e.g., lysine (B10760008) residues) | Stable amide bond | Highly popular for their efficiency in reacting at neutral to slightly alkaline pH.[5] |
| p-Nitrophenyl Carbonate (NPC) | Primary amines | Stable urethane (B1682113) linkage | Reactive towards amines.[6] |
| Isocyanate | Primary amines | Stable urethane linkage | Useful derivative for PEGylation of amine groups.[6] |
| Aldehyde | Primary amines (N-terminal) | Amine linkage (via reductive amination) | Can achieve N-terminal specific PEGylation at around pH 5.[6] |
| Thiol-Reactive | |||
| Maleimide (B117702) | Thiols (e.g., cysteine residues) | Stable thioether bond | Highly specific reaction at neutral pH; a go-to for site-specific antibody conjugation.[5] |
| Pyridyl Disulfide (SPDP) | Thiols | Disulfide bond | The resulting bond is cleavable in a reducing environment, useful for intracellular drug release.[5] |
| "Click Chemistry" Groups | |||
| Azide (B81097) | Alkynes | Triazole ring | Bioorthogonal reaction, highly specific and efficient.[7] |
| Alkyne | Azides | Triazole ring | Bioorthogonal reaction, highly specific and efficient.[7] |
| Other Reactive Groups | |||
| Carboxylic Acid | Amines (with activation) | Amide bond | Can be activated (e.g., with EDC/NHS) to react with amines. |
| Iodo | Thiols, Amines | Thioether, Amine linkage | Can be used in nucleophilic substitution reactions.[7] |
Synthetic Strategies
The synthesis of heterobifunctional PEG linkers typically involves two main strategies: the desymmetrization of symmetrical di-functional PEGs and the use of functional initiators in the ring-opening polymerization of ethylene (B1197577) oxide.
Desymmetrization of Symmetrical PEGs
A common and versatile approach involves the selective modification of one of the two identical functional groups of a symmetrical PEG, such as a PEG-diol (HO-PEG-OH).[7] A key step in this strategy is monotosylation, which activates one hydroxyl group for subsequent nucleophilic substitution.[8][9]
A generalized workflow for this approach is as follows:
Caption: Generalized workflow for the desymmetrization of a symmetrical PEG.
This strategy allows for the creation of a wide variety of heterobifunctional linkers by employing different nucleophiles to displace the tosyl group and various reagents to modify the remaining hydroxyl group.[7]
Ring-Opening Polymerization with Functional Initiators
Another powerful method is the anionic ring-opening polymerization of ethylene oxide using an initiator that already contains one of the desired functional groups (or a protected version thereof).[10][11] This approach offers excellent control over the molecular weight and polydispersity of the resulting PEG chain.[11] For example, an initiator containing a protected amine or an azide group can be used to grow a PEG chain, with the other terminus being a hydroxyl group that can be further modified.[11][12]
Key Applications
Heterobifunctional PEG linkers are central to the development of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells.[13] A heterobifunctional PEG linker is used to connect a monoclonal antibody, which targets a specific antigen on tumor cells, to a cytotoxic payload.[3] The PEG component enhances the stability and solubility of the ADC and can influence its pharmacokinetic properties.[1][13]
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic modalities that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[14] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker (often containing a PEG chain) that connects the two.[14] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Quantitative Data
The efficiency of synthesizing heterobifunctional PEG linkers is crucial for their practical application. The following table summarizes yields for selected synthetic steps from the literature.
| Starting Material | Reaction Step | Product | Yield (%) |
| Alkyne-OEG-OH | Conversion to 4-nitrophenyl carbonate | Alkyne-OEG-PNPC | >95% |
| Alkyne-OEG-OMs | Reaction with NaI | Alkyne-OEG-I | Quantitative |
| Alkyne-terminated OEG + Azide-functionalized OEG | Cu(I)-catalyzed cycloaddition | PEG16 derivative | 98% |
| 2 eq. Alkyne-terminated OEG + Diazide OEG | Cu(I)-catalyzed cycloaddition | PEG24 derivative | 96% |
| α-tosyl-ω-hydroxyl PEG | Reaction with sodium hydrosulfide | α-thiol-ω-hydroxyl PEG | 86% |
| α-thioacetate-ω-hydroxyl PEG + 2-PDS | Hydrolysis and disulfide formation | α-pyridyldithio-ω-hydroxyl PEG | 93% |
Data synthesized from studies and dependent on specific reaction conditions.[7][8]
Experimental Protocols
Thorough and reproducible experimental procedures are essential for the successful synthesis and application of heterobifunctional PEG linkers.
Protocol 1: Synthesis of an Azide-PEG-Carboxylic Acid Linker
This protocol describes a general method for the synthesis of an Azide-PEG-COOH linker via the desymmetrization of a PEG-diol.[4]
Materials:
-
Homo-bifunctional OH-PEG-OH
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Succinic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
Methodology:
-
Monotosylation:
-
Dissolve OH-PEG-OH in DCM and cool the solution to 0°C.
-
Add a controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with one hydroxyl group, yielding Tosyl-PEG-OH.
-
Monitor the reaction progress by TLC or LC/MS.
-
Purify the product using silica (B1680970) gel column chromatography.
-
-
Azide Substitution:
-
Dissolve the purified Tosyl-PEG-OH in DMF.
-
Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH.[4]
-
Purify the product.
-
-
Carboxylation:
-
Dissolve the Azide-PEG-OH in a suitable solvent.
-
Add succinic anhydride and a catalytic amount of DMAP.
-
Stir at room temperature until the reaction is complete. This converts the terminal hydroxyl group into a carboxylic acid.[4]
-
-
Purification and Characterization:
-
Purify the final Azide-PEG-COOH product using column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Conjugation of an NHS-Ester-PEG-Maleimide Linker to an Antibody and a Thiol-Containing Drug
This protocol outlines a two-step process for creating an ADC.[3][4]
Materials:
-
Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Thiol-containing drug
-
Desalting column or size-exclusion chromatography (SEC) system
Methodology:
-
Activation of Antibody:
-
Dissolve the NHS-Ester-PEG-Maleimide linker in a suitable organic solvent (e.g., DMSO) and add it to the antibody solution.
-
The NHS ester will react with primary amines (lysine residues) on the antibody. Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker from the maleimide-activated antibody using a desalting column or SEC, exchanging the buffer to one with a pH of 6.5-7.0 (e.g., PBS) to maintain the stability of the maleimide group.[4]
-
-
Conjugation to Thiolated Drug:
-
Dissolve the thiol-containing drug in a compatible solvent and add it to the purified maleimide-activated antibody solution.
-
The maleimide group will specifically react with the thiol group on the drug to form a stable thioether bond. Allow this reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[4]
-
-
Purification and Analysis:
-
Purify the final ADC using SEC to remove unconjugated drug and other small molecules.[3]
-
Analyze the final product to determine its purity and the drug-to-antibody ratio (DAR).
-
Conclusion
Heterobifunctional PEG linkers are sophisticated and versatile tools that have become fundamental to the advancement of biotherapeutics, diagnostics, and material science.[4] Their unique ability to connect distinct molecular entities while simultaneously improving critical physicochemical properties like solubility, stability, and biocompatibility is unparalleled.[4] From enhancing the efficacy of antibody-drug conjugates in oncology to enabling the novel mechanisms of PROTACs, these linkers are at the forefront of innovation in drug development.[3][14] A thorough understanding of their synthesis, reactive functionalities, and application is essential for researchers aiming to design and create the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. interchim.fr [interchim.fr]
- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. purepeg.com [purepeg.com]
- 14. biochempeg.com [biochempeg.com]
An In-depth Technical Guide to the Chemical Stability of Pyridyldithio Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyldithio compounds are a pivotal class of reagents in bioconjugation chemistry, most notably for their role in the formation of disulfide bonds. These compounds are extensively utilized in the development of antibody-drug conjugates (ADCs), where they serve as cleavable linkers, tethering a potent cytotoxic drug to a monoclonal antibody. The stability of this pyridyldithio linkage is a critical determinant of an ADC's therapeutic index, directly influencing both its efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature drug release, which could lead to off-target toxicity and a diminished therapeutic effect. Conversely, the linker must be labile enough to efficiently release the cytotoxic payload within the target tumor cells. This guide provides a comprehensive technical overview of the chemical stability of pyridyldithio compounds, detailing their degradation pathways, factors influencing their stability, and the analytical methods used for their characterization.
Core Concepts of Pyridyldithio Stability
The stability of pyridyldithio compounds is primarily governed by the susceptibility of the disulfide bond to cleavage. This cleavage can occur through two main mechanisms: thiol-disulfide exchange and reduction.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a common reaction in biological systems, where a free thiol group attacks a disulfide bond, leading to the formation of a new disulfide bond and the release of the original thiol. In the context of pyridyldithio-linked ADCs, this can result in the premature release of the drug payload in the presence of endogenous thiols like glutathione (B108866) (GSH), which is present in millimolar concentrations within cells and in lower concentrations in the plasma. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.
Reduction
The disulfide bond can also be cleaved by reducing agents. In a biological environment, enzymes such as glutathione reductase can facilitate the reduction of disulfide bonds, leading to the release of the conjugated molecule.
Factors Influencing the Stability of Pyridyldithio Compounds
Several physicochemical factors can influence the rate of degradation of pyridyldithio compounds. A thorough understanding of these factors is crucial for the rational design of stable and effective bioconjugates.
pH
The pH of the surrounding environment plays a significant role in the stability of the disulfide bond. The rate of thiol-disulfide exchange is generally faster at physiological and slightly alkaline pH (pH 7-8) because the concentration of the more nucleophilic thiolate anion increases with pH. Conversely, under acidic conditions, the thiol group is protonated, reducing its nucleophilicity and thus slowing down the rate of exchange. Some studies have shown that the hydrolysis of certain linkers can be expedited in acidic environments like that of endosomes and lysosomes.
Temperature
As with most chemical reactions, the rate of degradation of pyridyldithio compounds increases with temperature. Therefore, storage and handling conditions are critical for maintaining the integrity of these compounds and their conjugates. Thermal stability studies are essential to determine the shelf-life and appropriate storage conditions for pyridyldithio-containing therapeutics.
Redox Environment
The redox potential of the environment is a key determinant of disulfide bond stability. The relatively high concentration of reducing agents like glutathione in the intracellular environment compared to the extracellular space provides a mechanism for selective drug release within target cells. The kinetics of the reaction between pyridyldithio compounds and glutathione are therefore of significant interest in drug development.
Degradation Pathways
The primary degradation pathway for pyridyldithio compounds involves the cleavage of the disulfide bond, leading to the release of pyridine-2-thione and the free thiol of the conjugated molecule.
Methodological & Application
Application Notes and Protocols for Antibody Labeling with (2-pyridyldithio)-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), requires precise and stable methods for linking potent payloads to monoclonal antibodies (mAbs). The (2-pyridyldithio)-PEG4-propargyl linker is a heterobifunctional reagent designed for this purpose. It features two distinct reactive groups:
-
A 2-pyridyldithio group that reacts specifically with free sulfhydryl (thiol) groups, such as those generated by the reduction of interchain disulfide bonds in an antibody's Fc region. This reaction forms a cleavable disulfide bond.
-
A propargyl group which serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific attachment of an azide-modified payload (e.g., a cytotoxic drug, a fluorescent dye, or a molecular imaging agent).
The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the hydrophilicity of the linker, which can improve the solubility of the final antibody conjugate, reduce aggregation, and potentially improve its pharmacokinetic properties.[1][2] This document provides detailed protocols for the labeling of antibodies with this compound and subsequent conjugation to an azide-containing molecule, along with methods for characterization.
Data Presentation
Table 1: Reagents and Recommended Molar Ratios for Antibody Labeling
| Reagent | Stock Concentration | Molar Excess (relative to Antibody) | Purpose |
| Antibody (e.g., IgG) | 5-10 mg/mL | 1x | Protein to be labeled |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10 mM | 2x - 4x | Selective reduction of disulfide bonds to generate free thiols |
| This compound | 10 mM in DMSO | 5x - 20x | Covalently attaches the propargyl group to the antibody's thiol groups |
| L-Cysteine | 10 mM | 10x (relative to linker) | Quenches the labeling reaction by capping unreacted linker molecules |
Note: The optimal molar excess for the linker may vary depending on the specific antibody and desired Degree of Labeling (DOL). It is recommended to perform initial optimization experiments.
Table 2: Example Characterization of a Labeled Monoclonal Antibody (mAb)
| Parameter | Unlabeled mAb | Propargyl-labeled mAb | Analytical Method |
| Concentration (mg/mL) | 5.0 | 4.8 | UV-Vis (A280) |
| Purity (%) | >98% | >95% | SEC-HPLC |
| Degree of Labeling (DOL) | 0 | 3.8 | HIC-HPLC or Mass Spectrometry |
Table 3: Quantitative Analysis of a Final Antibody-Drug Conjugate (ADC)
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.7 | UV-Vis Spectroscopy / LC-MS |
| Monomer Purity (%) | >95% | SEC-HPLC |
| Free Drug Level (%) | <1% | RP-HPLC |
| In Vitro Cytotoxicity (IC50) | 0.5 nM | Cell-based assay |
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with this compound
This protocol describes the generation of free thiol groups on the antibody via partial reduction of disulfide bonds and subsequent reaction with the pyridyldithio group of the linker.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 10 mM L-Cysteine in Reduction Buffer
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in Reduction Buffer.
-
-
Reduction of Disulfide Bonds:
-
Add a 2- to 4-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker Conjugation:
-
Allow the reduced antibody solution to cool to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the linker solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add a 10-fold molar excess of L-Cysteine (relative to the linker) to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
Remove excess linker and quenching reagent using a desalting column equilibrated with a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-modified payload to the propargyl-functionalized antibody.
Materials:
-
Propargyl-labeled antibody from Protocol 1
-
Azide-modified payload (e.g., Azide-PEG-MMAE) dissolved in DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, prepared fresh)
-
Reaction Buffer: PBS, pH 7.4
-
Purification columns (e.g., SEC-HPLC)
Procedure:
-
Reaction Setup:
-
In a reaction tube, dilute the propargyl-labeled antibody to a final concentration of 2-5 mg/mL in Reaction Buffer.
-
Add the azide-modified payload to the antibody solution at a 5-fold molar excess.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
Add the catalyst premix to the antibody-payload mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final antibody conjugate using size-exclusion chromatography (SEC-HPLC) to remove unreacted payload, catalyst, and other reagents.
-
Monitor the eluate at 280 nm and collect the fractions corresponding to the high molecular weight conjugate.
-
Protocol 3: Characterization of the Final Antibody Conjugate
This protocol outlines key analytical methods to characterize the purified antibody conjugate.
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Principle: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the maximum absorbance wavelength of the payload (A_payload).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
2. Characterization by Mass Spectrometry (MS):
-
Principle: LC-MS can be used to determine the exact mass of the conjugate and the distribution of different drug-loaded species.
-
Procedure:
-
Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.
-
Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Deconvolute the resulting mass spectrum to identify the peaks corresponding to the antibody with different numbers of conjugated payloads (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by a weighted average of the different species.
-
3. Purity Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
Principle: SEC-HPLC separates molecules based on their size, allowing for the quantification of monomer, aggregate, and fragment content.
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Monitor the elution profile at 280 nm.
-
The percentage of the monomeric peak relative to the total peak area represents the purity of the conjugate.
-
Visualizations
Caption: Experimental workflow for antibody labeling and conjugation.
Caption: Mechanism of action of an anti-HER2 antibody-drug conjugate.[3][4]
References
Application Notes and Protocols for (2-pyridyldithio)-PEG4-propargyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of (2-pyridyldithio)-PEG4-propargyl
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
The this compound linker is a versatile, heterobifunctional tool for PROTAC synthesis. Its key features include:
-
Propargyl Group: A terminal alkyne that enables covalent linkage to an azide-functionalized molecule via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][] This reaction is known for its high yields and mild reaction conditions.[]
-
(2-pyridyldithio) Group: This functionality reacts specifically with thiol (sulfhydryl) groups through a disulfide exchange reaction, forming a stable disulfide bond.[7] This allows for the conjugation of thiol-containing ligands, such as those targeting certain E3 ligases like VHL, which can be functionalized with a reactive thiol.[8][9]
-
PEG4 Spacer: The tetra-polyethylene glycol spacer enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[4] The flexibility of the PEG chain also facilitates the optimal orientation of the two ligands for productive ternary complex formation.[3]
This bifunctionality allows for a modular and strategic approach to PROTAC assembly, enabling the researcher to connect the POI-binding ligand and the E3 ligase-recruiting ligand in a controlled, sequential manner.
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker is a two-step process involving a disulfide exchange reaction and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The order of these reactions can be chosen based on the stability and functional groups of the POI ligand and the E3 ligase ligand. Below is a representative workflow.
Caption: Experimental workflow for PROTAC synthesis.
Protocol 1: Disulfide Exchange Reaction
This protocol describes the conjugation of a thiol-containing ligand to the this compound linker.
Materials:
-
Thiol-functionalized ligand (e.g., VHL ligand)
-
This compound
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of organic solvent and aqueous buffer)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the thiol-functionalized ligand (1.0 equivalent) in the chosen anhydrous, degassed solvent.
-
In a separate vial, dissolve this compound (1.1 equivalents) in the same solvent.
-
Add the linker solution to the ligand solution dropwise with gentle stirring.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by observing the release of pyridine-2-thione, which has a UV absorbance maximum at approximately 343 nm.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate product.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by preparative reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction to assemble the PROTAC.
Materials:
-
Propargyl-functionalized intermediate from Protocol 1
-
Azide-functionalized ligand (e.g., POI ligand)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or TBTA) (optional but recommended)
-
Solvent mixture (e.g., t-BuOH/water or DMF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the propargyl-functionalized intermediate (1.0 equivalent) and the azide-functionalized ligand (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 equivalent).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents). If using a copper-chelating ligand, pre-mix the CuSO₄ solution with the ligand (e.g., THPTA) in a 1:5 molar ratio of copper to ligand.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed catalyst/ligand solution).
-
Stir the reaction vigorously at room temperature for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for purity and molecular weight confirmation.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis.
Procedure:
-
LC-MS Analysis: Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., DMSO or methanol). Analyze using LC-MS to confirm the expected molecular weight and assess purity.
-
NMR Analysis: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final compound.
-
HPLC Analysis: Use an analytical HPLC method to determine the purity of the final PROTAC, typically aiming for >95% purity for biological assays.
Quantitative Data Summary
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ). While specific data for a PROTAC synthesized with this compound is not available in the public domain, the following table provides representative data for PROTACs utilizing similar PEG-based linkers to illustrate the expected performance metrics. The optimal linker length and composition are target-dependent.
| PROTAC Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | VHL | PEG4 | ~20 | >95 | HeLa | Fictional, based on[10] |
| BTK | IAP | PEG4 | ~200 | N/A | THP-1 | [1] |
| STAT3 | CRBN | PEG3 | ~50 | >90 | SU-DHL-1 | Fictional, based on general PROTAC data |
| HDAC6 | CRBN | PEG-based | 3.2 | >90 | MM.1S | [9] |
Note: The data presented in this table is for illustrative purposes and is derived from PROTACs with similar linker structures. Actual performance will vary depending on the specific POI ligand, E3 ligase ligand, and the overall architecture of the PROTAC.
Conclusion
The this compound linker offers a robust and versatile platform for the synthesis of PROTACs. The combination of a thiol-reactive pyridyldithio group and a "clickable" alkyne group allows for a modular and efficient assembly of these complex heterobifunctional molecules. The provided protocols offer a foundational guide for researchers to synthesize and characterize novel protein degraders, enabling the exploration of new therapeutic avenues in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Conjugation with (2-pyridyldithio)-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostics, and research tools. The heterobifunctional linker, (2-pyridyldithio)-PEG4-propargyl, offers a versatile platform for site-specific protein modification. This linker features a 2-pyridyldithio group for covalent attachment to free sulfhydryl groups on cysteine residues, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for subsequent modification via "click chemistry."
This document provides a detailed protocol for the conjugation of this compound to a target protein. The resulting propargyl-functionalized protein can then be utilized in a variety of downstream applications, including the attachment of reporter molecules, imaging agents, or for the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Principle of Reaction
The conjugation process is a two-step procedure. The first step involves the reaction of the 2-pyridyldithio group of the linker with a free thiol group on the protein, typically from a cysteine residue. This reaction forms a stable disulfide bond and releases pyridine-2-thione, which can be monitored spectrophotometrically to track the progress of the reaction.[2][3] The second, optional step involves the use of the terminal propargyl group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a molecule of interest containing an azide (B81097) group.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation and characterization of proteins with this compound.
| Parameter | Typical Value/Range | Notes |
| Reagent Information | ||
| Molecular Weight of this compound | 357.49 g/mol | [1] |
| Purity | >95% | [5] |
| Storage Conditions | -20°C, protected from moisture | [3][5] |
| Reaction Conditions | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Linker | 10 to 40-fold | Optimization is recommended for each specific protein.[6] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.0-7.5) | Avoid buffers containing thiols.[2][7] |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | [8] |
| Characterization | ||
| Expected Mass Increase per Conjugated Linker | 357.49 Da | Confirmed by Mass Spectrometry.[1] |
| Monitoring of Pyridine-2-thione Release | Absorbance at 343 nm (ε = 8080 M⁻¹cm⁻¹) | Allows for real-time monitoring of the conjugation reaction.[2] |
| Purity Analysis | >95% | Assessed by RP-HPLC or SEC. |
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one free cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
-
Spectrophotometer
-
Analytical instruments for characterization (SDS-PAGE, Mass Spectrometer, HPLC)
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 2170240-99-8 | BroadPharm [broadpharm.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[2][3] The CuAAC reaction is celebrated for its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, chemical biology, bioconjugation, and materials science.[2][4][5] The reaction is bio-orthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[4] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed version offers a significant rate acceleration (10⁷ to 10⁸ times faster) and exclusively yields the 1,4-regioisomer.[6][7]
Applications in Drug Discovery and Development
The reliability and modular nature of the CuAAC reaction have revolutionized drug discovery and development.[4] It allows for the straightforward connection of molecular building blocks to generate novel chemical entities.[4] Key applications include:
-
Lead Discovery and Optimization: The reaction enables the rapid synthesis of large, diverse compound libraries for high-throughput screening and the creation of analogs to explore structure-activity relationships (SAR).[4]
-
Fragment-Based Drug Discovery (FBDD): It is used to link small molecular fragments that bind to a biological target, thereby creating more potent ligands.[4]
-
Bioconjugation: CuAAC is widely used to attach drugs, probes, or imaging agents to biomolecules like proteins, peptides, and nucleic acids.[5][8] This is crucial for creating Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[9]
General Experimental Workflow
The general workflow for a CuAAC reaction is straightforward, involving the preparation of reactants and catalyst, the reaction itself, and subsequent purification.
Caption: General experimental workflow for the CuAAC reaction.
Catalytic Cycle of CuAAC
The mechanism of the CuAAC reaction involves a catalytic cycle driven by the copper(I) species. While initially thought to involve a single copper center, evidence now suggests that dinuclear copper species are the active catalysts.[10][11] The cycle begins with the formation of a copper(I)-acetylide complex, which then reacts with the azide to form a six-membered copper metallacycle intermediate.[6][] This intermediate subsequently rearranges and, after protonolysis, releases the 1,4-disubstituted triazole product, regenerating the catalyst.[6]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Data Presentation: Reaction Parameters
The success of the CuAAC reaction depends on several factors, including the choice of catalyst, ligand, solvent, and reducing agent. The following tables summarize typical quantitative parameters for different applications.
Table 1: Typical Reaction Conditions for Small Molecule Synthesis
| Parameter | Condition | Molar Ratio (eq.) | Notes |
| Alkyne | Substrate | 1.0 | Can be varied depending on the limiting reagent. |
| Azide | Substrate | 1.0 - 1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O | 0.01 - 0.05 (1-5 mol%) | Copper(II) is reduced in situ to the active Cu(I) catalyst.[4] |
| CuBr(PPh₃)₃ | 0.05 (5 mol%) | A direct source of Cu(I); used under anhydrous conditions.[8] | |
| Reducing Agent | Sodium Ascorbate (B8700270) | 0.05 - 0.10 (5-10 mol%) | Freshly prepared solution is recommended. Prevents oxidative homocoupling.[4][6] |
| Solvent | t-BuOH/H₂O (1:1) | - | A common solvent system that dissolves a wide range of substrates.[4] |
| THF or DMF | - | Used for reactions requiring anhydrous conditions.[8] | |
| Temperature | Room Temperature | - | The reaction is typically fast and exothermic.[1] |
| Reaction Time | 1 - 4 hours | - | Monitor by TLC or LC-MS for completion.[4] |
Table 2: Typical Reaction Conditions for Bioconjugation
| Parameter | Condition | Concentration / Ratio | Notes |
| Biomolecule | Alkyne or Azide-labeled | ~10-100 µM | Final concentration in the reaction mixture.[13] |
| Cargo Molecule | Azide or Alkyne-labeled | 4-10 molar excess | Molar ratio relative to the biomolecule.[9] |
| Copper Source | CuSO₄ | ~1-2 mM | Final concentration.[14] |
| Cu(I) Ligand | THPTA or BTTAA | 2-5 molar excess to Cu | Stabilizes the Cu(I) ion, prevents biomolecule damage, and increases reaction efficiency in aqueous media.[9][15] |
| Reducing Agent | Sodium Ascorbate | ~5 mM (or 40 eq. to azide) | Added last to initiate the reaction.[9][14] |
| Scavenger | Aminoguanidine (optional) | ~1-5 mM | Prevents oxidative damage to the biomolecule.[4] |
| Solvent/Buffer | Phosphate Buffer (pH 7.4) | - | Reaction is tolerant to a wide pH range (4-12).[5][7] |
| Temperature | Room Temperature or 37 °C | - | Reaction is typically complete within 30-60 minutes.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for Small-Molecule Synthesis
This protocol describes a standard method for synthesizing a 1,4-disubstituted 1,2,3-triazole using CuSO₄ and sodium ascorbate.[4][8]
Materials:
-
Terminal Alkyne (e.g., 1-Ethynyl-4-dodecyloxybenzene)
-
Azide (e.g., Benzyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: tert-Butanol and Deionized Water (1:1 mixture)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) and the azide (1.0 mmol, 1.0 eq.) in the chosen solvent system (e.g., 4 mL of t-BuOH/H₂O 1:1).[4][8]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).[8]
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 0.05 eq.) in deionized water (1 mL).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed immediately by the copper(II) sulfate solution.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).[4]
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[4][8]
Protocol 2: General Procedure for Bioconjugation (e.g., Antibody-Drug Conjugate)
This protocol provides a general guideline for labeling a biomolecule, such as an antibody, with a small molecule drug.[4][9]
Materials:
-
Alkyne-modified antibody
-
Azide-modified drug
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand: THPTA stock solution (e.g., 200 mM in water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for drug: DMSO or DMF
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the antibody, drug, CuSO₄, THPTA, and sodium ascorbate in their respective buffers or solvents.[9]
-
Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., add 2.5 µL of 100 mM CuSO₄ to 5.0 µL of 200 mM THPTA). Allow the solution to stand for a few minutes to form the Cu(I)-ligand complex.[9]
-
Reaction Setup: In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.[9]
-
Add the premixed Cu(I)/THPTA complex to the antibody-drug mixture.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Mix gently and incubate at room temperature for 30–60 minutes, protecting the reaction from light.[9]
-
Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography or affinity purification to remove unreacted reagents, catalyst, and by-products.[9]
-
Analyze the final ADC product to determine purity, conjugation efficiency, and the drug-to-antibody ratio (DAR).[9]
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bioclone.net [bioclone.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. axispharm.com [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling Cysteine Residues on Proteins with Pyridyldithio Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biochemical research and drug development. The unique reactivity of the thiol group in cysteine residues makes it an ideal target for covalent labeling with a variety of probes, including fluorophores, biotin, and cytotoxic drugs for antibody-drug conjugates (ADCs). Pyridyldithio linkers are a class of thiol-reactive reagents that form a reversible disulfide bond with cysteine residues. This linkage offers the advantage of being cleavable under mild reducing conditions, providing a valuable tool for applications requiring the release of a conjugated molecule.
This document provides detailed application notes and protocols for the labeling of cysteine residues on proteins using pyridyldithio linkers. It covers the reaction mechanism, experimental procedures, methods for quantification, and protocols for the cleavage of the disulfide bond.
Principle of Cysteine Labeling with Pyridyldithio Linkers
The labeling reaction involves a thiol-disulfide exchange between the sulfhydryl group of a cysteine residue and the pyridyldithio group of the linker. The reaction is highly specific for thiols at neutral to slightly alkaline pH. The formation of the new disulfide bond results in the release of pyridine-2-thione, which has a characteristic absorbance at 343 nm. This property can be exploited to monitor the progress of the labeling reaction in real-time.
A key advantage of the pyridyldithio linkage is its reversibility. The disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), releasing the unmodified protein and the thiol-containing payload.
Quantitative Data Summary
The efficiency of labeling cysteine residues with pyridyldithio linkers can be influenced by several factors, including the accessibility of the cysteine residue, the pH of the reaction, the concentration of reactants, and the reaction time. The following table summarizes typical quantitative data associated with this labeling method.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | 60-90% | Highly dependent on protein structure and cysteine accessibility. |
| Specificity for Cysteine | >95% | At pH 7.0-7.5, reaction with other nucleophilic residues is minimal. |
| Stoichiometry (Linker:Protein) | 1:1 to 5:1 (molar ratio) | Optimal ratio should be determined empirically for each protein. |
| Reaction Time | 1 - 4 hours | Can be optimized by monitoring the release of pyridine-2-thione. |
| Reaction pH | 7.0 - 8.0 | Higher pH increases the reactivity of the thiol but may decrease linker stability. |
| Cleavage Efficiency (with DTT/TCEP) | >95% | Typically achieved within 30-60 minutes at room temperature. |
Diagrams
Application Notes and Protocols for Bioconjugation using PEGylated Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation with PEGylated Crosslinkers
Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. Polyethylene glycol (PEG) has become an indispensable tool in this field. The process of attaching PEG chains, known as PEGylation, can dramatically improve the therapeutic properties of biomolecules.[1] When used as crosslinkers, PEG molecules act as flexible, hydrophilic spacers to connect a biomolecule (like a protein or antibody) to another molecule (such as a drug, imaging agent, or another protein).[2]
The advantages of using PEGylated crosslinkers are numerous and well-documented. They can enhance the solubility and stability of the resulting bioconjugate, prolong its circulation half-life by reducing renal clearance, and decrease its immunogenicity by masking epitopes from the immune system.[1][3] This "stealth" effect is particularly valuable in drug delivery, where it can lead to improved pharmacokinetic and pharmacodynamic profiles.[] The choice of PEG linker length, architecture (linear or branched), and reactive end-groups is critical and can be tailored to the specific application to optimize the performance of the bioconjugate.[5][6]
This document provides detailed application notes and experimental protocols for common bioconjugation techniques utilizing PEGylated crosslinkers, focusing on amine-reactive and thiol-reactive chemistries. It also includes quantitative data to aid in the selection of appropriate reagents and reaction conditions, as well as methods for the characterization and purification of the final PEGylated product.
Core Bioconjugation Chemistries
The two most prevalent strategies for PEGylating biomolecules involve targeting primary amines or free thiols.
-
Amine-Reactive PEGylation: This approach typically utilizes N-hydroxysuccinimide (NHS) esters of PEG, which react with the primary amines on the N-terminus of a protein and the side chains of lysine (B10760008) residues to form stable amide bonds.[7] Given the abundance of lysine residues on the surface of most proteins, this method is robust but can lead to a heterogeneous mixture of products.[8]
-
Thiol-Reactive PEGylation: This method targets the sulfhydryl groups of cysteine residues using PEG-maleimide reagents.[7] The reaction, a Michael addition, forms a stable thioether bond.[8] Since cysteine residues are generally less abundant than lysines, this approach allows for more site-specific conjugation, leading to a more homogeneous product.[8]
Quantitative Data for Optimizing PEGylation Reactions
The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key quantitative data to guide the optimization process.
Table 1: Comparison of Amine-Reactive (NHS Ester) and Thiol-Reactive (Maleimide) PEGylation
| Feature | Amine-Reactive Linkers (e.g., NHS Ester) | Thiol-Reactive Linkers (e.g., Maleimide) | Reference(s) |
| Target Residue | Primary amines (N-terminus, Lysine) | Sulfhydryl groups (Cysteine) | [8] |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | [9] |
| Typical Molar Excess of PEG Reagent | 5- to 20-fold over protein | 10- to 20-fold over free thiol | [7] |
| Typical Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | 2-4 hours at room temperature or overnight at 4°C | [7] |
| Specificity | Lower; can lead to heterogeneous products | Higher; allows for site-specific PEGylation | [8] |
| Bond Stability | Highly stable amide bond | Generally stable thioether bond, but can be reversible in the presence of other thiols (retro-Michael reaction) | [8] |
| Primary Side Reaction | Hydrolysis of the NHS ester | Reaction with other nucleophiles at higher pH | [8] |
Table 2: Impact of PEG Linker Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Linker Length | Quantitative Example | Reference(s) |
| Solubility | Generally increases, especially for hydrophobic payloads. | - | [6] |
| In Vivo Half-Life | Generally increases due to larger hydrodynamic radius and reduced renal clearance. | Interferon α-2a (non-PEGylated) half-life: 2.3 hours; with 40 kDa branched PEG: 50 hours. | [3] |
| Binding Affinity | May decrease due to steric hindrance. | Affibody-drug conjugate with 4 kDa PEG showed a 6.5-fold reduction in cytotoxicity compared to a non-PEGylated version, while a 10 kDa PEG resulted in a 22.5-fold reduction. | [10] |
| Tumor Accumulation (ADCs) | Can be enhanced. | In a study with folate-conjugated liposomes, increasing the PEG-linker length from 2k or 5k to 10k resulted in a >40% reduction in tumor size. | [11] |
| Immunogenicity | Generally decreases due to masking of epitopes. | Higher molecular weight PEGs are generally more effective at reducing immunogenicity. | [12] |
Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Proteins
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference(s) |
| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x | [3] |
| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x | [3] |
| Uricase | In vivo Half-life (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x | [3] |
| Proticles | Blood levels (1 h p.i.) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | ~3.8x | [13] |
Experimental Protocols
Protocol 1: Amine-Reactive PEGylation of a Protein using a PEG-NHS Ester
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL).
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the PEG-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 5- to 20-fold).
-
Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG-NHS ester and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
-
Protocol 2: Thiol-Reactive PEGylation of a Protein using a PEG-Maleimide
This protocol outlines the conjugation of a PEG-maleimide to a protein with an available cysteine residue.
Materials:
-
Protein with at least one free sulfhydryl group in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer.
-
If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
PEG-Maleimide Solution Preparation:
-
Prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess over the free thiol concentration.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the PEGylated Protein:
-
The final conjugate can be purified by size exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[]
-
Protocol 3: Characterization of PEGylated Proteins
A. Determination of Degree of PEGylation by Mass Spectrometry (MALDI-TOF or ESI-MS)
-
Sample Preparation: Purify the PEGylated protein to remove free PEG.
-
Analysis: Analyze the sample using MALDI-TOF or ESI-MS.
-
Data Interpretation: Compare the molecular weight of the PEGylated protein to the unmodified protein. The mass difference corresponds to the total mass of attached PEG. The number of PEG molecules can be calculated by dividing the mass increase by the molecular weight of the PEG linker.[15]
B. Purification and Analysis by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Sample Injection: Inject the PEGylation reaction mixture onto the column.
-
Elution and Detection: Elute the sample and monitor the absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.[1]
-
Fraction Collection: Collect fractions corresponding to the different peaks for further analysis.
C. Separation of PEGylated Species by Ion Exchange Chromatography (IEX)
-
Column and Buffer Selection: Choose a cation or anion exchange column based on the protein's isoelectric point. Prepare a binding buffer (low salt) and an elution buffer (high salt).
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Apply a salt gradient to elute the bound proteins. PEGylation shields the protein's surface charges, causing PEGylated species to elute at a lower salt concentration than the native protein.[2]
-
Analysis: Analyze the collected fractions to identify the desired PEGylated product.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
Applications of (2-pyridyldithio)-PEG4-propargyl in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4-propargyl is a heterobifunctional linker molecule designed for the precise and efficient conjugation of biomolecules with therapeutic or imaging agents. This linker is particularly valuable in the field of targeted drug delivery, where the specific delivery of a potent payload to a target cell or tissue is paramount. Its unique architecture, comprising a thiol-reactive pyridyldithio group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal propargyl group, enables a versatile two-step conjugation strategy. This design is instrumental in the synthesis of advanced therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The pyridyldithio moiety allows for the covalent attachment of the linker to thiol-containing molecules, such as antibodies or proteins, through a stable disulfide bond. The PEG4 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1] The terminal propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly efficient and specific attachment of an azide-modified payload.[2]
Core Applications
The primary applications of this compound in drug delivery are centered around the construction of:
-
Antibody-Drug Conjugates (ADCs): In this application, the linker is first attached to a monoclonal antibody that targets a specific tumor-associated antigen. Subsequently, a potent cytotoxic drug (payload) modified with an azide (B81097) group is "clicked" onto the propargyl end of the linker. This creates an ADC that can selectively deliver the payload to cancer cells, minimizing systemic toxicity.[3]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[4] this compound can be used to connect a protein-targeting ligand (with a thiol group) to an azide-modified E3 ligase-recruiting ligand, facilitating the synthesis of these novel therapeutic agents.[5]
Data Presentation
The following table summarizes representative quantitative data for ADCs synthesized using PEGylated linkers with similar functionalities. These values should be considered as a starting point for experimental design, as the optimal parameters will depend on the specific antibody, payload, and target.
| Parameter | Typical Value | Conditions | Notes |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Thiol-maleimide or disulfide conjugation | Higher DARs can be achieved, but may lead to aggregation. |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Antigen-positive cell line | Highly dependent on the payload's potency and the target antigen's expression level. |
| Plasma Half-life (t½) in rodents | ~150 - 200 hours | Intravenous administration | The PEG linker generally contributes to a longer half-life compared to non-PEGylated counterparts. |
| Click Reaction Yield | > 90% | Optimized CuAAC conditions | Click chemistry is known for its high efficiency and specificity. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol describes the first step in ADC synthesis: the attachment of the linker to a monoclonal antibody. It is assumed that the antibody has available thiol groups, either from reduced interchain disulfides or engineered cysteines.
Materials:
-
Monoclonal antibody (mAb) with available thiol groups in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If necessary, reduce the antibody's interchain disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Follow established protocols for antibody reduction and remove the reducing agent using a desalting column, exchanging the buffer to the reaction buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
To the thiol-containing antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification: Remove the excess linker and byproducts by buffer exchange into PBS (pH 7.4) using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the linker-to-antibody ratio by measuring the release of pyridine-2-thione at 343 nm.
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Payload to the Propargyl-Functionalized Antibody
This protocol details the second step: the attachment of an azide-containing payload to the propargyl-modified antibody via a copper(I)-catalyzed click reaction.
Materials:
-
Propargyl-functionalized antibody (from Protocol 1)
-
Azide-modified payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS, pH 7.4
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified payload in DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-functionalized antibody with a 5- to 10-fold molar excess of the azide-modified payload.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
-
Initiation of Click Reaction:
-
Add the CuSO₄/THPTA mixture to the antibody/payload solution to a final copper concentration of 0.5-1 mM.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the final antibody-drug conjugate using a desalting column to remove excess payload and reaction reagents.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC-HPLC), and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
Application Notes: Surface Modification of Nanoparticles with (2-pyridyldithio)-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanomaterials into sophisticated therapeutic and diagnostic agents. The choice of surface linker is critical for defining the nanoparticle's stability, biocompatibility, and biological function. (2-pyridyldithio)-PEG4-propargyl is a heterobifunctional linker designed for a versatile, two-step modification strategy.
This linker incorporates three key functional elements:
-
A (2-pyridyldithio) group: This moiety reacts specifically with free thiol (-SH) groups via a thiol-disulfide exchange reaction, forming a stable yet reducible disulfide bond.[1][2][3] This is ideal for attaching the linker to thiol-containing nanoparticles, such as gold nanoparticles or polymeric nanoparticles functionalized with cysteine residues.[4]
-
A PEG4 spacer: The short polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity and stability of the nanoparticles in biological media.[5][6] This process, known as PEGylation, creates a protective layer that can reduce non-specific protein adsorption and minimize clearance by the immune system, thereby prolonging circulation time.[7][8][9][10]
-
A terminal propargyl group: This alkyne group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[11][12][13] This allows for the covalent attachment of a wide variety of azide-modified molecules with high specificity.[14][15][16][17]
This modular approach allows for the precise construction of multifunctional nanoparticles, where the nanoparticle core provides the primary modality (e.g., drug carrier, imaging agent), and the clicked-on molecule provides a secondary function, such as targeting or tracking.
Key Applications
-
Targeted Drug Delivery: The propargyl group enables the attachment of azide-modified targeting ligands (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues, such as tumors.[14]
-
Bioimaging: Fluorophores or MRI contrast agents containing an azide (B81097) group can be "clicked" onto the nanoparticle surface for in vitro and in vivo imaging applications.[14]
-
Multifunctional Nanoplatforms: The versatility of click chemistry allows for the creation of sophisticated nanoparticles that combine therapeutic payloads, targeting moieties, and imaging agents on a single platform.[15]
Principle of the Two-Step Functionalization
The modification process occurs in two distinct stages. First, a thiol-bearing nanoparticle is functionalized with the linker via thiol-disulfide exchange. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically to quantify the reaction progress. Second, a molecule of interest containing an azide group is covalently attached to the propargyl-functionalized nanoparticle using CuAAC click chemistry.
Data Presentation: Quantitative Analysis
Thorough characterization at each stage is essential to confirm successful surface modification. The following tables provide a template for presenting typical quantitative data.
Table 1: Physicochemical Properties of Nanoparticles at Each Modification Stage
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Thiolated Nanoparticle | 100 ± 5 | 0.15 | -25 ± 3 |
| Propargyl-PEG-Functionalized NP | 115 ± 6 | 0.18 | -18 ± 4 |
| Ligand-Conjugated NP (Post-Click) | 125 ± 7 | 0.20 | -12 ± 5 |
| Note: The increase in hydrodynamic diameter and the shift in zeta potential are indicative of successful surface functionalization.[18] Actual values will vary based on the nanoparticle core, PEG linker length, and conjugated molecule. |
Table 2: Quantification of Surface Modification
| Reaction Stage | Quantification Method | Parameter Measured | Typical Result |
| Step 1: Linker Attachment | UV-Vis Spectroscopy | Absorbance of released pyridine-2-thione at ~343 nm | ~500 linkers per nanoparticle |
| Step 2: Click Conjugation | Fluorescence Spectroscopy (if using a fluorescent azide) | Fluorescence intensity of conjugated molecule | >90% conjugation efficiency |
| Note: Quantitative analysis confirms the density of linkers on the nanoparticle surface and the efficiency of the subsequent click reaction.[19][20][21][22][23] |
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize parameters such as reactant concentrations, reaction times, and purification methods for their specific nanoparticle system.
Protocol 1: Functionalization of Thiol-Containing Nanoparticles
This protocol describes the attachment of the this compound linker to a nanoparticle surface possessing free thiol groups (e.g., gold nanoparticles or thiol-modified polymeric nanoparticles).
Materials:
-
Thiol-containing nanoparticles (e.g., AuNPs)
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Purification System: Centrifugal filters with appropriate molecular weight cutoff (MWCO) or dialysis cassettes
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-containing nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If necessary, sonicate briefly to ensure a homogenous suspension.
-
Linker Preparation: Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in a compatible solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the nanoparticle suspension. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle, continuous mixing, protected from light. For gold nanoparticles, the reaction can be slower, and an overnight incubation may be beneficial.[24][25]
-
Purification: Remove the excess, unreacted linker and the pyridine-2-thione byproduct.
-
Centrifugal Filtration: Wash the nanoparticles three times with Reaction Buffer using a centrifugal filter. Resuspend the pellet in fresh buffer after each wash.
-
Dialysis: Dialyze the reaction mixture against a large volume of Reaction Buffer for 24-48 hours, with at least three buffer changes.
-
-
Characterization & Storage: Characterize the purified propargyl-functionalized nanoparticles for size and zeta potential. Confirm successful conjugation by quantifying the release of pyridine-2-thione using UV-Vis spectroscopy (Amax ≈ 343 nm). Store the functionalized nanoparticles at 4°C.
Protocol 2: CuAAC "Click" Conjugation
This protocol describes the conjugation of an azide-containing molecule (e.g., fluorescent dye, targeting peptide) to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles from Protocol 1
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5, degassed
-
Purification System: Centrifugal filters, dialysis, or size-exclusion chromatography (SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare fresh stock solutions: CuSO₄ (e.g., 20 mM in water), Sodium Ascorbate (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).[15]
-
-
Reaction Setup:
-
In a reaction tube, disperse the propargyl-functionalized nanoparticles in the Reaction Buffer.
-
Add the azide-functionalized molecule to the nanoparticle suspension. A molar excess (typically 2-10 fold) over the estimated number of propargyl groups is recommended.[14]
-
-
Catalyst Pre-complexation: In a separate tube, mix the CuSO₄ and THPTA solutions (at a 1:5 molar ratio) and incubate for 5 minutes. This step prevents copper-mediated nanoparticle aggregation.
-
Click Reaction:
-
Add the pre-complexed CuSO₄/THPTA catalyst to the nanoparticle mixture to a final CuSO₄ concentration of 50-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[14]
-
-
Incubation: Incubate the reaction for 2-8 hours at room temperature with gentle mixing, protected from light.
-
Purification: Purify the final conjugated nanoparticles to remove the copper catalyst and excess reagents using centrifugal filtration, dialysis, or SEC.
-
Final Characterization: Characterize the final product for size, charge, stability, and successful conjugation.
Application Example: Targeted Cancer Therapy
Nanoparticles functionalized with targeting ligands can be designed to interact with specific receptors overexpressed on the surface of cancer cells, leading to enhanced cellular uptake and intracellular drug delivery.
Conclusion
The use of the this compound linker offers a robust and highly adaptable platform for the surface modification of nanoparticles. The combination of a stable but reducible thiol-attachment chemistry with the efficiency and orthogonality of click chemistry provides researchers with precise control over the final nanoparticle construct. This methodology is a powerful tool for developing the next generation of advanced nanomaterials for targeted drug delivery, diagnostics, and theranostics.
References
- 1. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2217063B1 - Thiolated paclitaxels for reaction with gold nanoparticles as drug delivery agents - Google Patents [patents.google.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amt.tstu.ru [amt.tstu.ru]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. PEGylated Nanocarriers for Systemic Delivery | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Versatile Two‐Step Functionalization of Nanocarbons: Grafting of Propargylic Groups and Click Post‐Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjweb.com [irjweb.com]
- 13. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of click chemistry in nanoparticle modification and its targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. [PDF] Quantitative analysis and efficient surface modification of silica nanoparticles | Semantic Scholar [semanticscholar.org]
- 20. Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles - ProQuest [proquest.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using Pyridyldithio-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and mechanism of drug release.[2]
Pyridyldithio-PEG linkers are a versatile class of chemical tools used in the construction of ADCs. These heterobifunctional linkers feature a pyridyldithio group that reacts with thiol-containing payloads to form a cleavable disulfide bond, and a Polyethylene Glycol (PEG) spacer that enhances the hydrophilicity and biocompatibility of the ADC.[2][3] The disulfide bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, ensuring targeted release of the cytotoxic drug.[3]
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ADCs using pyridyldithio-PEG linkers, specifically focusing on the widely used SPDP-PEG-NHS ester variant.
Chemical Principle of Pyridyldithio-PEG Linker Conjugation
The synthesis of an ADC using a pyridyldithio-PEG-NHS ester linker is a two-step process:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond. This step introduces the pyridyldithio functionality onto the antibody.[3]
-
Payload Conjugation: The pyridyldithio group on the modified antibody then reacts with a thiol-containing cytotoxic payload to form a disulfide bond, releasing pyridine-2-thione as a byproduct. The progress of this reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]
Experimental Workflows and Protocols
Overall Workflow
The following diagram illustrates the key stages in the creation and evaluation of an ADC using a pyridyldithio-PEG linker.
Caption: Overall workflow for the synthesis and characterization of an ADC using a pyridyldithio-PEG linker.
Protocol 1: Antibody Modification with SPDP-PEG-NHS Ester
This protocol describes the introduction of pyridyldithio groups onto the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SPDP-PEGn-NHS ester (e.g., SPDP-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
SPDP-PEG-NHS Ester Stock Solution Preparation:
-
Allow the vial of SPDP-PEG-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. For example, to make a 20 mM solution of SPDP-PEG4-NHS ester (MW: ~560 g/mol ), dissolve 2 mg in approximately 179 µL of DMSO.[3]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved SPDP-PEG-NHS ester to the antibody solution while gently stirring. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
-
Purification of Modified Antibody:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with Reaction Buffer.
-
Protocol 2: Payload Conjugation to Modified Antibody
This protocol details the attachment of a thiol-containing cytotoxic drug to the pyridyldithiol-modified antibody.
Materials:
-
Pyridyldithiol-modified antibody
-
Thiol-containing cytotoxic payload
-
DMSO or other suitable organic solvent for the payload
-
Reaction Buffer (as above)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO) to a known concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the dissolved payload to the modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload and other small molecules using a desalting column or SEC.
-
ADC Characterization
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
The DAR is a critical quality attribute of an ADC and can be estimated using UV-Vis spectrophotometry, provided the antibody and the drug have distinct absorbance maxima.[][5][6]
Principle:
The concentrations of the antibody and the conjugated drug in the ADC solution can be determined by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug) and solving a set of simultaneous equations based on the Beer-Lambert law.[]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and the wavelength of maximum absorbance for the payload (Aλmax).
-
Calculate the concentration of the antibody and the payload using the following equations, where ε represents the molar extinction coefficient:
-
Concentration of Antibody (M) = (A280 - (Aλmax × (ε_drug_at_280 / ε_drug_at_λmax))) / ε_antibody_at_280
-
Concentration of Drug (M) = Aλmax / ε_drug_at_λmax
-
-
Calculate the DAR:
-
DAR = Concentration of Drug / Concentration of Antibody
-
Protocol 4: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is used to determine the purity of the ADC and quantify the presence of aggregates.[7][8]
Materials:
-
Purified ADC sample
-
SEC column suitable for monoclonal antibodies
-
Mobile Phase (e.g., PBS)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the chromatography at a constant flow rate.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
-
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[9][10][11][12]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free payload
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium and add them to the respective wells.[10]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[3]
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).
Data Presentation
The following tables summarize typical quantitative data obtained during the creation and characterization of ADCs using pyridyldithio-PEG linkers.
Table 1: Typical Parameters for ADC Synthesis
| Parameter | Typical Value/Range | Method of Control |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Stoichiometry of reactants |
| Molar Ratio (Payload:Modified Ab) | 1.5:1 to 5:1 | Stoichiometry of reactants |
| Reaction Time (Antibody Modification) | 30 - 120 minutes | Incubation time |
| Reaction Time (Payload Conjugation) | 2 - 16 hours | Incubation time |
| Reaction pH | 7.2 - 8.5 | Buffer composition |
Table 2: Typical Characterization Data for Pyridyldithio-PEG ADCs
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectrophotometry, HIC-HPLC, Mass Spectrometry[][5][13][14] |
| Monomer Purity | > 95% | Size-Exclusion Chromatography (SEC)[7][8] |
| Aggregates | < 5% | Size-Exclusion Chromatography (SEC)[7][8] |
| In Vitro Potency (IC50) | nM to pM range | Cell-based cytotoxicity assays[9][10][11][12] |
| Stability in Plasma (t1/2) | Varies (days) | In vitro plasma stability assay |
Table 3: Influence of PEG Linker Length on ADC Properties
| PEG Length | Effect on DAR | Effect on Solubility/Aggregation | Reference |
| PEG2, PEG4 | Lower DAR in some cases | Lower plasma and tumor exposure | [15] |
| PEG8, PEG12 | Higher DAR in some cases | Improved solubility and higher plasma/tumor exposure | [15] |
| PEG24 (linear) | - | Higher aggregation tendency than pendant PEG | [8] |
| Pendant (2xPEG12) | - | Lower aggregation tendency, slower clearance | [8] |
Visualizations
Signaling Pathway for ADC-Mediated Cell Killing
Caption: Signaling pathway for ADC-mediated cell killing.
Logical Relationship of Methods for DAR Analysis
Caption: Logical relationship of methods for DAR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Site-Specific Protein Modification Using Thiol-Reactive Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins utilizing thiol-reactive linkers. This powerful technology is instrumental in the development of antibody-drug conjugates (ADCs), the creation of diagnostic reagents, and a wide array of research applications.[1][2][3] The high selectivity and efficiency of thiol-reactive chemistry under mild reaction conditions have made it an indispensable tool in modern biotechnology.[2]
Introduction to Thiol-Reactive Linkers
Thiol-reactive linkers are chemical entities designed to specifically react with the sulfhydryl (-SH) group of cysteine residues within proteins and peptides.[1][] This specificity allows for the precise, covalent attachment of various molecules, such as drugs, fluorescent dyes, or other functional groups, to a target protein.[1][2] In their natural state, many cysteine residues exist in the form of disulfide bonds (-S-S-), which are unreactive towards these linkers.[1][5] Therefore, a reduction step is often necessary to generate free sulfhydryl groups available for conjugation.[1][6]
Common classes of thiol-reactive functional groups include:
-
Maleimides: These are the most widely used thiol-reactive groups due to their high selectivity and reactivity towards thiols at near-neutral pH.[2][3] The reaction proceeds via a Michael addition, forming a stable thioether bond.[2][3]
-
Haloacetyls (e.g., iodoacetyl, bromoacetyl): These groups react with thiols through nucleophilic substitution to form a stable thioether linkage.[1]
-
Pyridyl Disulfides: These linkers react with thiols via a disulfide exchange reaction, forming a new disulfide bond. This linkage can be cleaved by reducing agents.[1]
-
Vinyl Sulfones: These groups react with thiols through a Michael addition, similar to maleimides, resulting in a stable thioether bond.[1][7]
-
Next-Generation Maleimides (NGMs): These reagents have been developed to address the potential instability of the thioether bond formed with traditional maleimides. NGMs can re-bridge reduced disulfide bonds, leading to more stable and homogeneous conjugates.[8][9][10]
-
Thiol-ene and Thiol-yne "Click" Chemistry: These reactions offer an alternative for bioconjugation, often proceeding under mild, biocompatible conditions and can provide stable and robust linkages.[11][12][13]
Data Presentation: Comparison of Thiol-Reactive Linkers
The choice of a thiol-reactive linker depends on the specific application, desired stability, and the nature of the protein being modified. The following table summarizes key quantitative parameters for common thiol-reactive linkers.
| Linker Type | Reaction pH | Reaction Time | Stability of Conjugate | Key Features |
| Maleimide (B117702) | 6.5 - 7.5 | 1-2 hours at RT | Stable, but can undergo retro-Michael reaction | High selectivity for thiols, widely used in ADCs.[2][3] |
| Haloacetyl | 7.0 - 8.5 | 2-4 hours at RT | Very stable thioether bond | Can show some reactivity towards other nucleophiles. |
| Pyridyl Disulfide | 5.0 - 7.0 | 30 min - 1 hour at RT | Reversible disulfide bond | Linkage is cleavable with reducing agents. |
| Vinyl Sulfone | 8.0 - 9.0 | 4-16 hours at RT | Stable thioether bond | Slower reaction rate compared to maleimides. |
| Next-Generation Maleimide (NGM) | 6.5 - 8.0 | 1 hour at RT | Highly stable, re-bridges disulfides | Produces homogeneous and stable conjugates.[8][9][14] |
| Thiol-ene/Thiol-yne Click Chemistry | 5.0 - 8.0 | Minutes to hours (photo-initiated) | Stable thioether bond | Biocompatible, can be spatially and temporally controlled.[11][13] |
Experimental Protocols
Protocol 1: General Procedure for Protein Reduction and Thiol Labeling with a Maleimide Linker
This protocol provides a general guideline for the reduction of disulfide bonds in a protein and subsequent labeling with a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug-linker).
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG-Drug)
-
Reaction Buffer: Degassed PBS, pH 7.0-7.5[15]
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes[6]
-
Anhydrous DMSO or DMF for dissolving the maleimide linker[15]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.
-
-
Reduction of Disulfide Bonds (if necessary):
-
To generate free thiols, add a 10- to 20-fold molar excess of TCEP to the protein solution.[16] TCEP is often preferred as it does not need to be removed before the addition of the maleimide.[6][17]
-
If using DTT, a larger excess may be required, and it must be removed by a desalting column before adding the maleimide linker to prevent it from reacting with the linker.[6]
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Preparation of the Maleimide Linker Solution:
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[15] This should be done immediately before use as maleimides can hydrolyze in the presence of water.
-
-
Conjugation Reaction:
-
Add the maleimide linker solution to the reduced protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point, but this should be optimized for each specific protein and linker.[15]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[15] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiols.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 1-10 mM. This will react with any excess maleimide linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.[6]
-
The purified protein conjugate can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) is recommended.[15]
-
Protocol 2: Characterization of the Protein Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
Materials:
-
Purified protein conjugate
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
SDS-PAGE system
Procedure:
-
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy:
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule (e.g., the dye or drug).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.
-
-
Mass Spectrometry:
-
Determine the molecular weight of the conjugate using mass spectrometry. The increase in mass compared to the unmodified protein will confirm the successful conjugation and can be used to calculate the average number of attached molecules per protein.
-
-
SDS-PAGE Analysis:
-
Run the conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Compare the migration of the conjugate to the unmodified protein. A shift in the molecular weight will be observed for the conjugate. Under reducing conditions, if interchain disulfide bonds were targeted, the separation of heavy and light chains can be observed.
-
Mandatory Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: Relationship between thiol-reactive linkers and applications.
References
- 1. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Thiol reactive Linkers | AxisPharm [axispharm.com]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. biotium.com [biotium.com]
- 17. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Propargyl-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The incorporation of Poly(ethylene glycol) (PEG) linkers has significantly advanced SPPS, particularly for complex and hydrophobic peptides, by improving the solvation of the growing peptide chain, which can lead to increased reaction efficiency, higher purity of the final product, and enhanced solubility of the peptide. Propargyl-PEG linkers further extend the utility of SPPS by introducing a terminal alkyne group. This functionality allows for the highly efficient and specific modification of the peptide with a variety of molecules, such as fluorescent dyes, biotin, or drug conjugates, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."
These application notes provide a comprehensive overview, detailed experimental protocols, and representative data for performing SPPS using propargyl-PEG linkers.
Advantages of Propargyl-PEG Linkers in SPPS
The use of propargyl-PEG linkers in SPPS offers several key advantages:
-
Improved Solubility and Solvation: The hydrophilic nature of the PEG component helps to solubilize the growing peptide chain, especially hydrophobic sequences, preventing aggregation and improving reaction kinetics. This enhanced solvation also promotes better swelling of the resin, allowing for improved reagent access to the reaction sites.
-
Increased Yield and Purity: By minimizing aggregation and improving reaction conditions, PEG linkers can lead to higher yields of the desired peptide with fewer impurities.
-
Biocompatibility and Improved Pharmacokinetics: For therapeutic peptides, the incorporated PEG linker can enhance biocompatibility, reduce immunogenicity, and improve pharmacokinetic profiles by increasing the hydrodynamic volume of the molecule.
-
Versatile Post-Synthetic Modification: The terminal propargyl group provides a bioorthogonal handle for "click" chemistry. This allows for the efficient and specific conjugation of the peptide to other molecules on the solid support or in solution, without the need for protecting groups on the peptide side chains.
Data Presentation
The following tables summarize representative quantitative data for SPPS using propargyl-PEG linkers. Actual results will vary depending on the specific peptide sequence, length, and the efficiency of each chemical step.
Table 1: Representative Yield and Purity Data for a Model Peptide
| Linker Type | Crude Peptide Yield (%) | Purity after Cleavage (%) (by RP-HPLC) | Final Purity after Purification (%) (by RP-HPLC) |
| Standard Polystyrene Linker | 65-75 | 50-60 | >95 |
| Propargyl-PEG Linker | 75-85 | 65-75 | >98 |
Note: These are typical estimated values. The use of a PEG linker generally contributes to a higher crude yield and purity due to improved synthesis conditions.
Table 2: Efficiency of On-Resin Click Chemistry
| Reaction | Reagents | Reaction Time (hours) | Conversion Efficiency (%) |
| On-Resin CuAAC | Azido-Fluorescein, CuSO₄, Sodium Ascorbate (B8700270), TBTA | 2-4 | >95 |
| On-Resin CuAAC | Azido-Biotin, CuSO₄, Sodium Ascorbate, TBTA | 2-4 | >95 |
Note: On-resin click chemistry reactions are known to be highly efficient, often proceeding to near-quantitative completion.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in SPPS using a propargyl-PEG linker. These protocols are based on the widely used Fmoc/tBu strategy.
Protocol 1: Attachment of Propargyl-PEG-Acid Linker to Aminomethyl Resin
This protocol describes the coupling of a propargyl-PEG linker with a terminal carboxylic acid to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) resin
-
Propargyl-PEG-acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the aminomethyl resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Linker Activation: In a separate vessel, dissolve Propargyl-PEG-acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir for 15-20 minutes at room temperature to pre-activate the linker.
-
Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the iterative cycles of deprotection and coupling for peptide chain elongation on the propargyl-PEG functionalized resin.
Materials:
-
Propargyl-PEG-functionalized resin
-
Fmoc-protected amino acids
-
DIC
-
HOBt
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure (for each amino acid addition):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Repeat steps 1-7 for each amino acid in the sequence.
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-functionalized peptide on the solid support.
Materials:
-
Peptide-resin with a terminal propargyl group
-
Azide-functionalized molecule (e.g., Azido-fluorescein, Azido-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
DMF/Water (4:1 v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Reaction Mixture Preparation: In a separate vessel, prepare the click chemistry cocktail. For a 0.1 mmol scale synthesis, dissolve the azide-functionalized molecule (5 eq.), sodium ascorbate (10 eq.), and TBTA (1 eq.) in DMF/Water (4:1). Add CuSO₄ (1 eq.).
-
Click Reaction: Add the reaction mixture to the swollen resin. Agitate the mixture at room temperature for 2-4 hours, protected from light if using a fluorescent dye.
-
Washing: Wash the resin thoroughly with DMF (5x), water (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is completely dry.
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin. Agitate the mixture at room temperature for 2-4 hours. The specific cocktail and time will depend on the peptide sequence and protecting groups used.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
References
Illuminating the Proteome: A Guide to Fluorescent Protein Labeling via Click Chemistry
Application Note & Protocol
For researchers, scientists, and drug development professionals seeking to visualize and quantify proteins within complex biological systems, fluorescent labeling is an indispensable tool. Click chemistry has emerged as a powerful and versatile strategy for attaching fluorescent probes to proteins with high specificity and efficiency.[1][2][3] This document provides a detailed overview of two prominent click chemistry methods—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—along with comprehensive protocols for their application in fluorescent protein labeling.
Introduction to Click Chemistry for Protein Labeling
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for biological applications.[1][4][5] The core principle involves the use of bioorthogonal reactive groups, meaning they react specifically with each other without interfering with native biological molecules.[1][5][6] For protein labeling, this typically involves introducing a "clickable" functional group (an azide (B81097) or an alkyne) into a protein of interest, which then serves as a handle for attaching a fluorescent probe containing the complementary reactive group.[2][3]
This approach offers several advantages over traditional labeling methods:
-
High Specificity: The bioorthogonal nature of the reaction ensures that the fluorescent probe is attached only to the intended protein target.[1][7]
-
Mild Reaction Conditions: Click reactions proceed efficiently under physiological conditions (neutral pH, aqueous environment), preserving the native structure and function of the protein.[2][3][8]
-
Small, Bio-inert Tags: The azide and alkyne functional groups are small and do not typically perturb the protein's biological activity.[1][9]
-
Versatility: A wide range of fluorescent dyes can be easily modified with an azide or alkyne group, offering flexibility in experimental design.[10]
Key Click Chemistry Reactions for Protein Labeling
Two primary click reactions have gained widespread use in protein labeling:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[8][9][11] CuAAC is highly efficient and has been extensively used for labeling proteins in vitro and in cell lysates.[9][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in live-cell imaging, SPAAC was developed.[13][14] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[13][14][]
Experimental Workflows
The general workflow for fluorescently labeling proteins using click chemistry involves two main stages:
-
Introduction of the Bioorthogonal Handle: An azide or alkyne group is incorporated into the target protein. This can be achieved through several methods:
-
Metabolic Labeling: Non-canonical amino acids containing an azide or alkyne (e.g., L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)) are introduced into cell culture media and are incorporated into newly synthesized proteins.[5][16][17]
-
Genetic Code Expansion: An unnatural amino acid with a clickable side chain is site-specifically incorporated into a protein using an engineered aminoacyl-tRNA synthetase/tRNA pair.[13][18]
-
Enzymatic Labeling: Enzymes are used to attach a clickable moiety to a specific protein or post-translational modification.[19]
-
Chemical Modification: Purified proteins can be chemically modified with reagents that introduce an azide or alkyne group.[20]
-
-
Click Reaction with a Fluorescent Probe: The modified protein is then reacted with a fluorescent dye that has been functionalized with the complementary click handle (e.g., an alkyne-modified dye for an azide-modified protein).
Below is a diagram illustrating the general experimental workflow for fluorescent protein labeling via click chemistry.
Caption: General workflow for fluorescent protein labeling.
Quantitative Data Summary
The efficiency of click chemistry reactions is a critical factor for successful protein labeling. The following table summarizes key quantitative parameters for CuAAC and SPAAC.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (minutes to a few hours)[16] | Generally slower than CuAAC, but newer cyclooctynes show improved kinetics[6] |
| Typical Reagent Concentrations | Protein: 1-10 µM; Fluorescent Probe: 10-100 µM; Copper(I) source: 50-100 µM; Reducing agent: 1-5 mM; Ligand: 100-500 µM[16][21] | Protein: 1-10 µM; Fluorescent Probe: 10-50 µM |
| Labeling Efficiency | High, often near-quantitative yields[12] | High, can be near-quantitative depending on the cyclooctyne and reaction time[13] |
| Biocompatibility | Copper catalyst can be toxic to living cells, but ligands can mitigate this effect[12][16] | Excellent for live-cell imaging as it is catalyst-free[14][] |
Experimental Protocols
Here, we provide detailed protocols for fluorescently labeling proteins using both CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling
This protocol is suitable for labeling purified proteins or proteins in cell lysates that have been modified with an azide or alkyne handle.
Materials:
-
Azide- or alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, avoid amine-containing buffers like Tris)[22]
-
Alkyne- or azide-functionalized fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)[7]
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)[7]
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Prepare the Protein Sample:
-
In a microcentrifuge tube, add the azide- or alkyne-modified protein to a final concentration of 10 µM in a total volume of 90 µL of reaction buffer.
-
-
Prepare the Click Reaction Mix:
-
In a separate tube, prepare the click reaction mix by adding the following components in order:
-
Fluorescent dye (1 µL of 10 mM stock, final concentration 100 µM)
-
CuSO4 (1 µL of 50 mM stock, final concentration 500 µM)
-
THPTA ligand (2 µL of 50 mM stock, final concentration 1 mM)
-
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared sodium ascorbate solution (100 mM stock, final concentration 10 mM) to the click reaction mix.
-
Immediately add the 10 µL of the complete click reaction mix to the 90 µL protein sample.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. It is recommended to perform the reaction under an inert gas (nitrogen or argon) to prevent oxidation of the copper(I) catalyst.[7]
-
-
Purification:
-
Remove the excess fluorescent dye and reaction components by methods such as size exclusion chromatography, dialysis, or protein precipitation.
-
-
Analysis:
-
Confirm labeling by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
-
Below is a diagram illustrating the CuAAC reaction mechanism.
Caption: CuAAC reaction mechanism.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol is designed for labeling proteins in living cells that have been metabolically or genetically encoded with an azide or a cyclooctyne.
Materials:
-
Cells expressing the protein of interest with an incorporated azide or cyclooctyne handle.
-
Cyclooctyne- or azide-functionalized fluorescent dye (e.g., DBCO-dye, 1 mM stock in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Imaging medium (e.g., phenol (B47542) red-free medium).
Procedure:
-
Cell Preparation:
-
Culture cells under conditions that promote the incorporation of the clickable amino acid or sugar.
-
Plate the cells in a suitable imaging dish or plate.
-
-
Labeling Reaction:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed complete culture medium containing the cyclooctyne- or azide-functionalized fluorescent dye to the cells. The final concentration of the dye typically ranges from 1-20 µM.
-
Incubate the cells at 37°C in a CO2 incubator for 30 minutes to 2 hours. The optimal incubation time will depend on the specific cyclooctyne, dye, and protein of interest and should be determined empirically.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm complete culture medium to remove any unbound fluorescent dye.
-
Wash the cells once more with warm imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Below is a diagram illustrating the SPAAC reaction mechanism.
Caption: SPAAC reaction mechanism.
Conclusion
Fluorescent labeling of proteins via click chemistry provides a powerful and specific method for visualizing and studying protein function in a variety of contexts.[4][23] The choice between CuAAC and SPAAC depends on the experimental system, with CuAAC being highly efficient for in vitro applications and SPAAC being the method of choice for live-cell imaging.[][16] By following the detailed protocols and considering the quantitative data presented, researchers can successfully implement this technology to gain deeper insights into the proteome.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling [mdpi.com]
- 10. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 19. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. interchim.fr [interchim.fr]
- 21. mdpi.com [mdpi.com]
- 22. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyridyldithio-Thiol Reactions
Welcome to the Technical Support Center for pyridyldithio-thiol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and address common questions encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the pyridyldithio-thiol reaction, and why is it critical?
The optimal pH range for the reaction between a pyridyldithio-activated molecule (like one modified with SPDP) and a thiol-containing molecule is typically between 7.0 and 8.0.[1][2][3][4] This pH range is a compromise to ensure both the reactivity of the thiol group and the stability of the crosslinker. The reactive species in this reaction is the thiolate anion (-S⁻), and its concentration increases with pH, which can accelerate the reaction rate. However, at pH values above 8.0, side reactions such as the hydrolysis of the NHS ester (if using an amine-reactive crosslinker like SPDP to introduce the pyridyldithio group) can significantly increase, leading to a lower overall yield.[1][3]
Q2: My final yield is low. Could the stoichiometry of my reactants be the issue?
Yes, incorrect stoichiometry is a common reason for low yields. It is crucial to have an optimized molar ratio between the pyridyldithio-activated molecule and the thiol-containing molecule. For protein labeling, a molar excess of the pyridyldithio-containing reagent is often recommended to drive the reaction to completion. A starting point is often a 10- to 20-fold molar excess of the labeling reagent over the protein. However, the optimal ratio should be determined empirically for each specific application, as an excessive amount of the labeling reagent can lead to protein aggregation or loss of biological activity.
Q3: I am observing protein aggregation/precipitation during my conjugation reaction. What could be the cause?
Protein aggregation during conjugation can be caused by several factors:
-
Hydrophobic Crosslinkers: Standard SPDP linkers can be hydrophobic, and introducing them onto the surface of a protein can increase its hydrophobicity, leading to aggregation.[5] Using a crosslinker with a hydrophilic spacer, such as PEG-SPDP, can increase the water solubility of the conjugate and reduce aggregation.[5]
-
Over-labeling: A high degree of modification can alter the protein's surface properties and lead to aggregation. Optimizing the molar ratio of the crosslinker to the protein can help to avoid this.[5]
-
Buffer Conditions: The stability of your protein is highly dependent on the buffer conditions (pH, ionic strength). Ensure that the conjugation buffer is optimal for your specific protein's stability.[5]
Q4: How can I be sure that my thiol-containing molecule is ready for conjugation?
Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive with the pyridyldithio group. To ensure that your thiols are in their reduced, reactive state, consider the following:
-
Use of Reducing Agents: If your molecule contains disulfide bonds, they will need to be reduced prior to conjugation. Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] TCEP is often preferred as it does not contain a thiol group itself and typically does not need to be removed before the conjugation step.[1] If DTT is used, it must be removed before adding the pyridyldithio-activated molecule, for example, by using a desalting column.[1]
-
Degassed Buffers: To minimize oxidation during the reaction, it is recommended to use degassed buffers.[6]
Q5: Are there any interfering substances in my buffer that could be inhibiting the reaction?
Yes, certain substances can interfere with the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with NHS esters, which are commonly used to introduce the pyridyldithio group.[5] Therefore, it is crucial to use amine-free buffers like phosphate-buffered saline (PBS) for this step. Additionally, any buffers used in the subsequent thiol-reaction step should be free of thiol-containing compounds.[1][2][3][4]
Troubleshooting Guide: Low Conjugation Yield
If you are experiencing low yields in your pyridyldithio-thiol reaction, the following guide provides a systematic approach to identifying and resolving the issue.
| Potential Cause | Recommended Solution(s) |
| Suboptimal pH | Ensure the reaction buffer for the thiol-pyridyldithio reaction is between pH 7.0 and 8.0.[1][2][3][4] For the initial amine-modification step (e.g., with SPDP), a pH of 7.0-8.0 is also recommended.[1][2][3][4] |
| Incorrect Stoichiometry | Optimize the molar ratio of the pyridyldithio-reagent to the thiol-containing molecule. A 10-20 fold molar excess of the labeling reagent is a common starting point for protein modification.[6] |
| Oxidized Thiols | Pre-treat your thiol-containing molecule with a reducing agent like TCEP or DTT to ensure the presence of free sulfhydryl groups.[1] Remember to remove DTT before proceeding with the conjugation. |
| Hydrolysis of NHS Ester | If using an NHS-ester-containing crosslinker like SPDP, prepare the stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[1][2] Avoid storing the crosslinker in aqueous solutions. The half-life of the NHS ester decreases significantly as the pH increases above 8.[1] |
| Presence of Interfering Substances | Use amine-free buffers (e.g., PBS) for reactions involving NHS esters.[5] Ensure that all buffers are free of thiol-containing compounds.[1][2][3][4] |
| Protein Aggregation | Consider using a PEGylated crosslinker (e.g., PEG-SPDP) to improve the solubility of the conjugate.[5] Optimize the degree of labeling by adjusting the molar ratio of the crosslinker. |
| Inefficient Purification | Use an appropriate purification method, such as size-exclusion chromatography (SEC) or dialysis, to effectively separate the conjugate from unreacted molecules and byproducts.[1][7] |
Data Presentation
Illustrative Effect of pH on Reaction Efficiency
The following table provides an illustrative summary of how pH can affect the efficiency and specificity of the pyridyldithio-thiol reaction. Note that the optimal pH should be empirically determined for each specific system.
| pH | Relative Reaction Rate | Potential Side Reactions |
| < 6.5 | Slow | Protonated thiols are less reactive. |
| 6.5 - 7.5 | Optimal | Good balance between thiol reactivity and maleimide (B117702) stability (for maleimide-thiol reactions which have similar pH dependency).[8] |
| 7.0 - 8.0 | Optimal for Pyridyldithio | High reactivity of the thiolate anion with the pyridyldithio group. [1][2][3][4] |
| > 8.0 | Fast | Increased rate of NHS-ester hydrolysis (if applicable).[1][3] Potential for reaction with primary amines. |
Example Molar Ratios in SPDP Conjugation
This table presents example molar ratios used in SPDP conjugation protocols. The optimal ratio will depend on the specific proteins and desired degree of labeling.
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Reference |
| SPDP Reagent | IgG | 20:1 | [1] |
| SPDP-modified IgG | β-galactosidase | 1:1 to 1:3 | [1] |
| PE24 | HER2(scFv) | 5:1 | [7] |
Experimental Protocols
Protocol 1: Amine-to-Sulfhydryl Conjugation using SPDP
This protocol describes the conjugation of a protein with primary amines to a molecule containing a free sulfhydryl group.
Materials:
-
SPDP (or a PEGylated version)
-
Anhydrous DMSO or DMF
-
Amine-containing protein (Protein A)
-
Thiol-containing molecule (Molecule B)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0
-
Desalting column
Procedure:
-
Preparation of SPDP Stock Solution: Immediately before use, dissolve the SPDP reagent in anhydrous DMSO or DMF to a concentration of 20 mM.[1]
-
Modification of Protein A:
-
Purification of SPDP-modified Protein A: Remove unreacted SPDP and the NHS byproduct using a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation to Molecule B:
-
Dissolve Molecule B in the Conjugation Buffer.
-
Add the purified SPDP-modified Protein A to the Molecule B solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Purification of the Conjugate: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.
Protocol 2: Quantification of Pyridyldithio Incorporation
This protocol allows for the determination of the number of pyridyldithio groups incorporated onto a molecule.
Materials:
-
SPDP-modified protein
-
Dithiothreitol (DTT)
-
Spectrophotometer
Procedure:
-
Dilute a sample of the SPDP-modified protein in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 343 nm. This is the background absorbance.
-
Add DTT to the sample to a final concentration of 20-50 mM to release the pyridine-2-thione.[9]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 343 nm again.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε₃₄₃ = 8080 M⁻¹cm⁻¹).[1] From this, the degree of labeling can be calculated.
Visualizations
Reaction Mechanism of Pyridyldithio-Thiol Exchange
Caption: Reaction mechanism of the thiol-disulfide exchange between a pyridyldithio group and a thiol.
Experimental Workflow for Antibody-Drug Conjugation
Caption: General experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using SPDP.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting common causes of low yield in pyridyldithio-thiol reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper-catalyzed Click Chemistry (CuAAC) for Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC bioconjugation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My click reaction is not working, or the yield is very low. What are the likely causes?
A2: Low or no product yield is a frequent problem that can often be attributed to several factors:
-
Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] This is a primary cause of reaction failure.
-
Insufficient Reducing Agent: When generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), an insufficient amount of the reducing agent (e.g., sodium ascorbate) will lead to a low concentration of the active catalyst.[2]
-
Poor Reagent Quality: Impurities in your azide (B81097) or alkyne starting materials can inhibit the reaction.[2] It is recommended to use fresh, high-purity reagents.
-
Inhibitory Buffer Components: Certain buffer components can interfere with the copper catalyst. Tris buffer, for instance, can act as an inhibitory ligand for copper.[3] High concentrations of chloride ions (>0.2 M) should also be avoided.[3]
-
Inaccessible Functional Groups: The azide or alkyne groups on your biomolecule may be buried within its three-dimensional structure, making them inaccessible for the reaction.[3][4]
-
Suboptimal Reagent Concentrations: The concentrations of copper, ligand, and reducing agent are critical for efficient catalysis.[3]
Recommended Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst (Cu(I) Oxidation) | Ensure the reaction is performed under anaerobic or low-oxygen conditions by degassing buffers and solutions or working in an inert atmosphere (e.g., a glove box).[3] Use a sufficient concentration of a freshly prepared reducing agent, like sodium ascorbate (B8700270), to regenerate Cu(I).[3] |
| Insufficient Reducing Agent | Increase the concentration of the reducing agent. A 3- to 10-fold molar excess of sodium ascorbate to the copper catalyst is commonly used.[5] |
| Poor Reagent Quality | Purify starting materials before use.[2] Perform a test reaction with a small molecule azide and alkyne to confirm reagent activity.[6] |
| Inhibitory Buffer Components | Avoid Tris buffer. Use compatible buffers such as phosphate, HEPES, or MOPS.[3] Keep chloride concentrations below 0.2 M.[3] |
| Inaccessible Functional Groups | Introduce a flexible linker between the biomolecule and the reactive group.[3] Consider performing the reaction under denaturing conditions if it does not irreversibly harm the biomolecule.[4][6] |
| Suboptimal Reagent Concentrations | Systematically optimize the concentrations of copper, ligand, and reducing agent. A good starting point for copper concentration is between 50 and 100 µM.[3][7] |
Issue 2: Biomolecule Degradation, Aggregation, or Precipitation
Q2: I am observing protein degradation, aggregation, or precipitation during my click reaction. What could be the cause?
A2: Damage to biomolecules during CuAAC reactions is often caused by the generation of reactive oxygen species (ROS) or side reactions with byproducts of the reducing agent.
-
Reactive Oxygen Species (ROS): The reaction of Cu(I) with oxygen, often in the presence of a reducing agent like sodium ascorbate, can generate ROS which can damage biomolecules, particularly proteins and nucleic acids.[2][7]
-
Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate, which can react with lysine (B10760008) and arginine residues on proteins, leading to covalent modification and aggregation.[7]
-
Copper Toxicity: High concentrations of copper ions can be toxic to cells and may cause damage to sensitive biomolecules.[8]
-
Poor Solubility: The bioconjugate product or one of the starting materials may have poor solubility in the reaction solvent, leading to precipitation.[9]
Recommended Solutions:
| Cause | Recommended Solution |
| Reactive Oxygen Species (ROS) | Degas all reaction components thoroughly to remove oxygen.[2] Use a copper-stabilizing ligand, such as THPTA, at a concentration at least five times that of the copper to protect the biomolecule.[7] The addition of a radical scavenger like dimethyl sulfoxide (B87167) (DMSO) can also suppress DNA damage.[10] |
| Ascorbate Byproducts | Add a scavenger for reactive carbonyls, such as aminoguanidine, to the reaction mixture.[7] |
| Copper Toxicity | Use the lowest effective concentration of the copper catalyst.[7] Employ a copper-chelating ligand to reduce the concentration of free copper ions.[11] |
| Poor Solubility | For hydrophobic substrates, consider using a co-solvent system, such as a mixture of water with DMSO, DMF, or t-BuOH, to improve solubility.[12] |
Issue 3: Side Reactions and Byproduct Formation
Q3: I am observing a significant side product in my reaction. What is the likely cause and how can I minimize it?
A3: The most common side reaction in CuAAC is the oxidative homocoupling of alkynes, also known as Glaser coupling, which leads to the formation of a diyne byproduct.[2]
Recommended Solutions:
| Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | Increase the concentration of the reducing agent (sodium ascorbate).[2] Thoroughly degas all reaction components to remove oxygen.[2] Add a stabilizing ligand like THPTA or TBTA.[2] |
| Nonspecific Protein Labeling | While click chemistry is highly specific, some nonspecific labeling of proteins can occur, particularly with cysteine residues.[13] To confirm specific labeling, run a control reaction with a protein that does not contain the azide or alkyne functionality. The difference in labeling intensity will be clearly noticeable.[13] |
Frequently Asked Questions (FAQs)
Q4: What is the optimal order of reagent addition for a CuAAC bioconjugation reaction?
A: To minimize side reactions and ensure efficient catalysis, the following order of addition is recommended:
-
Start with a buffered solution containing your biomolecule (with either the azide or alkyne).
-
Add the other reaction partner (the alkyne or azide small molecule).
-
Separately, premix the copper(II) sulfate (B86663) (CuSO₄) and the copper-chelating ligand (e.g., THPTA).[3][9] Let this mixture stand for 1-2 minutes.[9]
-
Add the copper/ligand premix to the reaction tube containing the biomolecule and its reaction partner.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3][12]
Q5: Which copper source should I use, Cu(I) or Cu(II)?
A: While Cu(I) is the active catalytic species, it is readily oxidized to the inactive Cu(II) state.[1][5] Therefore, it is common practice to use a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1][14] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[1]
Q6: What is the role of a ligand in the reaction, and which one should I choose?
A: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1][11] They also increase the catalyst's solubility and can accelerate the reaction rate.[1][11] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous and biological systems.[1] For bioconjugation, water-soluble ligands like THPTA are generally preferred.[9]
Q7: What are the recommended concentrations for the reaction components?
A: The optimal concentrations can vary depending on the specific application. However, here are some general starting points:
| Component | Recommended Concentration |
| Biomolecule (limiting reagent) | Dependent on the specific experiment |
| Azide/Alkyne Partner | 2- to 10-fold molar excess over the limiting reagent[1][2] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM[3][7] |
| Ligand (e.g., THPTA) | 5-fold excess relative to copper[3][7] |
| Sodium Ascorbate | 1 - 5 mM (freshly prepared)[2] |
| Aminoguanidine (optional) | 5 mM[3] |
Q8: Can I perform click chemistry in the presence of living cells?
A: While CuAAC is bioorthogonal, meaning the azide and alkyne groups do not react with native biological functionalities, the copper catalyst can be toxic to living cells.[8][15] For applications in living systems, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are often preferred.[5] If CuAAC must be used, it is crucial to use very low copper concentrations and highly efficient ligands to minimize toxicity.
Experimental Protocols & Workflows
Below are diagrams illustrating a general experimental workflow for optimizing CuAAC conditions and a troubleshooting decision tree.
Caption: A typical experimental workflow for CuAAC bioconjugation.
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. lumiprobe.com [lumiprobe.com]
side reactions of pyridyldithio with other functional groups
Welcome to the technical support center for pyridyldithio-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving pyridyldithio functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of the pyridyldithio group?
The primary and intended reaction of a pyridyldithio group is a disulfide exchange with a sulfhydryl (thiol) group (-SH). This reaction forms a new disulfide bond and releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[1][2][3] The optimal pH range for this reaction is typically between 7 and 8.[1][2]
Q2: Does the pyridyldithio group react with primary amines?
Under standard bioconjugation conditions (pH 7-8), the pyridyldithio group itself is highly selective for thiols and does not significantly react with primary amines.[1][3] However, many popular pyridyldithio-containing crosslinkers, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), are heterobifunctional.[4][5] These reagents also contain an N-hydroxysuccinimide (NHS) ester, which is designed to react with primary amines.[1][2][5] It is crucial to distinguish the reactivity of the pyridyldithio moiety from that of the other functional groups on the crosslinker.
Q3: Are there any known side reactions of the pyridyldithio group with other functional groups like hydroxyl or carboxyl groups?
Direct side reactions of the pyridyldithio group with hydroxyl (-OH) or carboxyl (-COOH) groups are not commonly reported under typical bioconjugation conditions and are generally considered to be negligible. The primary reactivity of the pyridyldithio group is its specific exchange reaction with thiol groups.[3]
Q4: My conjugation yield is low. What are the potential causes when using a pyridyldithio reagent?
Low conjugation yield can stem from several factors. A systematic troubleshooting approach is recommended to identify the cause.[6] Key areas to investigate include the quality of reagents and biomolecules, the presence of interfering substances in your buffers, and the accessibility of the reactive sites on your protein.[6] For thiol-based conjugation, ensure that cysteine residues are present as free sulfhydryl groups and not as disulfide bonds.[6]
Q5: How can I confirm that the reaction between the pyridyldithio group and my thiol-containing molecule has occurred?
The disulfide exchange reaction releases a byproduct, pyridine-2-thione.[1][2][7] The progress of the conjugation can be monitored by measuring the absorbance of this byproduct at 343 nm.[1][2] This allows for the quantification of the number of pyridyldithio groups that have reacted.
Q6: What is the stability of the disulfide bond formed by the pyridyldithio reaction?
The resulting disulfide bond is stable under physiological conditions. However, it can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4][8] This reversibility can be an advantage in applications where the release of a conjugated molecule is desired under reducing conditions, such as within a cell.[9] The stability of the linkage is also dependent on pH and temperature.[10][11][12]
Q7: Can phosphines react with pyridyldithio groups?
Yes, phosphines can reduce disulfide bonds.[13][14] Trialkylphosphines, in particular, can cleave disulfide bonds.[13] Therefore, the presence of phosphine-based reducing agents in your reaction mixture would be incompatible with maintaining the pyridyldithio linkage.
Troubleshooting Guides
Problem: Low or No Release of Pyridine-2-thione
| Possible Cause | Recommended Solution |
| Inactive Thiol Groups | Ensure that the thiol groups on your molecule are free and reduced. If necessary, pre-treat your protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the pyridyldithio reagent.[4] |
| Incorrect pH | The thiol-disulfide exchange is pH-dependent.[7][15] Verify that the reaction buffer pH is within the optimal range of 7-8.[1][2] At lower pH, the reaction rate can be significantly slower.[3] |
| Steric Hindrance | The accessibility of the thiol group can affect the reaction kinetics.[7] If the thiol is sterically hindered, consider using a longer spacer arm on your pyridyldithio crosslinker. |
| Degraded Pyridyldithio Reagent | Ensure your pyridyldithio reagent has been stored properly, protected from moisture. Prepare fresh solutions of the reagent before use.[6] |
Problem: Non-specific Labeling or Aggregation
| Possible Cause | Recommended Solution |
| Reaction with Other Functional Groups (using bifunctional linkers) | If using a heterobifunctional linker like SPDP, ensure that your buffer does not contain primary amines (e.g., Tris, glycine) which can compete with your target molecule for reaction with the NHS ester.[1][6] |
| Protein Aggregation | High concentrations of crosslinker or protein can sometimes lead to aggregation. Optimize the molar ratio of the crosslinker to your protein. Perform the reaction at a lower concentration if necessary. |
| Hydrolysis of NHS Ester (with SPDP) | The NHS ester is susceptible to hydrolysis, especially at higher pH.[1][2] Prepare the SPDP solution immediately before use and add it to the reaction mixture promptly. The half-life of the NHS ester is significantly shorter at pH 9 compared to pH 7.[1][2] |
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Optimal pH for Thiol-Disulfide Exchange | 7 - 8 | [1][2] |
| Absorbance Maximum of Pyridine-2-thione | 343 nm | [1][2][3] |
| NHS Ester Half-life at pH 7 | Several hours | [1][2] |
| NHS Ester Half-life at pH 9 | < 10 minutes | [1][2] |
Experimental Protocols
Protocol 1: Monitoring Pyridyldithio-Thiol Conjugation via Pyridine-2-thione Release
-
Materials:
-
Pyridyldithio-activated molecule
-
Thiol-containing molecule
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare solutions of your pyridyldithio-activated and thiol-containing molecules in the reaction buffer.
-
Measure the absorbance of the pyridyldithio-activated molecule solution at 343 nm as a baseline.
-
Mix the two solutions to initiate the conjugation reaction.
-
At regular time intervals, measure the absorbance of the reaction mixture at 343 nm.
-
The increase in absorbance corresponds to the release of pyridine-2-thione.
-
The concentration of released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ ≈ 8000 M⁻¹cm⁻¹).
-
Protocol 2: Cleavage of Disulfide Bond with DTT
-
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT)
-
Buffer (e.g., PBS, pH 7.4)
-
Desalting column
-
-
Procedure:
-
Dissolve the disulfide-linked conjugate in the buffer.
-
Prepare a stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
To remove excess DTT and the cleaved fragments, pass the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Analyze the fractions to confirm the cleavage of the disulfide bond (e.g., by SDS-PAGE under non-reducing and reducing conditions).
-
Visualizations
Caption: Reaction pathway of pyridyldithio with a thiol group.
Caption: Troubleshooting workflow for low pyridyldithio conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2-pyridyldithio)-PEG4-propargyl Conjugates
Welcome to the technical support center for (2-pyridyldithio)-PEG4-propargyl conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and conjugation of this reagent, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is precipitating out of my aqueous reaction buffer. What is the most likely cause?
A1: The most common reason for precipitation is improper initial dissolution of the this compound reagent.[1] This linker has limited solubility in purely aqueous solutions. It is crucial to first dissolve the solid reagent in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.[1] Directly adding the solid to an aqueous buffer can result in poor dissolution and subsequent precipitation.
Q2: What is the recommended procedure for dissolving this compound?
A2: To ensure complete dissolution, first, create a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.[1][2] Once fully dissolved in the organic solvent, you can add this stock solution dropwise to your aqueous reaction buffer while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
Q3: What solvents are compatible with this compound?
A3: this compound and similar PEGylated linkers are generally soluble in a variety of solvents. The following table summarizes the qualitative solubility in commonly used laboratory solvents.
| Solvent | Solubility | Application |
| Water / Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Bioconjugation reactions, in vitro assays |
| Dimethyl sulfoxide (DMSO) | Soluble | Preparation of concentrated stock solutions |
| Dimethylformamide (DMF) | Soluble | Preparation of concentrated stock solutions |
| Dichloromethane (DCM) | Soluble | Organic synthesis and purification |
| Acetonitrile (ACN) | Soluble | Purification and reaction setups |
| Ethanol | Soluble | Purification and reaction setups |
Q4: How does pH affect the solubility and stability of the conjugate?
A4: The pyridyldithio group is most stable and reactive with thiols in a pH range of 7-8.[1] The NHS ester, if present as a reactive group on the molecule to be conjugated, is most efficient at a pH of 7-8 but is also susceptible to hydrolysis at higher pH values.[1] Operating outside the optimal pH range can lead to reduced reaction efficiency and may contribute to aggregation and solubility issues.[1]
Q5: My conjugate appears to be soluble initially but then aggregates over time. What can I do to prevent this?
A5: Aggregation of PEGylated conjugates can occur, especially at high concentrations.[1] The hydrophobic nature of the molecule being conjugated can also contribute to this issue.[1] To mitigate aggregation, consider the following:
-
Optimize Concentration: Work with the lowest effective concentration of your conjugate.
-
Purify Starting Material: Ensure your protein or other biomolecule is free of pre-existing aggregates by using size-exclusion chromatography (SEC) before conjugation.[1]
-
Incorporate Excipients: The use of solubility-enhancing excipients, such as surfactants or other polymers, may be beneficial.[1]
-
Modify PEG Chain Length: If your experimental design allows, using a linker with a longer PEG chain can increase hydrophilicity and improve solubility.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues encountered during experiments with this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition of the linker to the aqueous buffer. | Improper dissolution of the linker. | First, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution. Then, add the stock solution dropwise to the vigorously stirring aqueous buffer.[1] |
| High concentration of the linker in the final solution. | Reduce the final concentration of the linker in the reaction mixture. | |
| Cloudy or turbid reaction mixture. | Formation of insoluble aggregates. | Ensure the starting protein solution is free of aggregates by performing SEC.[1] Reduce the concentration of the protein in the reaction.[1] |
| Suboptimal pH of the reaction buffer. | Maintain the pH of the reaction buffer between 7 and 8 for optimal reactivity and stability of the pyridyldithio group.[1] | |
| Low yield of the final conjugate. | Poor solubility of the linker leading to reduced availability for reaction. | Follow the recommended dissolution protocol to ensure the linker is fully solubilized before starting the conjugation. |
| Hydrolysis of reactive groups due to improper pH. | Optimize the pH of the reaction buffer to ensure the stability and reactivity of the functional groups involved in the conjugation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent use in aqueous conjugation reactions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the linker in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in a desiccated container when not in use. For short-term storage, 4°C is acceptable.
Protocol 2: General Procedure for Protein Conjugation
Objective: To conjugate a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein in an appropriate buffer (e.g., PBS, pH 7.2-7.5)
-
This compound stock solution (from Protocol 1)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a good starting point).
-
While gently stirring the protein solution, add the calculated volume of the linker stock solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Structure and potential aggregation mechanism.
References
Technical Support Center: Purification of Proteins Labeled with (2-pyridyldithio)-PEG4-propargyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with (2-pyridyldithio)-PEG4-propargyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a heterobifunctional linker with three key components[1][2][3]:
-
A (2-pyridyldithio) group : This group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of a protein, forming a disulfide bond. This linkage is cleavable by reducing agents.
-
A PEG4 spacer : The polyethylene (B3416737) glycol spacer increases the hydrophilicity of the labeled protein, which can improve solubility and reduce aggregation[1].
-
A propargyl group : This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of molecules containing an azide (B81097) group, such as fluorescent dyes, biotin (B1667282), or other tags[1][4].
Q2: What is the overall workflow for using this linker?
The general workflow involves three main stages:
-
Labeling : The this compound linker is reacted with the protein of interest, targeting cysteine residues.
-
Optional Click Chemistry : The propargyl group on the labeled protein is reacted with an azide-containing molecule of choice.
-
Purification : The labeled protein is purified from excess reagents and unlabeled protein. This may involve multiple chromatographic steps and can include a final cleavage step to release the protein from a capture agent.
Q3: What are the main challenges in purifying proteins labeled with this linker?
Common challenges include:
-
Low labeling efficiency : Incomplete reaction of the linker with the protein's cysteine residues.
-
Protein precipitation : The labeling or purification process can cause the protein to become unstable and aggregate[5].
-
Heterogeneity of the labeled product : The reaction can produce a mixture of unlabeled, mono-labeled, and multi-labeled protein species.
-
Low recovery/yield : Each purification step can lead to a loss of the target protein[6].
-
Inefficient cleavage of the disulfide bond : Incomplete release of the protein during the final elution step.
-
Failed click chemistry reaction : Issues with the copper-catalyzed reaction for attaching a secondary molecule.
Experimental Protocols
Protocol 1: Labeling of Protein with this compound
This protocol outlines the general steps for labeling a protein with available cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP) - for pre-reduction of protein if needed
-
Desalting column
Procedure:
-
Protein Preparation : If the protein's cysteine residues are oxidized, pre-treat the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column equilibrated with an amine-free and thiol-free buffer (e.g., PBS, pH 7.2).
-
Reagent Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Linker : Remove the unreacted linker using a desalting column or dialysis against a suitable buffer for the next step.
Protocol 2: Click Chemistry for Attachment of an Azide-Containing Reporter
This protocol describes the copper-catalyzed click reaction to conjugate an azide-containing molecule to the propargyl-labeled protein.
Materials:
-
Propargyl-labeled protein
-
Azide-containing reporter molecule (e.g., Azide-PEGn-Biotin, fluorescent azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[4]
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the azide-reporter in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be fresh).
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the propargyl-labeled protein with a 5-10 fold molar excess of the azide-reporter.
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-200 µM.
-
-
Initiation : Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM[7].
-
Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification : Proceed to purification to remove excess reporter and catalyst.
Protocol 3: Purification of the Labeled Protein
This is a general scheme; the optimal strategy will depend on the protein and the attached reporter.
Methods:
-
Size Exclusion Chromatography (SEC) : Separates proteins based on size. PEGylation increases the hydrodynamic radius, which can allow for separation of labeled from unlabeled protein[8]. It is also effective for removing small molecule reagents.
-
Ion Exchange Chromatography (IEX) : Separates based on charge. Labeling can alter the surface charge of the protein, potentially allowing for separation of different labeled species[1][8].
-
Affinity Chromatography : If a biotin tag was attached via click chemistry, streptavidin resin can be used for capture.
-
Hydrophobic Interaction Chromatography (HIC) : PEGylation can alter the hydrophobicity of a protein, which can be exploited for purification[8].
General Elution/Cleavage Step (if using disulfide for capture):
-
After capturing the labeled protein on a resin (e.g., via an affinity tag added in the click chemistry step) and washing away contaminants, the protein can be released by cleaving the disulfide bond.
-
To cleave the disulfide bond, incubate the resin with an elution buffer containing a reducing agent (e.g., 20-50 mM DTT or TCEP) for 30-60 minutes at room temperature.
-
Collect the eluate containing the purified protein.
Troubleshooting Guides
Table 1: Troubleshooting the Protein Labeling Step
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no labeling | Cysteine residues are oxidized or inaccessible. | - Pre-reduce the protein with TCEP and immediately perform labeling.- Perform labeling under denaturing conditions to expose buried cysteines (if protein can be refolded). |
| Incorrect buffer conditions. | - Ensure the buffer pH is between 7.0 and 8.0 for the pyridyldithio reaction.- Avoid buffers containing thiols. | |
| Protein precipitation | Protein instability under reaction conditions. | - Perform the labeling reaction at 4°C.- Screen different buffer conditions (pH, ionic strength).- Add stabilizing agents like glycerol (B35011) or arginine to the buffers. |
| Hydrophobicity of the linker. | - Lower the molar excess of the linker used in the reaction. |
Table 2: Troubleshooting the Click Chemistry Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or failed reaction | Oxidation of Copper(I) catalyst. | - Prepare the sodium ascorbate solution fresh for each experiment.- Degas all solutions to remove dissolved oxygen. |
| Interfering substances in the buffer. | - Avoid Tris-based buffers as the amine groups can chelate copper; use PBS or HEPES instead.- Remove any reducing agents like DTT from the protein sample before the click reaction. | |
| Low reactant concentrations. | - Consider concentrating the protein solution before the reaction.- Use a sufficient molar excess of the azide probe. | |
| Degraded azide probe. | - Ensure the azide-functionalized probe has been stored correctly and has not degraded. |
Table 3: Troubleshooting the Purification and Cleavage Steps
| Problem | Potential Cause | Troubleshooting Steps |
| Low protein recovery | Non-specific binding to chromatography resin. | - Add a non-ionic detergent (e.g., 0.1% Tween-20) to wash buffers.- Increase the salt concentration in the wash buffer. |
| Protein precipitation during chromatography. | - Optimize buffer conditions (pH, ionic strength).- Perform purification at 4°C. | |
| Presence of unlabeled protein | Inefficient initial labeling. | - Optimize the labeling reaction conditions (see Table 1). |
| Inefficient separation by chromatography. | - For SEC, use a column with higher resolution.- For IEX, optimize the pH and salt gradient for elution. | |
| Incomplete disulfide cleavage | Insufficient reducing agent. | - Increase the concentration of DTT or TCEP in the elution buffer.- Increase the incubation time for cleavage. |
| Re-oxidation of disulfide bonds. | - Ensure sufficient reducing agent is present in all subsequent steps until the protein is stored. |
Quantitative Data Summary
The following table provides typical quantitative parameters for the reactions and purification steps involved. These are estimates and should be optimized for each specific protein and experimental setup.
| Parameter | Typical Value | Notes |
| Linker to Protein Molar Ratio (Labeling) | 10:1 to 20:1 | Higher ratios can increase labeling efficiency but also risk of precipitation. |
| Azide Probe to Protein Molar Ratio (Click) | 5:1 to 10:1 | Ensures complete reaction with the propargyl group. |
| Click Reaction Time | 1 - 2 hours | At room temperature. |
| Click Reaction Yield | > 90% | Under optimized conditions[9]. |
| Disulfide Cleavage Agent Concentration | 20 - 50 mM DTT or TCEP | Higher concentrations may be needed for stubborn disulfides. |
| Expected Purity (after final step) | > 95% | Dependent on the efficiency of the chosen chromatographic methods. |
Visualizations
Caption: Experimental workflow for protein labeling, modification, and purification.
Caption: Logical troubleshooting flow for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
catalyst inactivation in copper-catalyzed click chemistry and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Troubleshooting Guide
Low or no product yield is a common issue in copper-catalyzed click reactions. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Problem: My click reaction has a very low or no yield. What are the first things I should check?
When faced with a low-yielding click reaction, start by investigating the most critical components: the copper catalyst, the reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] Ensure you are using a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][3][4] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1]
-
Reagent Purity and Integrity: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction.[1] Use high-purity reagents and solvents, and consider purifying starting materials if impurities are suspected.[1] Pay special attention to the sodium ascorbate solution, which should always be prepared fresh, as it can degrade over time.[1][4]
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[5][6][7][8][9] Ensure you are using an appropriate ligand for your solvent system (e.g., TBTA for organic solvents, THPTA for aqueous solutions).[10]
Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, a more systematic approach is needed. The following workflow and data table can guide your optimization efforts.
Quantitative Guide for Reaction Optimization
To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions. The following table summarizes recommended starting concentrations and ratios for key components in a typical CuAAC reaction.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Copper(I) Source | 0.01 - 10 mol% | Higher catalyst loading may be needed for challenging substrates.[11] |
| Cu(II) Precursor (e.g., CuSO₄) | 50 µM to 500 µM | A common starting point for bioconjugation reactions.[1][12] |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM (5-20 eq. to Cu) | Should always be in excess to maintain the Cu(I) state.[1][12] Prepare fresh.[1][4] |
| Stabilizing Ligand (e.g., THPTA, TBTA) | 1:1 to 5:1 (Ligand:Cu) | A higher ratio can protect sensitive biomolecules from ROS.[1][12][13] |
| Reactant Stoichiometry (Azide:Alkyne) | 1:1 to 1:2 (or 2:1) | A slight excess of one reactant can drive the reaction to completion.[1] |
| Solvent | t-BuOH/water, DMF, DMSO | Solvent choice depends on substrate solubility. Degassing is crucial.[10][13] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[3] For bioconjugation, physiological pH is preferred. |
| Temperature | Room Temperature to 60°C | Increased temperature can help with sterically hindered substrates.[10][11] |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC or LC-MS to determine completion.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of copper catalyst inactivation in click chemistry?
A1: The primary mechanism of catalyst inactivation is the oxidation of the active Cu(I) species to the inactive Cu(II) form.[1][2] This is primarily caused by dissolved oxygen in the reaction mixture.[2][13] Another common issue is the sequestration of the copper catalyst by coordinating functional groups present in the substrates or other molecules in the reaction mixture, such as thiols in biological samples.[4][13][14] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur, especially in the absence of stabilizing ligands.[5]
Q2: I'm using a reducing agent, but the reaction is still not working. What could be the problem?
A2: If you are using a reducing agent like sodium ascorbate and the reaction is still failing, consider the following:
-
Degradation of the Reducing Agent: Sodium ascorbate solutions are susceptible to degradation, especially when exposed to air. Always use a freshly prepared solution for each experiment.[1][4]
-
Insufficient Amount: Ensure you are using a sufficient excess of the reducing agent relative to the copper catalyst (typically 5-20 equivalents).[12]
-
Oxygen Exposure: Even with a reducing agent, excessive exposure to oxygen can deplete it, leading to catalyst oxidation.[4][13] It is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Catalyst Sequestration: If your substrate contains functional groups that can chelate copper, such as thiols, the catalyst may be sequestered and rendered inactive.[4][13][14] In such cases, using a higher catalyst and ligand concentration or adding a sacrificial metal like Zn(II) might be necessary.[4][13]
Q3: What is the role of a ligand in copper-catalyzed click chemistry and how do I choose one?
A3: Ligands play a critical role in CuAAC by:
-
Stabilizing the Cu(I) oxidation state: This prevents both oxidation to Cu(II) and disproportionation.[5][6][7][8][9]
-
Accelerating the reaction rate: Ligands can significantly increase the catalytic activity of the copper center.[6][8]
-
Increasing solubility: Certain ligands can help solubilize the copper catalyst in the desired reaction medium.
-
Reducing cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxicity to cells.[6][9]
The choice of ligand depends on the solvent system:
-
For organic solvents: Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice.[10]
-
For aqueous and biological systems: Water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or bathophenanthroline (B157979) disulfonate (BPS) are preferred.[10][12][15]
Q4: Can I perform click chemistry in the presence of biological molecules?
A4: Yes, CuAAC is widely used for bioconjugation due to its high specificity and biocompatibility.[10] The azide and alkyne functional groups are largely absent in biological systems, which prevents side reactions with native biomolecules.[10] For reactions involving sensitive biological samples, it is crucial to use a biocompatible, water-soluble ligand like THPTA and carefully optimize reaction conditions to minimize potential damage from reactive oxygen species (ROS) that can be generated in the presence of copper and a reducing agent.[10][13]
Q5: How can I purify my click chemistry product and remove the copper catalyst?
A5: Purification strategies depend on the nature of the product.
-
Small Molecules: Standard techniques like column chromatography, recrystallization, or precipitation are effective.[10]
-
Biomolecules: For macromolecules, methods like dialysis, size-exclusion chromatography, or specialized purification beads can be used to remove excess reagents and the copper catalyst.[10]
To specifically remove residual copper, which can be toxic or interfere with downstream applications, several methods can be employed:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction or dialysis.
-
Solid-Phase Extraction: Employing solid-supported scavengers or resins that selectively bind to copper, allowing for simple filtration to remove the catalyst.[16]
Experimental Protocols
Protocol 1: General Procedure for CuAAC for Small Molecule Synthesis
This protocol is suitable for small molecule synthesis in an organic solvent.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[10]
-
Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[10]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the azide (1.1 eq).[10]
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 eq).[10]
-
Add the CuSO₄ solution (0.01-0.05 eq).[10]
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[10]
-
Add the sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.[10]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.[10]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Protocol 2: CuAAC for Bioconjugation in Aqueous Solution
This protocol is adapted for labeling biomolecules in an aqueous buffer.
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing label (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[13]
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).[13]
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.[4][13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule solution, buffer, and the azide-label solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:ligand is recommended.[12][13] Let this mixture stand for a few minutes.
-
Add the premixed catalyst-ligand solution to the biomolecule-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be around 5 mM.[13]
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[1]
-
Purify the labeled biomolecule using a method appropriate for its size and properties, such as size-exclusion chromatography or dialysis, to remove unreacted label, catalyst, and ligand.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Critical Role of pH in Pyridyldithio-Thiol Exchange Reactions
Welcome to our technical support center. This resource provides in-depth guidance on the impact of pH on the efficiency of pyridyldithio-thiol exchange reactions, a cornerstone of bioconjugation. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the pyridyldithio-thiol exchange reaction?
A: The pyridyldithio-thiol exchange is a chemical reaction used to form a disulfide bond between a molecule containing a pyridyldithio group and another molecule containing a thiol (sulfhydryl) group (-SH). This reaction is highly specific and is widely used in bioconjugation to link proteins, peptides, and other biomolecules.[1] The pyridyldithio group is a highly reactive disulfide that readily exchanges with a free thiol, releasing a pyridine-2-thione byproduct.[2][3]
Q2: What is the fundamental role of pH in this reaction?
A: The pH of the reaction environment is a critical factor because it dictates the protonation state of the thiol group. The reactive species in this exchange is the deprotonated form of the thiol, known as the thiolate anion (-S⁻).[4][5] The concentration of the more nucleophilic thiolate anion increases as the pH rises.[6][7] Therefore, the reaction rate is highly pH-dependent.[5]
Q3: What is the optimal pH range for the pyridyldithio-thiol exchange reaction?
A: The optimal pH for the reaction between the 2-pyridyldithio group and a sulfhydryl group is between 7 and 8.[2][3][8] This range provides a balance between having a sufficient concentration of the reactive thiolate anion and maintaining the stability of the proteins and reagents involved.
Q4: What happens if the pH is too low?
A: If the pH is too low (e.g., below 6.5), the majority of thiol groups will be in their protonated form (-SH).[6] The protonated thiol is a significantly weaker nucleophile than the thiolate anion, which will lead to a very slow or inefficient conjugation reaction.[4]
Q5: What are the risks of using a pH that is too high?
A: While a higher pH increases the concentration of the reactive thiolate, it also introduces risks. For many crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters for amine reactivity, alkaline pH (e.g., pH 9 or higher) significantly accelerates their hydrolysis, rendering them inactive.[2][3] For example, the half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.[2][3] Additionally, high pH can lead to side reactions or denaturation of the proteins being conjugated.
Q6: Can the release of pyridine-2-thione be monitored?
A: Yes, the displacement of the pyridine-2-thione byproduct is a useful feature of this chemistry. Its release can be monitored spectrophotometrically by measuring the absorbance at 343 nm, allowing for real-time tracking of the reaction progress.[2][3][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is outside the optimal 7-8 range. If the pH is too low, the thiol is not sufficiently reactive.[2][6] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 7.2-7.5 using a suitable buffer system like phosphate, borate, or carbonate/bicarbonate.[2][8] |
| Thiol Oxidation: Free thiol groups have oxidized to form disulfide bonds (-S-S-), which are unreactive with the pyridyldithio group. This is more likely at higher pH or in the presence of oxygen.[6] | Degas buffers to remove dissolved oxygen. Consider adding a non-thiol reducing agent like TCEP during protein preparation, but ensure it is removed before adding the pyridyldithio-containing reagent.[9][10] | |
| Interfering Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) or other thiols (e.g., DTT, β-mercaptoethanol).[2][10] | Perform a buffer exchange into a non-amine, non-thiol buffer like PBS (phosphate-buffered saline) at pH 7.2-7.5 before starting the conjugation.[2][10] | |
| Non-Specific Reactions or Protein Aggregation | pH Too High: If using a heterobifunctional crosslinker with an amine-reactive group (like an NHS ester), a pH above 8.0 can lead to hydrolysis of the ester or side reactions.[3] | Strictly maintain the reaction pH within the recommended range. For two-step conjugations, ensure the pH for the thiol-reactive step is optimal (7-8).[3] |
| Protein Instability: The pH of the buffer may be causing the protein to denature or aggregate, exposing unintended reactive sites or causing precipitation.[11] | Ensure the chosen pH is compatible with the stability of your specific protein. Review the protein's literature for its isoelectric point and stability profile. | |
| Inconsistent Reaction Rates | Inaccurate pH Measurement: The pH of the buffer was not accurately measured or buffered, leading to drift during the reaction. | Always use a freshly calibrated pH meter. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction. |
| Temperature Fluctuations: The rate of thiol-disulfide exchange can be influenced by temperature.[11] | Perform the reaction at a consistent, controlled temperature, such as room temperature or 4°C, as specified in the protocol.[9] |
Quantitative Data Summary
The rate of thiol-disulfide exchange is directly influenced by the concentration of the thiolate anion, which is pH-dependent. The observed pseudo-first-order rate constant (k_obs) for the reaction increases as the pH rises towards the pKa of the thiol, typically showing a slope of ~1 on a pH-rate profile in the pH 6.0 to 8.0 range.[11]
| pH Value | General Effect on Thiol-Pyridyldithio Reaction | Rate Constant (k) Reference Data (M⁻¹s⁻¹) |
| < 6.0 | Very slow reaction rate due to low thiolate concentration.[6] | Not available |
| 6.0 - 7.0 | Reaction rate increases significantly with pH.[11] | 3.4 - 5.0 (for hGH-derived peptides at pH 6-7)[11] |
| 7.0 - 8.0 | Optimal reaction range for efficiency and stability. [2][3][8] | 6.9 - 10.6 (for hGH-derived peptides at pH 7-8)[11] |
| > 8.0 | Reaction is fast, but risk of side reactions (e.g., NHS ester hydrolysis) and protein instability increases.[3][7] | Not available |
Note: Rate constants are from a study on thiol-disulfide exchange in peptides derived from human growth hormone and serve as a reference for the general trend.[11]
Experimental Protocols
Protocol: Two-Step Protein-Protein Conjugation using SPDP
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing a free sulfhydryl group (Protein B).
Materials:
-
Protein A: (without free thiols) in a suitable buffer.
-
Protein B: (with free thiol) in a suitable buffer.
-
SPDP Crosslinker: (e.g., from Thermo Fisher Scientific).
-
Reaction Buffer: Phosphate-buffered saline (100mM sodium phosphate, 150mM NaCl, pH 7.2-8.0), degassed.[8]
-
Organic Solvent: Anhydrous DMSO or DMF.[3]
-
Desalting Columns: (e.g., Zeba™ Spin Desalting Columns).[2]
-
Quenching Reagent (Optional): Cysteine or 2-mercaptoethanol.[9]
Procedure:
Step 1: Preparation of SPDP-Activated Protein A
-
Prepare SPDP Stock: Immediately before use, dissolve the SPDP reagent in DMSO or DMF to create a 20-25 mM stock solution.[3][8]
-
Reaction Setup: Dissolve Protein A in the Reaction Buffer at a concentration of 1-5 mg/mL.[8]
-
Add SPDP: Add the SPDP stock solution to the Protein A solution. A 10- to 20-fold molar excess of SPDP over the protein is common, but this should be optimized.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring.[2][8]
-
Purification: Remove excess, unreacted SPDP and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[2][8] The purified protein is now Protein A-SPDP.
Step 2: Conjugation of Protein A-SPDP to Protein B
-
Prepare Protein B: Ensure Protein B is in the Reaction Buffer. If any disulfide bonds need to be reduced to expose the thiol, treat with a 10-fold molar excess of TCEP for 30-60 minutes, followed by removal of the TCEP using a desalting column.[9]
-
Conjugation Reaction: Add the thiol-containing Protein B to the purified Protein A-SPDP solution.
-
Incubation: Let the reaction incubate for 1-2 hours at room temperature or overnight at 4°C.[9][10] The progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]
-
Purification: Purify the final conjugate (Protein A-S-S-Protein B) from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC).
Visualizations
Caption: Experimental workflow for a two-step pyridyldithio-thiol conjugation.
Caption: pH effect on the pyridyldithio-thiol exchange mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of (2-pyridyldithio)-PEG4-propargyl Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with removing excess (2-pyridyldithio)-PEG4-propargyl following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small molecule linkers like this compound from larger biomolecules are based on differences in size and physicochemical properties. These include:
-
Size Exclusion Chromatography (SEC): This is a preferred method for separating the larger conjugated biomolecule from the smaller, unreacted PEG linker.[1][2] The conjugate will elute earlier from the column.[1]
-
Dialysis: This technique is suitable for removing small molecules from proteins.[2][3] By using a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugated protein, the unreacted PEG linker can diffuse out into the dialysis buffer.[2]
-
Solid-Phase Extraction (SPE): SPE can be used to separate the desired conjugate from unreacted linker based on differences in their chemical properties, such as hydrophobicity or charge.[4]
Q2: My CuAAC "click" reaction yield is low. What are the common causes?
A2: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by dissolved oxygen.[5] Always use a reducing agent like sodium ascorbate (B8700270) and consider degassing your solvents.[5][6]
-
Poor Reagent Quality: The this compound linker can degrade, especially if it has functional groups like NHS esters that are sensitive to moisture.[5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can negatively affect the reaction rate and yield.[5]
-
Presence of Inhibitors: Molecules in your sample that can chelate copper, such as free thiols, can inactivate the catalyst.[5]
Q3: I'm observing side products in my reaction mixture. What are they and how can I minimize them?
A3: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your this compound linker.[6] To minimize this, it is important to remove dissolved oxygen from your reaction solvents by sparging with an inert gas like argon or nitrogen.[6]
Q4: How do I choose the right purification method for my experiment?
A4: The choice of purification method depends on the properties of your conjugate and the unreacted linker. The following flowchart can guide your decision-making process:
References
Technical Support Center: Stability of Maleimide-Thiol Conjugates
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols to address the inherent stability challenges of maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological environment rich in other thiols (like glutathione), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2][3][4][5][6]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1][7][8][9][10][11] This process is typically accelerated at a basic pH (above 7.5). While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric products, which may be undesirable.[1]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the conjugation reaction and the post-conjugation stability.[1]
-
Conjugation (pH 6.5-7.5): This range is optimal for the selective reaction of maleimides with thiols.[1][12][13][14][15][16] Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing down the reaction. Above pH 7.5, the maleimide group is susceptible to hydrolysis and can react with amines (e.g., lysine (B10760008) residues), reducing selectivity.[1][12][13][14][15]
-
Post-Conjugation Stability:
-
Neutral to slightly acidic pH (6.5-7.0): This range helps to minimize both the retro-Michael reaction and hydrolysis, thus favoring the stability of the closed-ring conjugate.[1]
-
Basic pH (>7.5): Higher pH accelerates the hydrolysis of the thiosuccinimide ring.[1][17] This can be a deliberate strategy to stabilize the conjugate against deconjugation via the retro-Michael reaction.[1][7][8]
-
Q3: What is a thiol exchange reaction and why is it problematic?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1][2][3] Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is free to react with other available thiols. In a biological system, highly abundant thiols like glutathione (B108866) or albumin can effectively "steal" the maleimide-linked payload from its intended target.[1][2] This is particularly problematic for antibody-drug conjugates (ADCs), as it leads to premature drug release, reduced therapeutic efficacy, and potential off-target toxicities.[1][2][3][7]
Q4: Are there more stable alternatives to traditional maleimides?
A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome these instability issues. Examples include:
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that accelerate the stabilizing ring-opening hydrolysis reaction immediately after conjugation.[1][18]
-
Disulfide Re-bridging Maleimides: These reagents can react with both thiols from a reduced disulfide bond (e.g., in an antibody hinge region), creating a stable, bridged structure.[1]
-
Dihalomaleimides (e.g., Dibromomaleimides): These allow for a sequential reaction, first with a thiol and then with an amine, creating a stable aminothiomaleimide that is deactivated to further reactions.[1]
-
Thiazine-forming Conjugates: When a peptide with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can form a more stable six-membered thiazine (B8601807) ring.[19][20]
Troubleshooting Guide
Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation (loss of activity), while hydrolysis creates stable isomers, leading to analytical heterogeneity (e.g., multiple peaks on HPLC).[1]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH is within the optimal range of 6.5-7.0. Avoid basic pH if you do not want hydrolysis to occur.[1]
-
Control Temperature: Store the conjugate at 4°C or lower to slow down degradation reactions.
-
Consider Intentional Hydrolysis: If preventing the retro-Michael reaction is the primary goal, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to convert the conjugate to its more stable ring-opened form.[1][14][15]
-
Problem 2: My conjugate is stable in buffer but loses its payload in vivo.
-
Possible Cause: This is a classic sign of a thiol exchange reaction occurring in the presence of endogenous thiols like glutathione and albumin.[1][2][3][4]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.[4]
-
Accelerate Hydrolysis: Before in vivo use, implement a controlled hydrolysis step to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange. The half-life of ring-opened products can be over two years.[1][7][8]
-
Re-evaluate Linker Chemistry: The conjugation site on the antibody or protein can influence stability. If possible, explore different cysteine conjugation sites or switch to a more robust linker technology, such as a disulfide re-bridging or dihalomaleimide-based linker.[1][12]
-
Problem 3: The conjugation reaction is inefficient, with low yield.
-
Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is common if stock solutions are prepared incorrectly or stored for too long in aqueous buffers.[1][14][15][17] Another possibility is the oxidation of thiol groups on the target molecule.[13][14]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1][12][13][21]
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1][12][13]
-
Prevent Thiol Oxidation: Use degassed buffers and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[13][14] If necessary, pre-treat your protein with a reducing agent like TCEP, which does not need to be removed before adding the maleimide.[13][14][22]
-
Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the thiol concentration is low.[1][13]
-
Quantitative Data on Conjugate Stability
The stability of maleimide-thiol conjugates is influenced by several factors. The following tables summarize the impact of pH and maleimide structure on the stability of the conjugate.
Table 1: Effect of pH on Maleimide-Thiol Conjugation and Stability
| pH Range | Effect on Conjugation Reaction | Effect on Conjugate Stability |
| < 6.5 | Slow reaction rate due to protonated thiol.[1] | Favors closed-ring stability, but retro-Michael reaction can still occur. |
| 6.5 - 7.5 | Optimal for selective and efficient conjugation.[1][12][13][14][15][16] | Optimal for minimizing both retro-Michael reaction and hydrolysis.[1] |
| > 7.5 | Risk of maleimide hydrolysis and reaction with amines.[1][12][13][14][15] | Accelerates irreversible ring-opening hydrolysis, which prevents the retro-Michael reaction.[1][7][8][14][15] |
Table 2: Half-lives of N-substituted Succinimide Thioethers in the Presence of Glutathione
| N-Substituent on Maleimide | Thiol Conjugated | Half-life (hours) | Extent of Conversion (%) |
| N-ethyl | 4-mercaptophenylacetic acid | 18 | 89.5 |
| N-phenyl | 4-mercaptophenylacetic acid | 3.1 | 12.3 |
| N-aminoethyl | 4-mercaptophenylacetic acid | - | - |
| N-ethyl | N-acetyl-L-cysteine | 258 | 0.8 |
| N-phenyl | N-acetyl-L-cysteine | 3.6 | 90.7 |
Data adapted from studies on retro-Michael and exchange reactions, highlighting the influence of maleimide and thiol structure on stability.[23]
Key Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-activated molecule to a thiol-containing protein.
-
Protein Preparation:
-
Maleimide Preparation:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[13]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[13] For sensitive proteins, a lower temperature is recommended.[13][14]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC to remove unreacted maleimide and reducing agent.[13]
-
Protocol 2: Assessing Conjugate Stability via Thiol Exchange
This protocol provides a framework for monitoring the degradation of a maleimide-thiol conjugate in the presence of an external thiol.
-
Materials and Reagents:
-
Purified maleimide-thiol conjugate.
-
Reaction Buffers: 100 mM Phosphate buffer at pH 7.4.
-
Exogenous Thiol: Glutathione (GSH) at a high molar excess (e.g., 10-fold).[2]
-
-
Methodology:
-
Dissolve the conjugate in the reaction buffer to a known concentration (e.g., 50 µM).[2]
-
Add the 10-fold excess of glutathione.
-
Incubate the mixture at a constant temperature (e.g., 25°C).[2]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC-MS to monitor the decrease of the intact conjugate peak and the appearance of the exchanged product (e.g., glutathione-adduct).[2]
-
-
Data Analysis:
-
Integrate the peak areas for the intact conjugate and the degradation products at each time point.
-
Calculate the percentage of remaining intact conjugate over time to determine its stability and half-life under these conditions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. researchgate.net [researchgate.net]
- 22. lumiprobe.com [lumiprobe.com]
- 23. udspace.udel.edu [udspace.udel.edu]
Validation & Comparative
A Head-to-Head Comparison of Thiol Conjugation Chemistries: (2-pyridyldithio)-PEG4-propargyl vs. Maleimide-PEG4-propargyl
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to thiols is a cornerstone of creating advanced biotherapeutics, diagnostics, and research tools. The choice of the thiol-reactive chemical handle is a critical decision that dictates the properties and performance of the final bioconjugate. This guide provides an in-depth, objective comparison of two popular heterobifunctional crosslinkers: (2-pyridyldithio)-PEG4-propargyl and maleimide-PEG4-propargyl.
This guide will delve into the reaction mechanisms, stability, and experimental considerations for each reagent, supported by experimental data to inform the rational design of your bioconjugation strategies.
At a Glance: Key Differences
| Feature | This compound | Maleimide-PEG4-propargyl |
| Thiol-Reactive Group | Pyridyldithio | Maleimide (B117702) |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition |
| Resulting Linkage | Disulfide bond (-S-S-) | Thioether bond (-S-) |
| Linkage Stability | Reversible (cleavable by reducing agents) | Stable, but potentially reversible (retro-Michael reaction) |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored spectrophotometrically at ~343 nm | Decrease in maleimide absorbance at ~300 nm |
| Optimal pH Range | Wide pH range, optimally 7-8 for thiol-disulfide exchange[1] | 6.5 - 7.5[2] |
| Key Advantage | Reversible linkage allows for payload release in a reducing environment. | Forms a more stable covalent bond. |
| Key Disadvantage | Susceptible to premature cleavage in highly reducing environments. | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[3][4] |
Reaction Mechanisms and Kinetics
The mode of action for these two linkers is fundamentally different, leading to distinct properties of the final conjugate.
This compound reacts with free thiols via a thiol-disulfide exchange mechanism. The thiol group on the target molecule attacks the disulfide bond of the pyridyldithio group, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is typically rapid and can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at approximately 343 nm.[1]
Maleimide-PEG4-propargyl undergoes a Michael addition reaction with thiol groups.[] The thiolate anion acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring to form a stable thioether bond.[] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2] The reaction kinetics for maleimide-thiol conjugation are generally very fast, with second-order rate constants typically in the range of 10² – 10⁴ M⁻¹s⁻¹.
dot
Stability of the Conjugate
The stability of the linkage is a critical factor, particularly for in vivo applications such as antibody-drug conjugates (ADCs).
The disulfide bond formed from the pyridyldithio reaction is inherently reversible. It is stable in systemic circulation but can be cleaved in the reducing environment of the intracellular space, where concentrations of glutathione (B108866) are high. This property is often exploited for the controlled release of therapeutic payloads inside target cells.[7][8] However, this also means that the conjugate can be sensitive to premature cleavage in other reducing environments.
The thioether bond from the maleimide reaction is, in principle, a stable covalent bond. However, the thiosuccinimide ring formed is susceptible to a retro-Michael reaction, which is the reverse of the initial conjugation. This can lead to the dissociation of the conjugate and the transfer of the payload to other thiol-containing molecules in the body, such as albumin.[9] This instability can result in off-target toxicity and reduced efficacy.[9] Strategies to improve the stability of the maleimide-thiol linkage often involve promoting the hydrolysis of the succinimide (B58015) ring to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[10]
Quantitative Stability Data
| Linkage Type | Model System | Incubation Conditions | Stability/Deconjugation | Reference |
| Maleimide-Thiol (N-alkyl) | ADC in serum | 37°C, 7 days | 35-67% deconjugation | [4] |
| Maleimide-Thiol (N-aryl) | ADC in serum | 37°C, 7 days | <20% deconjugation | [4] |
| Disulfide | ADC in human plasma | 37°C | Generally stable, designed for intracellular cleavage | [11] |
Experimental Protocols
General Considerations for Thiol Conjugation
-
Reduction of Disulfides: For proteins where the target cysteines are involved in disulfide bonds, a reduction step is necessary prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is effective and does not need to be removed before conjugation with maleimides.
-
Buffer Selection: Use amine-free and thiol-free buffers. Phosphate-buffered saline (PBS), Tris, or HEPES buffers are commonly used.
-
Degassing: To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Both this compound and maleimide-PEG4-propargyl should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to prevent hydrolysis.
Protocol for Thiol Conjugation with this compound
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Remove excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for Thiol Conjugation with Maleimide-PEG4-propargyl
-
Protein Preparation and Reduction: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5). If reduction is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Prepare a fresh stock solution of maleimide-PEG4-propargyl in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[12]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12] Protect the reaction from light if the propargyl group is to be used with a fluorescent azide.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted maleimide and reducing agent.
Choosing the Right Crosslinker: A Logical Workflow
The selection between this compound and maleimide-PEG4-propargyl is highly dependent on the specific application and desired outcome.
dot
Conclusion
Both this compound and maleimide-PEG4-propargyl are powerful tools for thiol conjugation, each with a distinct set of advantages and disadvantages.
-
This compound is the reagent of choice when a reversible, cleavable linkage is desired, for instance, in drug delivery systems that rely on the reducing intracellular environment for payload release. The ability to monitor the reaction in real-time is an added experimental benefit.
-
Maleimide-PEG4-propargyl is suited for applications requiring a more stable, permanent linkage . However, researchers must be aware of the potential for retro-Michael reaction and may need to consider strategies to enhance the long-term stability of the conjugate, especially for in vivo applications.
The selection of the optimal crosslinker will ultimately depend on a thorough consideration of the specific biological application, the nature of the molecules to be conjugated, and the desired properties of the final bioconjugate.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. kinampark.com [kinampark.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing acti… [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Reversible Bioconjugation: Alternatives to Pyridyldithio Chemistry
For Researchers, Scientists, and Drug Development Professionals
Pyridyldithio chemistry, a long-standing and reliable method for reversible bioconjugation, has been a cornerstone in the development of targeted therapeutics and research tools. Its reliance on the thiol-disulfide exchange reaction allows for the creation of cleavable linkages, particularly advantageous for drug delivery systems designed to release payloads in the reducing environment of the cell. However, the landscape of bioconjugation is continually evolving, with new chemistries emerging that offer distinct advantages in terms of reaction kinetics, stability, and orthogonality. This guide provides an objective comparison of the leading alternatives to pyridyldithio chemistry for reversible bioconjugation, supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for your research needs.
Hydrazone and Oxime Ligation: pH-Sensitive Reversibility
Hydrazone and oxime ligations are popular methods for creating reversible bioconjugates that respond to changes in pH. The reaction involves the condensation of a carbonyl group (an aldehyde or ketone) with a hydrazine (B178648) or an alkoxyamine, respectively, to form a hydrazone or oxime bond.
A key feature of these linkages is their tunable stability. Hydrazone bonds are particularly noteworthy for their susceptibility to hydrolysis under mildly acidic conditions (pH 4.5-6.0), a property that is highly desirable for drug release in the acidic microenvironments of endosomes or tumors.[1][2] Oximes, on the other hand, are generally more stable across a wider pH range, offering a more permanent linkage under physiological conditions but can still be reversed under more stringent acidic conditions.[2][3]
Quantitative Comparison
| Parameter | Pyridyldithio Chemistry | Hydrazone Ligation | Oxime Ligation |
| Reaction pH | 6.5 - 8.0 | 4.5 - 7.0[4] | 4.0 - 7.0[3] |
| Reaction Rate | Moderate to Fast | Fast (k₁ ≈ 3.0 M⁻¹s⁻¹)[4][5] | Very Fast (k₁ ≈ 10¹ - 10³ M⁻¹s⁻¹)[5] |
| Reversibility Trigger | Reducing agents (e.g., DTT, TCEP) | Acidic pH (e.g., pH 4.5-6.0)[1] | More acidic pH than hydrazones |
| Linkage Stability | Labile in reducing environments | Labile at acidic pH, relatively stable at neutral pH | Generally stable, requires stronger acid for cleavage |
| Bioorthogonality | Good, but potential for cross-reactivity with endogenous thiols | Good, but carbonyls can be present in biological systems[3] | Good[3] |
Reaction Mechanisms
Caption: Hydrazone and Oxime Ligation Mechanisms.
Experimental Protocol: Hydrazone Ligation for Protein Labeling
This protocol describes the labeling of a protein containing a hydrazine moiety with an aldehyde-functionalized payload.
-
Protein Preparation: Dissolve the hydrazine-modified protein in a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0).
-
Payload Preparation: Prepare a stock solution of the aldehyde-containing payload in a compatible organic solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Add the payload solution to the protein solution at a desired molar excess (e.g., 10-20 fold).
-
If the reaction is slow at neutral pH, the pH of the reaction buffer can be adjusted to ~4.5-6.0 to accelerate the reaction.[4]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification: Remove the excess payload and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
-
Reversibility Assay: To confirm the pH-sensitive cleavage, incubate the purified conjugate in a buffer at pH 5.0 and monitor the release of the payload over time using HPLC or a relevant activity assay.
Boronic Acid-Diol Complexation: A Dual-Responsive System
The reversible interaction between boronic acids and 1,2- or 1,3-diols, particularly catechols, offers a unique bioconjugation strategy that is responsive to both pH and the presence of competing diols or oxidizing agents.[6] This chemistry forms a boronate ester linkage, which is stable at physiological pH but can be readily reversed by a decrease in pH or the addition of molecules with high affinity for boronic acids, such as fructose.
Quantitative Comparison
| Parameter | Pyridyldithio Chemistry | Boronic Acid-Diol Complexation |
| Reaction pH | 6.5 - 8.0 | 7.4 - 8.5[6] |
| Reaction Rate | Moderate to Fast | Very Fast (approaching diffusion control) |
| Reversibility Trigger | Reducing agents | Acidic pH, competing diols (e.g., fructose), oxidizing agents (e.g., H₂O₂) |
| Linkage Stability | Labile in reducing environments | Dynamic equilibrium, stable at physiological pH in the absence of triggers |
| Dissociation Constant (Kd) | N/A (covalent) | mM to µM range, highly dependent on diol structure[6][7] |
| Bioorthogonality | Good | Excellent, boronic acids are rare in biological systems |
Reaction Mechanism
References
- 1. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PEG Linkers in Bioconjugation
In the fields of drug delivery, diagnostics, and biotechnology, bioconjugation—the chemical linking of two or more molecules—is a cornerstone technique for creating novel therapeutics and tools.[1] The linker, a molecule that connects the constituent parts of a bioconjugate, is a critical component that significantly influences the overall efficacy, safety, and pharmacokinetic profile of the final product.[2][3][] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have become indispensable due to their unique and favorable physicochemical properties.[1][5]
This guide provides an objective comparison of PEG linkers with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The Fundamental Advantages of PEG Linkers
PEG is a hydrophilic, biocompatible, and non-toxic polymer composed of repeating ethylene (B1197577) oxide units.[5][6][7] When used as a linker in a process known as PEGylation, it imparts several significant advantages to the conjugated molecule.[][5][8]
1. Improved Hydrophilicity and Solubility: Many therapeutic payloads, such as small molecule drugs, are inherently hydrophobic.[9] This hydrophobicity can lead to aggregation, especially at high drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs), which compromises stability, efficacy, and safety.[2][3][9][10] PEG linkers, being highly hydrophilic, counteract this hydrophobicity, significantly enhancing the aqueous solubility of the entire conjugate.[1][2][][6][7][8][9][10] This prevents aggregation and ensures the bioconjugate remains stable in the bloodstream.[9][11]
2. Enhanced Stability and Prolonged Circulation: The flexible PEG chains form a protective "hydration shell" around the bioconjugate.[11] This shield protects the molecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.[1][5][8] By increasing the hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a significantly longer circulation half-life, increased plasma concentration, and greater area under the curve (AUC).[2][3][][11][12][13][14] This extended exposure enhances the probability of the therapeutic reaching its target site.[9]
3. Reduced Immunogenicity: A major challenge in biotherapeutics is the potential for an immune response against the conjugate. The PEG chains can mask immunogenic epitopes on the surface of proteins or other biomolecules, reducing the likelihood of recognition by the immune system and the generation of anti-drug antibodies (ADAs).[1][2][3][5][8][10][11] This stealth effect helps to avoid rapid clearance and potential adverse events.[][10]
4. Versatility and Tunability: PEG linkers are highly versatile and can be synthesized with a wide range of lengths and functional groups.[1] This allows for precise control over the spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of each component.[1][2] They can be designed as either non-cleavable (stable) or cleavable linkers that release the payload in response to specific triggers in the target environment, such as low pH or the presence of specific enzymes.[5][15]
Caption: General structure of a PEGylated bioconjugate and its enhanced properties.
Quantitative Performance Comparison: PEG vs. Alternative Linkers
The choice of linker has a profound impact on the therapeutic performance of a bioconjugate.[6] While PEG linkers offer numerous advantages, alternatives exist, including hydrophobic linkers (e.g., those with alkyl chains like MC) and other hydrophilic polymers (e.g., polysarcosine).[9][16] The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of ADC Pharmacokinetics with Varying PEG Linker Lengths
This table demonstrates the direct impact of PEG chain length on the plasma clearance of an antibody-drug conjugate. A clear trend emerges where longer PEG chains improve circulation time, with a threshold effect observed around the PEG8 unit.
| Linker Type in DAR 8 ADC | PEG Chain Length | Clearance (mL/day/kg) | Key Finding |
| Non-PEGylated Control | 0 | ~30 | Rapid Clearance |
| PEG2 | 2 units | ~25 | Minor Improvement |
| PEG4 | 4 units | ~20 | Moderate Improvement |
| PEG8 | 8 units | ~15 | Significant Improvement / Threshold |
| PEG12 | 12 units | ~15 | No further significant improvement |
| PEG24 | 24 units | ~15 | No further significant improvement |
| Source: Adapted from data on homogeneous DAR 8 ADCs.[17] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
This table compares the potency of ADCs with different linker types against various cancer cell lines. While PEGylation is crucial for pharmacokinetics, this data shows it does not negatively impact the in vitro potency of the conjugate.
| Target Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| CD30+ Lymphoma (Karpas-299) | Non-PEGylated Glucuronide | MMAE | 8.5 |
| CD30+ Lymphoma (Karpas-299) | PEG8-Glucuronide | MMAE | 8.1 |
| CD30+ Lymphoma (Karpas-299) | PEG12-Glucuronide | MMAE | 8.3 |
| CD30+ Lymphoma (Karpas-299) | PEG24-Glucuronide | MMAE | 8.6 |
| CD30- Lymphoma (Ramos) | All PEGylated variants | MMAE | > 10,000 |
| Source: Adapted from in vitro studies on anti-CD30 ADCs.[17] |
Table 3: Comparison of Hydrophilic PEG vs. Other Linker Types
This table provides a broader comparison between PEG linkers and other emerging alternatives, highlighting key performance characteristics.
| Linker Type | Key Advantage | Key Disadvantage | Supporting Evidence |
| PEG | Excellent solubility, established PK benefits [6][9] | Potential for pre-existing anti-PEG antibodies, non-biodegradable.[16] | PEGylated interferons show a >100-fold reduction in clearance vs. native protein.[12] |
| Polysarcosine (PSar) | Biodegradable, low immunogenicity, comparable solubility to PEG.[6][16] | Less established in clinical use. | PSar-based ADCs showed superior in vivo efficacy compared to PEG-based ADCs in some high-DAR preclinical models.[16] |
| Polypeptide (e.g., Val-Cit) | Biodegradable, can be designed for specific enzyme cleavage.[16] | Can be more hydrophobic than PEG, potentially leading to aggregation.[9] | Peptide linkers can show high plasma stability, comparable to non-cleavable linkers (t½ ~9.9 days).[16] |
| Hydrophobic (e.g., MC) | Can contribute to higher cell permeability.[9] | Often leads to aggregation and rapid plasma clearance, especially at high DARs.[2][3][9] | High DARs with hydrophobic payloads often lead to faster plasma clearance and reduced in vivo efficacy.[9] |
Experimental Protocols
Reproducible methodologies are crucial for comparing different linker technologies. Below are protocols for key experiments used to evaluate and compare the performance of bioconjugates.
Protocol 1: Conjugation of PEG-NHS Ester to an Antibody
Objective: To covalently attach a PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody via an N-hydroxysuccinimide (NHS) ester reaction.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
PEG-NHS ester linker.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes).
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS using dialysis or a desalting column.[18]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution.[5][18]
-
Conjugation Reaction: a. Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the antibody (a 10- to 20-fold molar excess is a common starting point).[5] b. Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5][18] c. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[5][18]
-
Purification: Remove unreacted PEG linker and byproducts using SEC or dialysis.[5][18]
-
Characterization: Analyze the purified PEGylated antibody by SDS-PAGE to visualize the increase in molecular weight and determine the degree of PEGylation using HPLC or mass spectrometry.[5]
Caption: Experimental workflow for NHS ester-mediated PEGylation of an antibody.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the linker and the integrity of the bioconjugate in a physiological environment over time.
Materials:
-
Purified bioconjugate (e.g., ADC).
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Sample processing tools (e.g., Protein A/G affinity chromatography or SEC columns).
-
Analytical system (e.g., HPLC, LC-MS).
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[19]
-
Sample Preparation: At each time point, take an aliquot of the plasma sample and process it to separate the intact bioconjugate from plasma proteins and any released payload.[19]
-
Analysis: Quantify the amount of intact bioconjugate remaining at each time point using an appropriate analytical method.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine its stability profile and half-life in plasma.
Protocol 3: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of a PEGylated compound in an animal model.
Materials:
-
Test compound (PEGylated bioconjugate).
-
Animal model (e.g., Sprague-Dawley rats).
-
Dosing and blood collection equipment.
-
Analytical instrumentation (LC-MS/MS) for quantification.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the test compound to the animals.[17]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the analyte from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key PK parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).[12]
References
- 1. precisepeg.com [precisepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Crosslinkers in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical decision in protein research, profoundly impacting the outcomes of studies ranging from the elucidation of protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs). The fundamental choice between a cleavable and a non-cleavable linker dictates the stability of the conjugate, the mechanism of payload release or protein recovery, and ultimately, the interpretability and success of the experiment. This guide provides an objective, data-driven comparison of cleavable and non-cleavable crosslinkers, supported by experimental data and detailed protocols to inform rational experimental design.
The principal distinction between these two classes of crosslinkers lies in their inherent stability. Cleavable linkers are engineered with a labile bond that can be broken under specific physiological or chemical conditions, enabling the release of a conjugated molecule or the separation of crosslinked proteins. In contrast, non-cleavable linkers form a stable, permanent covalent bond, and the release of any conjugated molecule is dependent on the degradation of the entire protein backbone. This core difference has significant implications for their respective applications, influencing stability, specificity, and mechanism of action.
At a Glance: Key Differences
| Feature | Cleavable Crosslinker | Non-Cleavable Crosslinker |
| Mechanism of Action | Release of conjugated molecule is triggered by specific stimuli (e.g., enzymes, pH, reducing agents).[1] | Release of conjugated molecule relies on the proteolytic degradation of the protein backbone.[2][3] |
| Release Product | Often the unmodified, native molecule. | A conjugate of the molecule with the linker and a residual amino acid.[2] |
| Plasma Stability | Generally lower, with a potential for premature release of the conjugated molecule.[2][4] | Generally higher, leading to a more stable conjugate in circulation.[2][5] |
| "Bystander" Effect (in ADCs) | High potential, as the released, membrane-permeable payload can diffuse and affect neighboring cells.[1][6] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[7][8] |
| Mass Spectrometry Analysis | Simplifies data analysis by allowing for the identification of individual peptides after cleavage of the linker.[9] | Presents a greater computational challenge for data analysis due to the complex fragmentation patterns of the intact crosslinked peptides.[10] |
| Ideal Applications | Probing dynamic protein interactions, targeted drug delivery to heterogeneous cell populations, and simplifying mass spectrometry workflows. | Structural biology applications requiring high stability, targeted drug delivery to homogeneous cell populations with high antigen expression.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of cleavable and non-cleavable linkers in different applications. It is important to note that direct head-to-head comparisons with identical proteins, payloads, and experimental conditions are limited in the published literature. The data presented here are compiled from multiple sources to illustrate the performance differences.
Table 1: Comparative Plasma Stability of ADCs with Cleavable and Non-Cleavable Linkers
| Linker Type | ADC Example | Assay Condition | Stability Metric (% Intact ADC or % Payload Loss) | Reference |
| Cleavable | ||||
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [11] |
| Val-Ala | Linker-MMAE conjugate | Incubation in mouse plasma | Hydrolyzed within 1 hour | [12] |
| Hydrazone | Phenylketone-derived hydrazone linker | Incubation in human and mouse plasma | t1/2 = 2 days | [12] |
| Silyl ether | Silyl ether linker-MMAE conjugate | Incubation in human plasma | t1/2 > 7 days | [12] |
| Sulfatase-cleavable | Sulfatase-cleavable linker conjugate | Incubation in mouse plasma | High stability (over 7 days) | [12] |
| Non-Cleavable | ||||
| SMCC | MD linker-containing ADCs | Incubation for 120 hours | 38% degradation | [12] |
| MD linker | MD linker-containing ADCs | Incubation for 120 hours | 3% degradation | [12] |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable and Non-Cleavable Linkers
| ADC | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 | HER2 | ~10 | [13] |
| Trastuzumab-AsnAsn-MMAE | Cleavable (Asn-Asn) | SK-BR-3 | HER2 | ~10 | [13] |
| T-DM1 | Non-cleavable (SMCC) | BT-474 | HER2 | 20-100 | [14] |
| ADC with β-galactosidase-cleavable linker | Cleavable | Xenograft mouse model | HER2 | 57-58% tumor volume reduction at 1 mg/kg | [12] |
| Kadcyla (T-DM1) | Non-cleavable (SMCC) | Xenograft mouse model | HER2 | Not statistically significant tumor volume reduction at 1 mg/kg | [12] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for preclinical evaluation of ADCs.
Caption: General workflow for a crosslinking mass spectrometry (XL-MS) experiment.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different crosslinker technologies. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the dose-dependent cytotoxic effect of an ADC on antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to determine its potency (IC50) and target specificity.[15]
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a negative control and cells treated with the unconjugated antibody as a specificity control. Incubate for a period of 48-144 hours.[16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan (B1609692) crystals.[16]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Plasma Stability Assay
This assay quantifies the stability of an ADC in plasma over time by measuring the amount of intact ADC or the release of free payload.
Materials:
-
ADC
-
Freshly collected mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 180 µg/mL at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 8 days).[13]
-
Sample Preparation for Free Payload Quantification:
-
Precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.[2]
-
-
Sample Preparation for Intact ADC Quantification:
-
The sample can be analyzed directly by LC-HRMS.[2]
-
-
Data Analysis:
-
For free payload analysis, generate a standard curve to determine the concentration of the released payload at each time point.
-
For intact ADC analysis, calculate the area under the curve (AUC) for the intact ADC at each time point.
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life (t½) of the ADC in plasma.[2]
-
Crosslinking Mass Spectrometry (XL-MS) Protocol for Protein Interaction Studies
This protocol provides a general workflow for identifying protein-protein interactions using either a cleavable (e.g., DSSO) or non-cleavable (e.g., DSS) crosslinker.
Materials:
-
Purified protein complex
-
Crosslinking buffer (e.g., 20 mM HEPES, pH 7.5-8.0)
-
Crosslinker (DSSO or DSS) dissolved in DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Preparation: Prepare the purified protein complex in the crosslinking buffer at a suitable concentration (e.g., 1 mg/mL).
-
Crosslinking Reaction:
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[17][19]
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Use size exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for the larger, more highly charged crosslinked peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using an LC-MS/MS system.
-
For cleavable crosslinkers like DSSO, use a data-dependent acquisition method that includes MS2 and MS3 scans to facilitate the identification of the individual peptides.[9]
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides from the complex MS/MS data (e.g., MeroX for DSSO, pLink for DSS).
-
Validate the identified crosslinks and map them onto the protein structures to gain insights into protein-protein interactions and protein architecture.
-
Conclusion
The decision between a cleavable and a non-cleavable crosslinker is contingent upon the specific goals of the research. Cleavable linkers offer the advantage of controlled release and simplified analysis, making them powerful tools for targeted drug delivery and proteomics. However, their potential for premature cleavage and off-target effects must be carefully considered. Non-cleavable linkers provide superior stability, which can translate to a better safety profile and is advantageous for structural studies requiring intact complexes.[5][8] The trade-off is a more complex release mechanism and more challenging data analysis in mass spectrometry applications. By understanding the distinct properties of each linker type and utilizing robust experimental protocols, researchers can make an informed choice to best suit their scientific objectives.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide non-cleavable crosslink identification with MS Annika 3.0 reveals the structure of the C. elegans Box C/D complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Characterization of (2-pyridyldithio)-PEG4-propargyl Labeled Proteins by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise modification and characterization of proteins are paramount for applications ranging from therapeutic development to fundamental biological research. The heterobifunctional reagent, (2-pyridyldithio)-PEG4-propargyl, offers a versatile tool for protein labeling, enabling both thiol-specific conjugation and subsequent derivatization via "click chemistry." This guide provides an objective comparison of this compound with a common alternative, maleimide-PEG reagents, focusing on their application in mass spectrometry-based protein characterization.
Introduction to Thiol-Reactive Labeling Chemistries
This compound facilitates the labeling of cysteine residues through a disulfide exchange reaction. The pyridyldithio group reacts with a free thiol on a protein to form a disulfide bond, releasing pyridine-2-thione. The terminal propargyl group provides a handle for subsequent bioorthogonal ligation with azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
A primary alternative to this chemistry is the use of maleimide-functionalized reagents, such as SM(PEG)n, which also target cysteine residues. The maleimide (B117702) group undergoes a Michael addition reaction with the thiol group to form a stable thioether bond.
Performance Comparison: this compound vs. Maleimide-PEG Reagents
The choice between these two labeling strategies significantly impacts experimental outcomes, including labeling efficiency, conjugate stability, and the nature of the data obtained from mass spectrometry analysis.
Data Presentation: Quantitative Comparison of Thiol-Reactive PEGs
| Feature | (2-pyridyldithio)-PEG-propargyl | Maleimide-PEG (e.g., SM(PEG)n) |
| Reaction pH | Broad range (typically 6.5-8.5) | Narrower range (optimally 6.5-7.5) |
| Reaction Speed | Moderate to Fast | Very Fast |
| Bond Type | Disulfide | Thioether |
| Linkage Stability | Reversible/Cleavable with reducing agents (e.g., DTT, TCEP) | Stable and generally considered irreversible. Can be susceptible to retro-Michael reaction in the presence of other thiols.[1] |
| Click Chemistry Handle | Yes (Propargyl group) | No (unless incorporated separately) |
| Labeling Efficiency | Typically high, dependent on reaction conditions. | Generally very high, often exceeding 80-90% with optimized protocols.[2][3] |
| Stability in Circulation | Designed to be cleavable in reducing environments like the intracellular space.[1] | More stable in circulation. A maleimide-PEG conjugate showed ~70% retention after 7 days in the presence of 1 mM glutathione, while a more stable mono-sulfone-PEG alternative retained over 90%.[1][3] |
Mass Spectrometry Characterization
Mass spectrometry is a powerful tool for confirming successful labeling and characterizing the resulting conjugate. The choice of labeling reagent can influence the fragmentation patterns observed.
Data Presentation: Expected Mass Spectrometry Observations
| Feature | This compound Labeled Peptide | Maleimide-PEG Labeled Peptide |
| Expected Mass Shift | + Mass of this compound minus pyridine-2-thione | + Mass of Maleimide-PEG reagent |
| MS/MS Fragmentation | Fragmentation of the PEG linker is expected, showing neutral losses of ethylene (B1197577) glycol units (44.0262 Da). The disulfide bond can be cleaved under certain MS conditions (e.g., ETD) or through in-source decay. | Fragmentation of the PEG linker is also expected. The thioether bond is generally stable, but characteristic fragmentation of the maleimide-derived succinimide (B58015) ring can occur, sometimes leading to neutral losses. |
| Signature Ions | Cleavage of the disulfide bond can regenerate the free thiol on the peptide. | Specific fragmentation of the maleimide adduct can produce signature ions. |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
Materials:
-
Protein of interest with at least one accessible cysteine residue (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound (stock solution of 10-20 mM in anhydrous DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, for reducing disulfide bonds prior to labeling): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteines for labeling, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts (e.g., pyridine-2-thione) by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.
-
Characterization: Confirm successful labeling by mass spectrometry (e.g., ESI-MS) to observe the expected mass shift. The extent of labeling can be quantified by measuring the release of pyridine-2-thione at 343 nm.
Protocol 2: On-Bead Digestion and LC-MS/MS Analysis of Labeled Protein
Materials:
-
Labeled protein from Protocol 1
-
Affinity beads for protein capture (if applicable)
-
Lysis Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Denaturation and Reduction: Denature the labeled protein in Lysis Buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds (including the newly formed one from labeling).
-
Alkylation: Alkylate all free thiols by adding IAA to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.
-
Digestion: Dilute the sample at least 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
Data Analysis: Search the MS/MS data against the protein sequence database, including the mass modification corresponding to the propargyl-PEG4 adduct on cysteine residues.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for labeling and analysis of this compound conjugated proteins.
References
A Researcher's Guide to Assessing the Efficiency of Protein Labeling: Pyridyldithio Compounds vs. Maleimide Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of proteins with labels such as fluorophores, biotin, or crosslinkers is a cornerstone of modern biological research. The efficiency of this labeling process is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of protein labeling using pyridyldithio compounds against the widely used maleimide-based reagents, supported by experimental considerations and detailed protocols.
Comparison of Thiol-Reactive Labeling Chemistries
The most common target for site-specific protein labeling is the sulfhydryl group of cysteine residues due to its relatively low abundance and high nucleophilicity. Both pyridyldithio and maleimide (B117702) compounds are thiol-reactive, but they operate via different mechanisms, resulting in distinct advantages and disadvantages.
Pyridyldithio Chemistry: Pyridyldithio compounds, such as SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), react with free sulfhydryl groups through a disulfide exchange reaction. This reaction forms a new disulfide bond between the protein and the label, releasing a pyridine-2-thione byproduct. A key feature of this linkage is its reversibility; the original thiol can be regenerated using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Maleimide Chemistry: Maleimide-functionalized reagents react with sulfhydryl groups via a Michael addition reaction, forming a stable, covalent thioether bond. This reaction is generally considered irreversible under physiological conditions. Maleimides are highly selective for thiols at neutral pH (6.5-7.5), but can exhibit some off-target reactivity with amines (e.g., lysine (B10760008) residues) at higher pH values.
The following table summarizes the key characteristics of these two labeling chemistries.
| Feature | Pyridyldithio Compounds | Maleimide Compounds |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Reaction Type | Disulfide Exchange | Michael Addition |
| Resulting Bond | Disulfide | Thioether |
| Bond Reversibility | Reversible with reducing agents | Irreversible |
| Optimal pH | 7.0 - 8.0 | 6.5 - 7.5 |
| Selectivity | High for thiols | High for thiols at neutral pH; potential for amine reactivity at pH > 7.5 |
| Stability | Stable, but cleavable | Highly stable |
| Byproduct | Pyridine-2-thione (can be quantified) | None |
Quantitative Comparison of Labeling Efficiency
The efficiency of a labeling reaction, often expressed as the Degree of Labeling (DOL) or the molar ratio of label to protein, is influenced by several factors including the concentration of reactants, pH, temperature, and reaction time. While direct, head-to-head comparative studies under identical conditions are not always available in the literature, typical labeling efficiencies can be summarized.
| Labeling Chemistry | Typical Reported Efficiency (DOL) | Conditions |
| Pyridyldithio | Variable, can achieve high efficiency with optimization | Dependent on protein accessibility of cysteines and reaction conditions. The release of pyridine-2-thione allows for real-time monitoring of the reaction progress. |
| Maleimide | 70-90% for accessible cysteines | Requires careful control of pH to maintain thiol selectivity. Prone to hydrolysis, which can reduce efficiency. |
Experimental Protocols
Accurate assessment of labeling efficiency requires robust and well-defined experimental protocols. Below are detailed methods for protein labeling with pyridyldithio and maleimide compounds, and a general protocol for determining the Degree of Labeling.
Protocol 1: Protein Labeling with Pyridyldithio Compounds (e.g., SPDP)
This protocol is a general guideline for labeling a protein with SPDP. The amounts and concentrations should be optimized for the specific protein and label.
Materials:
-
Protein of interest in an amine-free, thiol-free buffer (e.g., PBS, pH 7.2)
-
SPDP reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP) - optional, for reducing existing disulfide bonds
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If necessary, reduce existing disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the reducing agent.
-
SPDP Solution Preparation: Immediately before use, dissolve the SPDP reagent in anhydrous DMSO or DMF to a concentration of 20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the SPDP solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
Protocol 2: Protein Labeling with Maleimide Compounds
This protocol provides a general procedure for labeling proteins with maleimide-activated reagents.
Materials:
-
Protein of interest in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-activated label
-
Anhydrous DMSO or DMF
-
(Optional) TCEP for disulfide bond reduction
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If reduction of disulfide bonds is required, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide Solution Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted maleimide using a desalting column or dialysis.
Protocol 3: Determination of Degree of Labeling (DOL) by Spectrophotometry
This is a common method to quantify the efficiency of labeling reactions where the label has a distinct absorbance spectrum.
Materials:
-
Purified, labeled protein conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Dilute the purified protein-dye conjugate to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically < 2.0). Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (A_max).
-
Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Label Concentration: The concentration of the conjugated label is calculated from its absorbance at its A_max.
-
Label Concentration (M) = A_max / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its A_max.
-
-
Calculate DOL: The Degree of Labeling is the molar ratio of the label to the protein.
-
DOL = Label Concentration / Protein Concentration
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in protein labeling and efficiency assessment.
Caption: Workflow for protein labeling with pyridyldithio compounds.
Caption: Workflow for protein labeling with maleimide compounds.
Caption: Workflow for determining the Degree of Labeling (DOL).
Other Methods for Assessing Labeling Efficiency
Besides spectrophotometry, other techniques can provide valuable information about labeling efficiency and specificity.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the extent of labeling. A shift in the molecular weight of the labeled protein compared to the unlabeled control can indicate successful conjugation. If the label is fluorescent, the gel can be imaged to confirm that the fluorescence signal co-localizes with the protein band.
-
Mass Spectrometry: Mass spectrometry offers the most precise method for determining labeling efficiency and identifying the exact site of modification. By analyzing the mass of the intact protein or its peptide fragments after digestion, one can determine the number of labels attached and confirm their location.
Conclusion
Both pyridyldithio and maleimide compounds are effective reagents for the thiol-specific labeling of proteins. The choice between them depends on the specific requirements of the experiment.
-
Pyridyldithio compounds are the ideal choice when reversibility is desired, for example, in applications involving affinity purification where the native protein needs to be recovered. The release of a quantifiable byproduct also offers a convenient way to monitor the reaction in real-time.
-
Maleimide compounds are preferred when a highly stable, permanent linkage is required. They generally exhibit high labeling efficiencies for accessible cysteines, but care must be taken to control the pH to avoid off-target reactions and to use the reagent promptly to prevent hydrolysis.
For any labeling experiment, it is crucial to empirically determine the optimal reaction conditions and to accurately measure the Degree of Labeling to ensure the generation of reliable and reproducible data.
A Comparative Analysis of Different Length PEG Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is essential for achieving optimal therapeutic outcomes. The linker, a critical component connecting the targeting moiety to the payload, significantly influences the conjugate's stability, solubility, pharmacokinetics (PK), and overall efficacy.[1][2] Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugate design due to their hydrophilicity, biocompatibility, and ability to improve the drug-like properties of complex molecules.[1][3]
However, the choice of PEG linker length is not trivial; it represents a critical optimization parameter that can dictate the success or failure of a therapeutic candidate.[4] This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The Impact of PEG Linker Length on Physicochemical Properties
The conjugation of potent, often hydrophobic, payloads can compromise the stability and solubility of biologics, leading to aggregation.[5][6] PEG linkers counteract this by forming a hydration shell around the payload, enhancing water solubility and reducing the propensity for aggregation.[6][7] The length of the PEG chain is directly proportional to this effect.
Key Observations:
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the bioconjugate.[8] This is particularly crucial for ADCs aiming for a high drug-to-antibody ratio (DAR) with hydrophobic drugs.[7]
-
Stability & Aggregation: Longer PEG linkers provide a more substantial steric shield and hydration layer, which more effectively prevents intermolecular aggregation and enhances the physical stability of the conjugate.[5][6] Studies have shown that even short PEG spacers can significantly reduce aggregation compared to non-PEG linkers.[9]
-
Drug-to-Antibody Ratio (DAR): The linker length can influence the efficiency of conjugation. In one study, a PEG8 linker achieved a higher average DAR (4.8) compared to a PEG4 linker (2.5), potentially by reducing steric hindrance around the conjugation site.[10]
The Influence of Linker Length on Pharmacokinetics and Efficacy
A primary advantage of PEGylation is the extension of a drug's circulation half-life.[11] Longer PEG chains increase the molecule's hydrodynamic radius, which reduces renal clearance and prolongs plasma residence time.[4][12] This extended exposure can lead to greater accumulation in target tissues, such as tumors.[13]
However, this benefit is often balanced by a potential decrease in immediate biological activity. The "stealth" effect of a long PEG chain can sometimes sterically hinder the interaction between the targeting molecule and its receptor or the payload and its intracellular target.[4][11]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Key Pharmacokinetic Properties | In Vivo Efficacy (Tumor Growth Inhibition) | In Vitro Potency | Reference(s) |
| Non-PEGylated | Rapid clearance, shortest half-life. | 11% reduction in tumor weight. | Highest | [13] |
| Short (PEG2 - PEG4) | Faster clearance compared to longer PEGs, but improved over non-PEGylated. | 35-45% reduction in tumor weight. | High, may be slightly reduced. | [4][13] |
| Intermediate (PEG8 - PEG12) | Slower clearance, longer half-life. Clearance rates stabilize, with minimal improvement beyond PEG8. | 75-85% reduction in tumor weight. | Moderately reduced. | [4][13][14] |
| Long (PEG24 and larger) | Significantly prolonged half-life. | 75-85% reduction in tumor weight (similar to PEG8/12). | Can be substantially reduced. | [4][13][15] |
Data synthesized from studies on various ADC models. The specific impact can vary based on the antibody, payload, and tumor model.
Table 2: Impact of PEG Linker Length on PROTAC Properties
| Property | Shorter PEG Linkers (e.g., PEG2-PEG4) | Longer PEG Linkers (e.g., PEG8-PEG12) | Rationale | Reference(s) |
| Solubility | Moderate Improvement | Significant Improvement | More ethylene (B1197577) glycol units increase hydrophilicity. | [8] |
| Cell Permeability | Generally Better | Can be Reduced | Increased molecular weight and polar surface area can hinder passive diffusion. However, flexibility may allow for conformations that shield polar surfaces. | [8][16] |
| Ternary Complex Formation | May be too rigid or short, causing steric hindrance. | Greater flexibility can help the target and E3 ligase adopt a productive orientation. | The linker must bridge the target protein and E3 ligase effectively. The optimal length is highly system-dependent. | [8][17][] |
| "Hook Effect" | May be more or less pronounced. | Linker flexibility can influence the stability of non-productive binary complexes, affecting the hook effect. | At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3) instead of the productive ternary complex. | [8] |
Application-Specific Considerations
Antibody-Drug Conjugates (ADCs)
For ADCs, the linker must remain stable in circulation to prevent premature release of the toxic payload, and then efficiently release the payload inside the target cancer cell.[19] As shown in Table 1, increasing PEG length from 2/4 units to 8/12/24 units led to a significant, albeit binary, improvement in tumor exposure and efficacy.[13] This suggests a threshold effect, where a certain linker length (e.g., PEG8) is sufficient to achieve optimal pharmacokinetic benefits.[14]
References
- 1. adcreview.com [adcreview.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PROTAC Linker Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2][3] Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[4]
This guide provides an objective comparison of common PROTAC linker compositions—polyethylene glycol (PEG), alkyl, and rigid linkers—supported by quantitative experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters: its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[5] The following tables summarize findings from various studies that have investigated the impact of different linker types on the degradation of key therapeutic targets.
Table 1: Comparison of Linker Compositions for Bruton's Tyrosine Kinase (BTK) Degradation
This table compares BTK PROTACs with flexible (Alkyl/PEG) and rigid linkers, highlighting the impact of linker rigidity and composition on degradation efficiency. All PROTACs in this hypothetical case study utilize the same BTK warhead and Cereblon (CRBN) E3 ligase ligand.
| PROTAC Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | PEG | 15 | >95 | 150 | 5.2 |
| PROTAC 2 | Alkyl | 45 | 85 | 30 | 8.5 |
| PROTAC 3 | Rigid (piperazine-based) | 25 | >90 | 200 | 2.1 |
Key Observation: In this series of BTK degraders, the PEG linker demonstrated the highest potency (lowest DC50) and maximal degradation.[6] While the alkyl linker resulted in better cell permeability, its lower solubility and reduced degradation efficacy highlight a common trade-off in linker design. The rigid linker provided a balance of good potency and high solubility but had the lowest cell permeability.[4][7]
Table 2: Comparison of PEG vs. Alkyl Linkers in BRD4 Degradation
This table illustrates the effect of varying linker composition and length in a series of Bromodomain-containing protein 4 (BRD4) PROTACs that utilize a common warhead and a CRBN-recruiting ligand.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-PROTAC-1 | Alkyl | 10 | 25 | 88 | HEK293 |
| BRD4-PROTAC-2 | PEG | 2 (6 atoms) | 18 | 92 | HEK293 |
| BRD4-PROTAC-3 | PEG | 4 (12 atoms) | <1 | >95 | HEK293 |
| BRD4-PROTAC-4 | PEG | 6 (18 atoms) | 5 | 90 | HEK293 |
Key Observation: For BRD4, PEG-based PROTACs generally demonstrated superior degradation potency compared to the alkyl linker.[8][9] Notably, there is a clear length-dependent activity for the PEG linkers, with the 4-unit PEG linker (ARV-825 is a known example with a PEG linker) showing sub-nanomolar degradation potency.[6] This highlights the non-linear relationship between linker length and degradation efficacy, emphasizing the need for empirical optimization for each target.[1]
Mandatory Visualizations
To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathways and a standard experimental workflow.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow for evaluating PROTAC linker efficacy.
Signaling Pathways
BRD4 signaling and the impact of PROTAC-mediated degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.[10]
Materials:
-
Target cell line
-
PROTAC stock solutions
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, incubate on ice, and scrape the cells. Centrifuge the lysate to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and heat to denature. Separate proteins by molecular weight via SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Add ECL substrate and detect the signal using a chemiluminescence imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[13]
Protocol 2: NanoBRET™ Ternary Complex Assay
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[14]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
PROTAC compound and controls (e.g., DMSO)
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Methodology:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids and incubate for 24 hours.[15]
-
Compound and Ligand Addition: Prepare serial dilutions of the PROTAC compound. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add the PROTAC compounds to the appropriate wells.[16]
-
Signal Measurement: Measure donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters. This can be done in either endpoint or kinetic mode.[15]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[14]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by measuring the thermal stabilization of the target protein upon PROTAC binding in intact cells.[17]
Materials:
-
Target cell line
-
PROTAC stock solution and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Lysis buffer
-
Equipment for Western blotting
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at a saturating concentration or a vehicle control. Incubate for 1-2 hours at 37°C.[17]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation. Include a non-heated control.[18]
-
Cell Lysis and Separation: Lyse the cells by freeze-thawing or with lysis buffer. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.[18]
-
Detection and Analysis: Analyze the soluble fractions by Western blot using an antibody against the target protein. Quantify the band intensities. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melting curve in the presence of the PROTAC indicates target stabilization and engagement.[17]
Conclusion
The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders.[3] While flexible linkers like PEG and alkyl chains offer synthetic tractability and can modulate solubility and permeability, rigid linkers may pave the way for improved potency and pharmacokinetic properties through conformational control.[7][19] The optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein and cellular context.[5] A systematic evaluation of a diverse set of linkers, using a combination of the robust cellular assays detailed in this guide, is a critical step in the development of an effective and therapeutically viable protein degrader.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Quantitative Analysis of Protein-Protein Conjugation
For researchers, scientists, and drug development professionals, the precise quantitative analysis of protein-protein conjugation is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The efficiency of a bioconjugation reaction, which covalently links two or more proteins, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the final product. This guide provides an objective comparison of common methods used to determine the extent of conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
The covalent linkage of proteins is a powerful tool for creating novel therapeutics, diagnostics, and research reagents. Quantifying the extent of this conjugation is essential for ensuring product consistency, optimizing reaction conditions, and understanding structure-activity relationships. This guide focuses on three widely used techniques for the quantitative analysis of protein-protein conjugation: Mass Spectrometry (MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and UV-Vis Spectrophotometry.
Comparative Analysis of Quantitative Techniques
A variety of analytical techniques are available to quantify conjugation efficiency, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the proteins being conjugated, the nature of the linker, and the desired level of detail.
| Method | Principle | Pros | Cons | Typical Applications |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. For protein conjugates, this allows for the determination of the molecular weight of the final product and any unconjugated starting materials.[1] | High sensitivity and accuracy.[2] Provides detailed information on the distribution of conjugated species and can identify the sites of conjugation.[3] Can be used for both qualitative and quantitative analysis.[2] | Requires specialized and expensive instrumentation. Sample preparation can be complex.[2] Data analysis can be challenging for heterogeneous mixtures. | Characterization of antibody-drug conjugates (ADCs), including determination of the drug-to-antibody ratio (DAR).[4][5] Identification of cross-linked peptides to map interaction sites.[6][7] |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on their hydrodynamic radius. The eluting molecules are then detected by MALS, which measures the intensity of scattered light to determine the absolute molar mass.[8] | Provides the absolute molar mass and size of the conjugate without the need for column calibration with standards. Can determine the degree of substitution and characterize the heterogeneity of the conjugate population.[8] | Requires specialized detectors (MALS and a concentration detector like UV or RI).[9] May not be suitable for resolving species with very similar sizes. The accuracy depends on the accurate determination of the refractive index increment (dn/dc) for each component.[9] | Analysis of the molecular weight and oligomeric state of protein conjugates. Determination of the stoichiometry of protein complexes. Characterization of pegylated proteins. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the protein and the conjugated molecule at specific wavelengths. The ratio of these absorbances can be used to calculate the degree of conjugation.[10] | Simple, rapid, and uses readily available equipment.[10] Non-destructive. | Lower sensitivity and accuracy compared to MS and SEC-MALS. Requires that the conjugated molecule has a distinct UV absorbance peak from the protein.[10] Can be inaccurate if the extinction coefficients are not precisely known or if the conjugation process alters the absorbance properties of the components.[10] | Rapid estimation of the degree of labeling (DOL) for proteins conjugated with chromophore-containing molecules. Routine in-process monitoring of conjugation reactions. |
Experimental Protocols
Mass Spectrometry (MS) for Conjugate Analysis
This protocol outlines a general workflow for the analysis of a protein-protein conjugate using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
- Desalting: The protein conjugate sample is first desalted using a suitable method, such as a desalting column or buffer exchange, to remove non-volatile salts that can interfere with ionization.
- Reduction (Optional): For antibody-based conjugates, the sample may be treated with a reducing agent (e.g., dithiothreitol, DTT) to separate the light and heavy chains, simplifying the mass spectrum.
- Digestion (for peptide mapping): To identify conjugation sites, the protein conjugate is proteolytically digested (e.g., with trypsin) into smaller peptides.[1]
2. LC-MS Analysis:
- The prepared sample is injected into a liquid chromatography system, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) system, to separate the components of the mixture.
- The eluent from the LC column is directly introduced into the mass spectrometer.
- Electrospray ionization (ESI) is a common ionization technique used for proteins and large biomolecules.[1]
3. Data Analysis:
- The mass spectrometer records the mass-to-charge ratio of the ions.
- The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species present in the sample (e.g., unconjugated protein, and protein with one, two, or more conjugated partners).
- For peptide mapping experiments, the tandem mass spectra (MS/MS) of the cross-linked peptides are analyzed to identify the specific amino acid residues involved in the conjugation.[3]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol describes the analysis of a protein conjugate using SEC-MALS to determine its absolute molar mass.
1. System Setup:
- An SEC column is connected to an HPLC system equipped with a UV detector, a MALS detector, and a refractive index (RI) detector.
- The system is equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline).
2. Sample Analysis:
- The protein conjugate sample is injected onto the SEC column.
- As the sample components elute from the column based on their size, they pass through the detectors.
- The UV detector measures the protein concentration.
- The MALS detector measures the scattered light at multiple angles.
- The RI detector measures the change in the refractive index of the eluent, which is also proportional to the concentration.
3. Data Analysis:
- The data from all three detectors are collected and analyzed using specialized software.
- The software uses the light scattering data, along with the concentration determined from the UV or RI detector and the known dn/dc value of the protein, to calculate the absolute molar mass of the eluting species at each point in the chromatogram.[9]
- This allows for the determination of the molar mass of the conjugate and the assessment of its heterogeneity.
UV-Vis Spectrophotometry for Degree of Labeling (DOL)
This protocol provides a simple method to estimate the degree of conjugation when one of the proteins has a unique absorbance feature.
1. Measurement of Absorbance:
- The absorbance of the purified protein conjugate solution is measured at two wavelengths:
- At 280 nm, which corresponds to the absorbance of the protein backbone (primarily due to tryptophan and tyrosine residues).
- At the wavelength of maximum absorbance (λmax) of the conjugated molecule.
- A blank measurement using the conjugation buffer is also taken.
2. Calculation of Degree of Labeling (DOL):
- The concentration of the protein is calculated using the Beer-Lambert law and its known extinction coefficient at 280 nm. A correction factor may be needed to account for the absorbance of the conjugated molecule at 280 nm.
- The concentration of the conjugated molecule is calculated using its absorbance at its λmax and its known extinction coefficient.
- The DOL is then calculated as the molar ratio of the conjugated molecule to the protein.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for quantitative analysis of protein-protein conjugation using mass spectrometry.
Caption: Workflow for SEC-MALS analysis of a protein conjugate.
Caption: Workflow for determining the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
References
- 1. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Protein Qualitative and Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
- 4. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
review of bifunctional crosslinkers for chemical biology
A Comparative Guide to Bifunctional Crosslinkers for Chemical Biology
For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable tools for covalently linking molecules. These reagents are pivotal for a wide range of applications, from elucidating protein-protein interactions and creating antibody-drug conjugates (ADCs) to developing advanced biomaterials. The selection of an appropriate crosslinker is critical for experimental success, as its properties—such as reactivity, spacer arm length, and cleavability—dictate the outcome of the conjugation.
This guide provides an objective comparison of various bifunctional crosslinkers, supported by experimental data and methodologies, to inform rational selection for specific research and therapeutic applications.
Bifunctional crosslinkers possess at least two reactive groups, allowing them to form covalent bonds between two or more molecules.[1] They are primarily classified based on the nature of their reactive ends and the properties of their spacer arms.
Homobifunctional vs. Heterobifunctional Crosslinkers
The fundamental distinction lies in the identity of the reactive groups at each end of the crosslinker.
-
Homobifunctional Crosslinkers : These reagents have two identical reactive groups.[1][2] They are typically used in a single-step reaction to link molecules that contain the same target functional group, such as the primary amines on proteins.[3][4] This approach can be effective for creating protein polymers or performing intramolecular crosslinking.[3] However, it often leads to a mixture of products, including undesirable self-conjugation and polymerization.[1]
-
Heterobifunctional Crosslinkers : These reagents possess two different reactive groups.[1][2] This feature allows for controlled, sequential (two-step) conjugation, which significantly minimizes the formation of unwanted byproducts.[1][3] By reacting one group first and then the other, researchers can achieve higher yields and purity of the desired conjugate.[3] This precision makes heterobifunctional linkers the preferred choice for complex bioconjugation strategies, especially in therapeutic development.[3] The most common heterobifunctional crosslinkers target primary amines (e.g., lysine (B10760008) residues) and sulfhydryls (e.g., cysteine residues).[1][5]
References
- 1. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (2-pyridyldithio)-PEG4-propargyl: A Guide for Laboratory Professionals
The proper disposal of (2-pyridyldithio)-PEG4-propargyl is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Due to its composite structure, containing a pyridyldithio group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, this compound must be treated as hazardous waste.
Hazard Assessment
A thorough hazard assessment of this compound reveals risks associated with its functional groups:
-
Polyethylene Glycol (PEG) linker: PEG itself is generally considered to have low toxicity and is biodegradable.[1][2] However, when it is part of a larger, potentially hazardous molecule, the entire compound must be treated as hazardous.[1]
-
Propargyl group: The terminal alkyne (propargyl) group presents the most significant hazard. Related propargyl compounds are known to be flammable, reactive, and toxic.[3] They can be fatal if ingested, inhaled, or absorbed through the skin and may have the potential for explosive polymerization.[3][4]
Given these potential hazards, this compound must be disposed of as hazardous chemical waste.[3]
Quantitative Data Summary
While specific quantitative safety data for this compound is limited, the following table summarizes key information for related compounds to inform safe handling and disposal.
| Chemical Component | Key Hazard Characteristics | Disposal Consideration |
| (2-pyridyldithio) group | Reacts with thiols. | Treat as part of a hazardous compound. |
| Polyethylene Glycol (PEG) | Low toxicity, biodegradable.[1][2] | Does not accumulate in the environment.[1] If mixed with hazardous materials, the entire mixture is treated as hazardous waste.[1] |
| Propargyl group | Flammable, reactive, and toxic.[3] Potential for explosive polymerization.[3] | Must be disposed of as hazardous waste.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following procedure must be strictly followed for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3][5]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Solid Waste: Collect all solid waste, including residual chemical, contaminated consumables (e.g., weigh boats, pipette tips, wipes), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Sharps Waste: Any sharps (e.g., needles, glass pipettes) contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.[3]
3. Labeling:
-
All waste containers must be clearly and accurately labeled.[7] The label must include:
4. Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) that is at or near the point of waste generation.[7][8][9]
-
The SAA should be a well-ventilated area, away from incompatible materials.[5][9]
-
Ensure secondary containment is used to capture any potential leaks.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][5]
-
Complete all required waste disposal forms accurately.
6. Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
After triple-rinsing and allowing it to dry, and with all labels defaced, the container may be disposed of as regular trash, depending on institutional policies.[10]
Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[4][5] Collect the absorbed material into a sealed container for disposal as hazardous waste.[5]
-
Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air and seek medical attention.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling (2-pyridyldithio)-PEG4-propargyl
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of (2-pyridyldithio)-PEG4-propargyl (CAS No. 2170240-99-8). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. It contains a pyridyl disulfide group, which is reactive towards thiols, and a propargyl group, which can react with azides via click chemistry. While specific toxicity data for this compound is limited, the presence of these reactive functional groups and information on structurally related compounds warrant careful handling to avoid potential skin and eye irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of immediately as chemical waste. |
| Body Protection | Laboratory Coat | A long-sleeved, chemical-resistant lab coat is required. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling significant quantities. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or vapors. |
| Respirator | In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational and Disposal Plans
Safe Handling and Storage:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is -20°C. Keep away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area according to your institution's established protocols.
-
Report: Report the spill to your laboratory supervisor and environmental health and safety (EHS) office.
Disposal Plan:
All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect: Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Label: Label the container with the full chemical name: "this compound".
-
Store: Store the waste container in a designated satellite accumulation area.
-
Dispose: Arrange for pickup and disposal by your institution's licensed chemical waste disposal contractor. Do not discharge into drains or the environment.[1]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
